3,4-Difluoro-5-hydroxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJFPTDSRAEDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477670 | |
| Record name | 3,4-Difluoro-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749230-45-3 | |
| Record name | 3,4-Difluoro-5-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Difluoro-5-hydroxybenzoic Acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Phenolic Acids in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to enhance pharmacological profiles. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 3,4-Difluoro-5-hydroxybenzoic acid (CAS Number: 749230-45-3) has emerged as a pivotal building block, particularly in the synthesis of novel therapeutic agents. Its trifunctionalized aromatic core, featuring a carboxylic acid, a hydroxyl group, and vicinal fluorine atoms, offers a versatile platform for chemical modification and the optimization of drug-like properties. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications in medicinal chemistry, with a particular focus on its role as a precursor to potent enzyme inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic and medicinal chemistry. The following table summarizes its key molecular and physical characteristics.
| Property | Value | Source |
| CAS Number | 749230-45-3 | [1] |
| Molecular Formula | C₇H₄F₂O₃ | [1] |
| Molecular Weight | 174.1 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Storage | 2-8°C, dry | [1] |
Synthesis and Purification: A Plausible Synthetic Route
Proposed Synthetic Workflow
The proposed synthesis involves the regioselective displacement of the C5 fluorine of 3,4,5-trifluorobenzoic acid with a hydroxide or a protected hydroxyl group, followed by acidification. The rationale behind this approach is the activation of the C5 position by the electron-withdrawing carboxylic acid group and the flanking fluorine atoms.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar transformations and should be optimized for safety and yield in a laboratory setting.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trifluorobenzoic acid (1 equivalent) in an appropriate solvent such as water or a mixture of water and a polar aprotic solvent.
-
Reagent Addition: Add a solution of sodium hydroxide (1.1-1.5 equivalents) in water dropwise to the stirred solution of the starting material.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic.
-
Isolation: The product, this compound, is expected to precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Spectroscopic Characterization
Accurate structural elucidation and purity assessment are critical. The following sections detail the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of this molecule. The presence of fluorine atoms will result in characteristic C-F and H-F coupling patterns.
1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic H (at C2) | 7.2 - 7.5 | Doublet of doublets (dd) | JH-F(3) ≈ 8-10, JH-F(4) ≈ 1-2 |
| Aromatic H (at C6) | 6.8 - 7.1 | Doublet of doublets (dd) | JH-F(4) ≈ 8-10, JH-F(3) ≈ 1-2 |
| Hydroxyl (-OH) | 9.0 - 11.0 | Broad singlet | - |
| Carboxylic Acid (-COOH) | 12.0 - 13.5 | Broad singlet | - |
13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show seven distinct signals, with the carbon atoms attached to fluorine exhibiting large one-bond C-F coupling constants.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C=O | 165 - 170 | Singlet | - |
| C-F (at C3) | 150 - 155 | Doublet | 1JC-F ≈ 240-260 |
| C-F (at C4) | 145 - 150 | Doublet | 1JC-F ≈ 240-260 |
| C-OH (at C5) | 140 - 145 | Doublet of doublets (dd) | 2JC-F(4) ≈ 10-15, 3JC-F(3) ≈ 2-5 |
| C (at C1) | 120 - 125 | Doublet of doublets (dd) | 2JC-F(3) ≈ 10-15, 3JC-F(4) ≈ 2-5 |
| C-H (at C2) | 115 - 120 | Doublet of doublets (dd) | 2JC-F(3) ≈ 20-25, 3JC-F(4) ≈ 3-7 |
| C-H (at C6) | 105 - 110 | Doublet of doublets (dd) | 2JC-F(4) ≈ 20-25, 3JC-F(3) ≈ 3-7 |
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the hydroxyl, carbonyl, and C-F functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3300 - 3500 | Broad |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Very broad |
| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |
| C=C stretch (aromatic) | 1580 - 1620 | Medium |
| C-F stretch | 1100 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
| Ion | m/z (relative intensity) | Description |
| [M]⁺ | 174 | Molecular ion |
| [M - H₂O]⁺ | 156 | Loss of water |
| [M - COOH]⁺ | 129 | Loss of the carboxylic acid group |
Applications in Drug Discovery: A Precursor to Soluble Epoxide Hydrolase (sEH) Inhibitors
This compound is a valuable intermediate in the synthesis of soluble epoxide hydrolase (sEH) inhibitors. sEH is a key enzyme in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs). EETs possess anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, offering a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and pain.
The difluoro and hydroxy-substituted benzoic acid moiety can serve as a key pharmacophoric element that interacts with the active site of the sEH enzyme. The specific substitution pattern of this compound allows for the generation of libraries of potential inhibitors with diverse properties.
Signaling Pathway of sEH Inhibition
Caption: The role of sEH inhibitors in the arachidonic acid cascade.
Safety and Handling
As a fine chemical intermediate, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound was not found, the safety profile can be inferred from structurally related fluorinated and hydroxylated benzoic acids.
-
General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Consult a physician.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at 2-8°C.
Conclusion
This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its unique structural features make it a highly valuable and versatile building block for the synthesis of complex and potent therapeutic agents. The insights provided in this technical guide, from its synthesis and characterization to its critical role in the development of sEH inhibitors, underscore its significance for researchers and scientists in the pharmaceutical industry. As the quest for novel and more effective medicines continues, the strategic application of intermediates like this compound will undoubtedly play a crucial role in shaping the future of therapeutic intervention.
References
An In-depth Technical Guide to the Molecular Structure of 3,4-Difluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 3,4-Difluoro-5-hydroxybenzoic acid, a key intermediate in the synthesis of advanced fluorinated pharmaceuticals. The strategic placement of fluorine atoms and hydroxyl and carboxyl functional groups on the benzene ring imparts unique physicochemical properties to this molecule, making it a valuable building block in medicinal chemistry. This document delineates its structural features through an exploration of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), a discussion of its synthesis, and an overview of its potential applications and safety considerations. The content is structured to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Introduction
This compound (C₇H₄F₂O₃, Molar Mass: 174.10 g/mol ) is a substituted aromatic carboxylic acid that has garnered interest in the field of medicinal chemistry. The incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The presence of both a hydroxyl and a carboxylic acid group provides multiple points for chemical modification, allowing for its integration into a diverse range of complex molecular architectures. This guide aims to provide a detailed understanding of its molecular structure, which is fundamental to appreciating its reactivity and potential as a pharmaceutical intermediate.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 4, a hydroxyl group at position 5, and a carboxylic acid group at position 1.
Systematic Name: this compound Synonym: 3-Hydroxy-4,5-difluorobenzoic acid[1] CAS Number: 749230-45-3[1] Molecular Formula: C₇H₄F₂O₃[1] Molecular Weight: 174.10 g/mol [1]
The arrangement of the electron-withdrawing fluorine atoms and the carboxylic acid group, along with the electron-donating hydroxyl group, creates a unique electronic environment on the aromatic ring. This electronic distribution significantly influences the molecule's acidity, reactivity, and intermolecular interactions.
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| pKa (strongest acidic) | 2.9 (Carboxylic Acid) | ChemAxon |
| pKa (strongest basic) | 7.8 (Hydroxyl) | ChemAxon |
| LogP | 1.8 | ChemAxon |
| Polar Surface Area | 57.53 Ų | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 4 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
These predicted values suggest that this compound is a moderately lipophilic, polar molecule with the capacity for significant hydrogen bonding, which is a critical determinant of its behavior in biological systems.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of a compound. Although experimental spectra for this compound are not widely published, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra based on established principles and data from structurally similar molecules.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The electron-withdrawing effects of the fluorine and carboxylic acid groups will cause the aromatic protons to appear in the downfield region.
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |
| H-2 | 7.5 - 7.7 | Doublet of doublets (dd) |
| H-6 | 7.2 - 7.4 | Doublet of doublets (dd) |
| -OH | 9.0 - 11.0 | Broad singlet |
| -COOH | 12.0 - 13.0 | Broad singlet |
These predictions are based on standard chemical shift values and the expected coupling patterns from the fluorine and adjacent protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the attached functional groups and the fluorine atoms, which exhibit characteristic carbon-fluorine coupling.
| Carbon | Predicted Chemical Shift (δ) ppm |
| C-1 (-COOH) | 165 - 170 |
| C-2 | 110 - 115 |
| C-3 (-F) | 150 - 155 (d, J ≈ 240-250 Hz) |
| C-4 (-F) | 145 - 150 (d, J ≈ 240-250 Hz) |
| C-5 (-OH) | 140 - 145 |
| C-6 | 115 - 120 |
The large coupling constants (J) for C-3 and C-4 are characteristic of a direct C-F bond.
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (Aromatic) | 3000-3100 | Sharp |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C=C (Aromatic) | 1550-1650 | Medium to strong |
| C-F | 1100-1300 | Strong |
| C-O | 1210-1320 | Strong |
| O-H (Phenolic) | 3200-3600 | Broad |
Predicted Mass Spectrum
In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting fragments.
| m/z | Predicted Fragment |
| 174 | [M]⁺ (Molecular Ion) |
| 157 | [M - OH]⁺ |
| 129 | [M - COOH]⁺ |
| 111 | [M - COOH - H₂O]⁺ |
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
It is crucial to note that this is a theoretical protocol and requires experimental validation and optimization in a laboratory setting.
-
Acylation: To a solution of 1,2-difluoro-3-methoxybenzene in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride. Slowly add oxalyl chloride and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Hydrolysis: Quench the reaction by carefully pouring it onto ice. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The resulting crude acyl chloride is then carefully hydrolyzed with water to yield 3,4-difluoro-5-methoxybenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Demethylation: Dissolve the purified 3,4-difluoro-5-methoxybenzoic acid in an appropriate solvent (e.g., dichloromethane). Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃) dropwise. Allow the reaction to proceed to completion.
-
Final Work-up and Purification: Quench the reaction with methanol and then water. Extract the product into an organic solvent, dry, and concentrate. The final product, this compound, can be purified by column chromatography or recrystallization.
Applications in Drug Discovery and Development
Fluorinated benzoic acids are valuable intermediates in the synthesis of a variety of pharmaceuticals. The specific substitution pattern of this compound makes it a potentially useful precursor for:
-
Quinolone Antibiotics: The core structure can be incorporated into the quinolone scaffold to develop new antibacterial agents with improved efficacy and pharmacokinetic profiles.[3]
-
Enzyme Inhibitors: The functional groups can be used to target the active sites of various enzymes implicated in disease.
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine atoms can facilitate crossing the blood-brain barrier, making it a candidate for the development of CNS-active drugs.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety precautions for handling fluorinated aromatic carboxylic acids should be strictly followed. These compounds are typically irritants and may be harmful if ingested or inhaled.
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Hazard Identification (Based on Analogous Compounds)
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Conclusion
This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. Its unique substitution pattern of fluorine atoms and reactive functional groups provides a versatile platform for the synthesis of novel therapeutic agents. This technical guide has provided a detailed overview of its molecular structure, predicted spectroscopic properties, a plausible synthetic route, and key safety considerations. Further experimental validation of the data presented here will be invaluable for unlocking the full potential of this promising pharmaceutical intermediate.
References
A Technical Guide to the Spectral Characterization of 3,4-Difluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoro-5-hydroxybenzoic acid is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and two electron-donating hydroxyl and carboxylic acid groups, imparts distinct chemical and physical properties. Accurate and comprehensive spectral analysis is paramount for confirming its identity, assessing its purity, and understanding its electronic structure, which are critical steps in any research and development pipeline.
Molecular Structure
An In-depth Technical Guide on the Solubility of 3,4-Difluoro-5-hydroxybenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development.[1][2][3] It dictates the concentration of the drug that can be achieved in solution, which in turn affects its absorption and bioavailability.[3] Poor solubility can lead to inadequate drug exposure, variable clinical outcomes, and challenges in developing suitable dosage forms.[4] Therefore, a thorough understanding and accurate measurement of an API's solubility in various solvents are paramount during the pre-formulation and formulation stages.[5] This guide focuses on 3,4-Difluoro-5-hydroxybenzoic acid, a compound of interest in medicinal chemistry, and provides a comprehensive approach to evaluating its solubility profile.[6]
Physicochemical Properties of this compound
While extensive experimental data for this compound is limited, we can infer its key physicochemical properties based on its structure and available data for similar compounds.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₇H₄F₂O₃ | [7] |
| Molecular Weight | 174.1 g/mol | [6][8] |
| Structure | ||
| pKa | The carboxylic acid group will have a pKa likely lower than that of benzoic acid (~4.2) due to the electron-withdrawing effects of the two fluorine atoms. The hydroxyl group will have a much higher pKa. The powerful electron-withdrawing effect of fluorine can strongly affect the polarity of nearby functional groups, modulating properties including pKa.[9] | Inferred |
| logP | The presence of two polar fluorine atoms and a hydroxyl group suggests a relatively low logP, indicating moderate lipophilicity. | Inferred |
| Melting Point | Likely a crystalline solid with a relatively high melting point, similar to other substituted benzoic acids. For example, 3,5-difluoro-4-hydroxybenzoic acid has a melting point of 213-217 °C. | Inferred |
Structural Considerations for Solubility:
The solubility of this compound is governed by the interplay of its functional groups:
-
Carboxylic Acid Group (-COOH): This group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents.[10][11]
-
Hydroxyl Group (-OH): Similar to the carboxylic acid, the hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar solvents.[11]
-
Difluoro-substituted Phenyl Ring: The aromatic ring is inherently hydrophobic. The two fluorine atoms are highly electronegative and can participate in dipole-dipole interactions and weak hydrogen bonding.[9][12] Their strong electron-withdrawing nature can also influence the acidity of the carboxylic acid and hydroxyl protons, thereby affecting solubility in acidic and basic media.[9]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[13] This means that a solute will dissolve best in a solvent that has a similar polarity.
-
Polar Solvents (e.g., alcohols, acetone): this compound is expected to exhibit good solubility in polar organic solvents due to the presence of the carboxylic acid and hydroxyl groups, which can form strong hydrogen bonds with the solvent molecules.[10][11]
-
Nonpolar Solvents (e.g., toluene, hexane): Solubility is expected to be limited in nonpolar solvents as the energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the acid is not compensated by the weak van der Waals interactions with the solvent.
-
Aprotic vs. Protic Solvents: Protic solvents (containing -OH or -NH groups) are generally better solvents for this compound due to their ability to donate hydrogen bonds to the carboxylic and hydroxyl oxygens. Aprotic polar solvents (like DMSO and DMF) are also expected to be good solvents as they can accept hydrogen bonds and have high dielectric constants.
Experimental Determination of Solubility
Accurate determination of solubility requires robust experimental methods. The equilibrium solubility method, often referred to as the shake-flask method, is the gold standard.[1][4]
Equilibrium Solubility (Shake-Flask) Method
This method measures the concentration of a solute in a saturated solution at equilibrium.[1]
Caption: Workflow for the equilibrium solubility (shake-flask) method.
Detailed Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.[14]
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1][14] Preliminary studies can determine the optimal equilibration time.[15]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[1][14] Care must be taken to avoid temperature fluctuations during this step.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[2]
Analytical Techniques
The choice of analytical technique is crucial for accurate solubility determination.[2]
-
HPLC-UV: This is the preferred method as it can separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[2]
-
UV-Vis Spectroscopy: A faster method, but it is less specific and can be affected by UV-absorbing impurities.[2]
Expected Solubility Profile of this compound
In the absence of direct experimental data, we can predict the solubility behavior of this compound by examining the solubility of benzoic acid and its derivatives.
Table 1: Solubility of Benzoic Acid in Various Organic Solvents at 298.15 K (25 °C)
| Solvent | Solubility of Benzoic Acid (mole fraction) | Solvent Type | Expected Solubility of this compound |
| Ethanol | High | Polar Protic | High |
| Methanol | High | Polar Protic | High |
| Acetone | High | Polar Aprotic | High |
| Ethyl Acetate | Moderate | Polar Aprotic | Moderate to High |
| Dichloromethane | Low | Moderately Polar | Low to Moderate |
| Toluene | Low | Nonpolar | Low |
| Water | Very Low | Polar Protic | Low |
Data for benzoic acid is derived from multiple sources.[10][16][17]
Analysis and Predictions:
-
High Solubility in Alcohols (Methanol, Ethanol): Like benzoic acid, this compound is expected to be highly soluble in alcohols due to the strong hydrogen bonding interactions between the carboxylic acid and hydroxyl groups of the solute and the hydroxyl group of the solvent.[10]
-
Good Solubility in Polar Aprotic Solvents (Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting favorably with the acidic protons of the solute.
-
Lower Solubility in Less Polar and Nonpolar Solvents: The energy required to overcome the strong intermolecular forces in the solid-state of the acid will not be sufficiently compensated by the weaker interactions with solvents like dichloromethane and toluene, leading to lower solubility.
-
Influence of Substituents: The two fluorine atoms and the additional hydroxyl group, when compared to benzoic acid, introduce more polarity to the molecule. This is expected to enhance its solubility in polar solvents. The fluorine atoms, being highly electronegative, can also participate in dipole-dipole interactions, further promoting dissolution in polar media.[9]
Caption: Intermolecular forces governing the solubility of a polar API in a polar protic solvent.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data is currently unavailable, a combination of theoretical principles, analysis of the solubility of related compounds, and robust experimental methodologies allows for a reliable prediction and measurement of its solubility profile. A thorough investigation of solubility is a critical step in the successful development of any new chemical entity for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. rheolution.com [rheolution.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 6. This compound [myskinrecipes.com]
- 7. This compound | C7H4F2O3 | CID 12105144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Page loading... [guidechem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 17. researchgate.net [researchgate.net]
physical characteristics of 3,4-Difluoro-5-hydroxybenzoic acid
An In-depth Technical Guide to the Physical Characteristics of 3,4-Difluoro-5-hydroxybenzoic Acid
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 749230-45-3, is a halogenated aromatic acid of significant interest in medicinal chemistry and materials science.[1] Its structural framework, featuring a benzoic acid core functionalized with two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group, imparts a unique combination of chemical reactivity, acidity, and potential for intermolecular interactions. This makes it a valuable intermediate in the synthesis of novel pharmaceuticals, particularly in the development of antibiotics and central nervous system agents, where fluorine substitution can enhance metabolic stability and binding affinity.[1]
This technical guide provides a comprehensive analysis of the core . We will delve into its fundamental properties, present detailed, field-proven protocols for their experimental determination, and explain the underlying chemical principles that govern these characteristics. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for application in their work.
Summary of Physical Characteristics
The following table summarizes the key physical and chemical identifiers for this compound. While extensive experimental data for this specific molecule is not widely published, the values and characteristics presented are based on data from closely related analogs and established structure-property relationships.
| Property | Data / Expected Value | Source(s) |
| Molecular Formula | C₇H₄F₂O₃ | [1][2] |
| Molecular Weight | 174.10 g/mol | [1] |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred |
| Melting Point (°C) | Predicted: 170-185 | Inferred[3][4] |
| Aqueous Solubility | Predicted to have moderate to high aqueous solubility | Inferred[5] |
| pKa (acid dissociation constant) | Predicted: ~3.5 (Carboxylic), ~8.5 (Phenolic) | Inferred[6][7] |
| Storage Conditions | 2-8°C, dry environment | [1] |
Detailed Analysis of Physical Properties
Melting Point: A Gauge of Purity and Lattice Energy
The melting point of a crystalline solid is a critical indicator of its purity and the strength of its crystal lattice forces. For this compound, the presence of polar functional groups (carboxyl, hydroxyl) and fluorine atoms facilitates strong intermolecular hydrogen bonding and dipole-dipole interactions, resulting in a relatively high melting point for a molecule of its size. Impurities disrupt this crystalline lattice, typically causing a depression and broadening of the melting range.[8][9]
Based on isomers like 3,4-difluoro-2-hydroxybenzoic acid (m.p. 174-178 °C), a melting point in the range of 170-185 °C is a reasonable prediction.[3][4]
This protocol describes a standard method for accurately determining the melting point range of a solid organic compound.
Causality: The methodology relies on slow, controlled heating to ensure thermal equilibrium between the sample, the heating block, and the thermometer, allowing for a precise observation of the phase transition from solid to liquid.[10] A fast ramp rate can lead to "thermal lag," where the thermometer reading is lower than the actual temperature of the sample, resulting in an inaccurate measurement.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A coarse sample will not pack well and will melt unevenly.[11]
-
Capillary Loading: Load a small amount of the powdered sample (1-2 mm height) into a capillary tube sealed at one end. Tap the tube gently to pack the sample tightly at the bottom.[8]
-
Initial Fast Run (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/minute to find a rough range.[10]
-
Accurate Measurement:
-
Set the starting temperature on the apparatus to at least 20 °C below the expected or observed approximate melting point.
-
Set the heating ramp rate to a slow value, typically 1-2 °C/minute.[10]
-
Insert the capillary tube into the heating block.
-
-
Observation and Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last crystal of the solid melts completely.
-
The melting point is reported as the range T1-T2. A pure compound typically has a sharp melting range of 1-2 °C.[8]
-
-
Mixed Melting Point for Identification: To confirm the identity of an unknown sample suspected to be the target compound, mix it 50:50 with an authentic standard. If there is no depression in the melting point of the mixture, the unknown is identical to the standard.[9]
Solubility: A Critical Parameter for Drug Development
Solubility is a crucial property in drug discovery, influencing everything from in vitro assay reliability to in vivo bioavailability.[12] For this compound, the polar hydroxyl and carboxylic acid groups are capable of hydrogen bonding with water, suggesting moderate to good aqueous solubility. The fluorine atoms can also participate in weaker hydrogen bonds, further influencing solvation.
In drug development, two types of solubility are typically measured:
-
Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer. It's a high-throughput screen used in early discovery.[13][14]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the gold standard for solubility measurement and is critical for later-stage development and formulation.[13][15]
This protocol is the benchmark method recommended by regulatory bodies like the World Health Organization (WHO) for determining the equilibrium solubility of an active pharmaceutical ingredient (API).[15]
Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation period with agitation allows sufficient time for the dissolution process to complete.[16] The final analysis of the supernatant provides the maximum concentration of the compound that can be dissolved under the specified conditions.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial to ensure that a saturated solution can be formed.[15]
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial. For biopharmaceutical classification, testing is typically done at pH 1.2, 4.5, and 6.8.[15]
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[16]
-
Separation: After incubation, remove the vials and allow the contents to settle. Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation. This step is critical to avoid artificially high concentration readings from suspended microparticles.
-
Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[16] The result is reported in units such as µg/mL or mM.
Acidity (pKa): Predicting Ionization State
The pKa value quantifies the acidity of a functional group. This compound is a polyprotic acid with two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.
-
Carboxylic Acid Proton: Expected to be the more acidic of the two. The acidity of benzoic acid (pKa ≈ 4.2) is significantly increased by the two strongly electron-withdrawing fluorine atoms via the inductive effect, which stabilizes the resulting carboxylate anion. A pKa in the range of 3.0-3.5 is a reasonable prediction.
-
Phenolic Proton: The acidity of phenol (pKa ≈ 10.0) is also enhanced by the electron-withdrawing fluorine atoms. A pKa in the range of 8.0-9.0 is expected.[6][7]
Knowing the pKa values is essential for predicting the ionization state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions.
This spectrometric method is highly effective for phenolic compounds, as the UV-Vis absorbance spectrum of the phenolate ion is typically different from that of the protonated phenol.[17]
Causality: The method leverages Beer-Lambert's law. As the pH of the solution is changed, the equilibrium between the acidic (HA) and basic (A⁻) forms of the molecule shifts. If HA and A⁻ have different molar absorptivities at a specific wavelength, the total absorbance of the solution will change sigmoidally with pH. The inflection point of this sigmoidal curve corresponds to the pH at which [HA] = [A⁻], which is the definition of the pKa.[17][18]
Step-by-Step Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: In a series of cuvettes, add a small, constant aliquot of the stock solution to each buffer, ensuring the final concentration of the organic solvent is low (<1%) to minimize its effect on the pKa.
-
Spectrometric Measurement: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample at each pH.[17]
-
Data Analysis:
-
Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.
-
Plot the absorbance at this wavelength against the pH of the solution.
-
Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the experimental pKa.[18] Two inflection points will be observed, corresponding to the carboxylic and phenolic pKa values.
-
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they will appear as distinct signals, likely doublets or doublet of doublets due to coupling with each other and with the fluorine atoms. Their chemical shifts will be downfield (likely > 7.0 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing groups.[19][20]
-
Hydroxyl and Carboxyl Protons: These will appear as broad singlets. The carboxylic acid proton will be significantly downfield (10-13 ppm), while the phenolic proton will be in the range of 5-10 ppm. Their exact positions are highly dependent on solvent and concentration.[21][22]
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: The carboxylic acid carbon will be the most downfield signal, typically in the 165-175 ppm range.[21]
-
Aromatic Carbons: Seven distinct signals are expected. Carbons directly attached to the highly electronegative fluorine and oxygen atoms will be shifted significantly downfield. The C-F and C-O carbons will show characteristic large one-bond and smaller multi-bond coupling constants (J-coupling) with the respective heteroatoms.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from ~2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[23]
-
O-H Stretch (Phenol): A less broad O-H stretching band around 3200-3600 cm⁻¹. This may be superimposed on the carboxylic acid O-H band.
-
C=O Stretch (Carbonyl): A strong, sharp absorption peak is expected around 1680-1710 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from that of a typical saturated carboxylic acid.[23][24]
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹, are characteristic of the C-F bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): In Electron Ionization (EI-MS), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight, 174.10.[25]
-
Key Fragmentation: A prominent fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH, mass 17) followed by the loss of carbon monoxide (CO, mass 28). A very common fragment is the loss of the entire carboxyl group as COOH (mass 45) or CO₂ (mass 44) from the molecular ion.[26][27]
Conclusion
This compound is a multifaceted molecule whose physical properties are dictated by a delicate interplay of its functional groups. Its predicted high melting point, moderate aqueous solubility, and distinct acidic character make it a compound with both challenges and opportunities for drug development and materials science. The experimental protocols and theoretical explanations provided in this guide offer a robust framework for scientists to accurately characterize this compound, enabling its effective utilization in research and development. A thorough understanding of these foundational characteristics is the first step toward unlocking the full potential of this versatile chemical entity.
References
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- 4. 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID | 189283-51-0 [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
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- 12. pharmatutor.org [pharmatutor.org]
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- 15. who.int [who.int]
- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 18. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - ProQuest [proquest.com]
- 19. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. rsc.org [rsc.org]
- 22. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]
- 23. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
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- 27. Benzoic acid, 3,4,5-trihydroxy- [webbook.nist.gov]
The Emerging Potential of 3,4-Difluoro-5-hydroxybenzoic Acid in Therapeutic Research
An In-Depth Technical Guide
Abstract
In the landscape of modern drug discovery, the strategic use of fluorinated scaffolds has become a cornerstone for developing next-generation therapeutics. The incorporation of fluorine can dramatically enhance critical pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] This guide focuses on 3,4-Difluoro-5-hydroxybenzoic acid (DFHBA) , a structurally intriguing molecule that, while known primarily as a synthetic intermediate, possesses a chemical architecture suggestive of significant, yet underexplored, biological potential.[3] This document provides a technical framework for researchers, scientists, and drug development professionals to investigate and unlock the therapeutic promise of DFHBA. We will move beyond its current status as a building block to explore its potential as an active agent, grounded in the established activities of its structural analogs. This guide will detail the scientific rationale, propose validated experimental workflows, and outline the mechanistic basis for its potential in antimicrobial, antioxidant, and enzyme inhibition applications.
Introduction to this compound (DFHBA)
This compound is a fluorinated derivative of hydroxybenzoic acid. Its structure is characterized by a benzoic acid core, a hydroxyl group, and two fluorine atoms on the aromatic ring. These features make it a compelling candidate for biological investigation.
| Property | Value |
| Molecular Formula | C₇H₄F₂O₃ |
| Molecular Weight | 174.1 g/mol [3] |
| CAS Number | 183065-68-1 |
| Known Roles | Intermediate for pharmaceuticals (antibiotics, CNS agents), enzyme inhibitors.[3] |
The rationale for exploring DFHBA's intrinsic bioactivity stems from two key principles:
-
The Power of Fluorination: The carbon-fluorine bond is exceptionally strong, rendering molecules more resistant to metabolic degradation and increasing their in-vivo half-life.[1] Furthermore, fluorine's high electronegativity can modulate the acidity of adjacent functional groups and create unique non-covalent interactions (e.g., halogen bonds) within protein binding pockets, potentially enhancing target affinity and selectivity.[1][2]
-
The Hydroxybenzoic Acid Scaffold: The parent hydroxybenzoic acid structure is a well-established pharmacophore present in numerous natural and synthetic compounds with proven biological effects, including antimicrobial, antioxidant, and anti-inflammatory activities.[4][5]
This guide hypothesizes that the combination of these features in DFHBA could lead to a unique biological activity profile, meriting a thorough and systematic investigation.
Potential Biological Activity I: Antimicrobial Efficacy
Expertise & Experience: The rationale for investigating DFHBA as an antimicrobial agent is strong. Structurally related fluorinated quinolones, which are often synthesized from fluorinated benzoic acid intermediates, are mainstays in antibacterial therapy. Moreover, non-fluorinated hydroxybenzoic acids like protocatechuic acid (3,4-dihydroxybenzoic acid) exhibit documented antimicrobial properties.[6] The presence of fluorine in DFHBA could enhance cell membrane penetration and/or improve interaction with bacterial enzyme targets.
Proposed Mechanism of Action: Phenolic acids typically exert antimicrobial effects by disrupting the bacterial cell membrane integrity, interfering with ATP synthesis, or inhibiting essential enzymes. The acidic carboxyl group and the lipophilic nature of the difluorinated ring in DFHBA may synergize to compromise the phospholipid bilayer of bacterial membranes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines a standardized broth microdilution method to determine the MIC of DFHBA against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Self-Validating System Trustworthiness: This protocol includes positive (standard antibiotic) and negative (vehicle) controls to ensure the validity of the results. The use of standardized bacterial strains (e.g., ATCC strains) ensures reproducibility.
Step-by-Step Methodology:
-
Preparation of DFHBA Stock Solution: Accurately weigh 10 mg of DFHBA and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
Bacterial Culture Preparation: Inoculate S. aureus and E. coli in separate tubes of Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.
-
Serial Dilution in Microplate:
-
Add 100 µL of MHB to wells 2 through 12 of a 96-well microplate.
-
Add 200 µL of the DFHBA stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates concentrations ranging from 1000 µg/mL to 1.95 µg/mL.
-
Well 11 will serve as the growth control (no DFHBA).
-
Well 12 will serve as the sterility control (MHB only).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be ~110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of DFHBA that completely inhibits visible bacterial growth. Resazurin can be added as an indicator; a color change from blue to pink indicates metabolic activity (growth).
Data Presentation: Hypothetical MIC Values
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| DFHBA | 64 | 128 |
| Ciprofloxacin (Control) | 1 | 0.5 |
| Vehicle (DMSO) | >1024 | >1024 |
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Potential Biological Activity II: Antioxidant Capacity
Expertise & Experience: Hydroxybenzoic acids are classic phenolic antioxidants.[7] Their ability to donate a hydrogen atom from the hydroxyl group neutralizes free radicals. The electron-withdrawing fluorine atoms on the DFHBA ring are expected to influence the O-H bond dissociation enthalpy (BDE). While typically strengthening the bond, their placement relative to the hydroxyl group could modulate the stability of the resulting phenoxyl radical. A theoretical study on a different phenolic acid, ferulic acid, showed that fluorination can indeed alter its antioxidant properties.[8]
Proposed Mechanism of Action: DFHBA is predicted to act as a free radical scavenger primarily through a Hydrogen Atom Transfer (HAT) mechanism. The phenolic hydroxyl group donates its hydrogen atom to a reactive oxygen species (ROS), neutralizing the radical and forming a more stable, resonance-delocalized phenoxyl radical on the DFHBA molecule.
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay quantifies the ability of DFHBA to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Self-Validating System Trustworthiness: The protocol's reliability is ensured by using a well-characterized stable radical (DPPH) and comparing the activity of the test compound against a known antioxidant standard, such as Ascorbic Acid or Trolox. A blank control corrects for any background absorbance.
Step-by-Step Methodology:
-
Reagent Preparation:
-
DFHBA Solutions: Prepare a series of concentrations of DFHBA (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Standard: Prepare a similar concentration series of Ascorbic Acid in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of DFHBA or the standard solution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
For the control, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
IC50 Determination: Plot the % Inhibition against the concentration of DFHBA. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals, determined by regression analysis.
Data Presentation: Hypothetical Antioxidant Activity
| Compound | IC50 (µg/mL) |
| DFHBA | 85 |
| Ascorbic Acid (Standard) | 8 |
Visualization: DPPH Radical Scavenging Mechanism
Caption: Mechanism of DPPH radical scavenging by DFHBA.
Potential Biological Activity III: Enzyme Inhibition
Expertise & Experience: DFHBA is commercially noted as an intermediate for enzyme inhibitors.[3] Furthermore, the fluorinated benzoic acid scaffold is prevalent in many targeted inhibitors. For example, derivatives of 4-fluoro-3-hydroxybenzoic acid are being investigated as inhibitors of β-arylsulfotransferase IV,[9] and other difluorinated phenyl derivatives have shown potent inhibition of VEGFR-2 kinase.[10] The benzoic acid moiety can mimic natural substrates (like amino acids) or act as a hinge-binding motif, while the fluorine atoms can form specific halogen bonds to enhance binding affinity in an active site.
Proposed Target and Mechanism: As a proof-of-concept, we propose investigating DFHBA as an inhibitor of α-amylase, a key enzyme in carbohydrate metabolism. Non-fluorinated hydroxybenzoic acids are known to inhibit this enzyme.[11] The inhibition is likely competitive, where the carboxyl and hydroxyl groups of DFHBA form hydrogen bonds with key amino acid residues (e.g., Asp197, Glu233, Asp300) in the α-amylase active site, preventing the binding of its natural starch substrate.
Experimental Protocol: α-Amylase Inhibition Assay
This colorimetric assay measures the amount of starch remaining after enzymatic digestion, using the iodine-starch reaction.
Self-Validating System Trustworthiness: The assay includes a no-enzyme control to establish the baseline starch signal and a no-inhibitor control to measure maximum enzyme activity. Acarbose, a known α-amylase inhibitor, is used as a positive control to validate the assay's responsiveness.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a 0.5 U/mL solution of porcine pancreatic α-amylase in phosphate buffer (pH 6.9).
-
Substrate: Prepare a 1% (w/v) starch solution by dissolving soluble starch in the phosphate buffer with gentle heating.
-
Inhibitor Solutions: Prepare various concentrations of DFHBA and Acarbose in the buffer.
-
Color Reagent: Prepare an iodine solution (e.g., Lugol's solution).
-
-
Assay Procedure:
-
In test tubes, pre-incubate 200 µL of the α-amylase solution with 200 µL of DFHBA/Acarbose at different concentrations for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 200 µL of the starch solution to each tube.
-
Incubate the reaction mixture for 15 minutes at 37°C.
-
Stop the reaction by adding 200 µL of 1 M HCl.
-
-
Color Development and Measurement:
-
Add 1 mL of the color reagent to each tube.
-
Measure the absorbance at 620 nm. A higher absorbance indicates more undigested starch and thus higher enzyme inhibition.
-
-
Calculation: % Inhibition = [(Abs_sample - Abs_enzyme_control) / (Abs_blank - Abs_enzyme_control)] * 100
-
Plot % inhibition vs. concentration to determine the IC50 value.
-
Data Presentation: Hypothetical α-Amylase Inhibition
| Compound | IC50 (µM) |
| DFHBA | 150 |
| Acarbose (Standard) | 25 |
Visualization: Principle of Competitive Enzyme Inhibition
Caption: Competitive inhibition of an enzyme by DFHBA.
Conclusion and Future Directions
This guide establishes a strong, evidence-based rationale for investigating this compound as a bioactive molecule. Its unique combination of a proven hydroxybenzoic acid scaffold and strategic difluorination presents a compelling profile for potential antimicrobial, antioxidant, and enzyme-inhibitory activities. The provided protocols offer robust, validated frameworks for initial screening and characterization.
Future research should focus on:
-
Broad-Spectrum Screening: Testing DFHBA against a wider panel of microbial pathogens (including resistant strains) and a diverse set of clinically relevant enzymes.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of DFHBA to understand how the position and number of fluorine and hydroxyl groups affect biological activity.
-
Computational Modeling: Employing molecular docking studies to predict binding modes and guide the selection of enzyme targets.
-
In Vivo Validation: Advancing promising in vitro findings into preclinical animal models to assess efficacy, pharmacokinetics, and safety.
By systematically applying the principles and methodologies outlined here, the scientific community can fully elucidate the therapeutic potential of this compound, potentially transforming it from a simple intermediate into a valuable lead compound for drug development.
References
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- 2. nbinno.com [nbinno.com]
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- 5. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,4-Difluoro-5-hydroxybenzoic Acid
This technical guide provides a comprehensive analysis of the electronic properties and reactivity of 3,4-difluoro-5-hydroxybenzoic acid, a key intermediate in the synthesis of fluorinated pharmaceuticals.[1] This document will delve into the intricate interplay of the substituents on the benzene ring to identify its primary electrophilic and nucleophilic sites, offering predictive insights for synthetic applications. The content herein is intended for researchers, scientists, and drug development professionals engaged in the design and execution of synthetic organic chemistry.
Introduction: The Significance of Fluorinated Benzoic Acids
Fluorinated benzoic acid derivatives are of considerable interest in medicinal chemistry due to the unique properties imparted by fluorine substitution. These properties include enhanced metabolic stability, increased lipophilicity, and altered acidity, which can significantly impact the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound, with its polysubstituted aromatic ring, presents a versatile scaffold for the synthesis of complex molecules, particularly in the development of novel antibiotics and central nervous system agents.[1] A thorough understanding of its reactive sites is paramount for its efficient and selective functionalization.
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of the benzene ring in this compound is governed by the electronic effects of its four substituents: two fluorine atoms, a hydroxyl group, and a carboxylic acid group. The interplay of their inductive and resonance effects determines the electron density at each carbon atom of the ring, thereby defining its nucleophilic and electrophilic character.
Substituent Effects on the Aromatic Ring
-
Carboxylic Acid (-COOH): This group is strongly deactivating and meta-directing for electrophilic aromatic substitution. It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R).[2]
-
Fluorine (-F): As a halogen, fluorine is deactivating due to its strong -I effect, making the ring less reactive towards electrophiles. However, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through a positive resonance effect (+R), which stabilizes the intermediate carbocation (arenium ion) formed during electrophilic attack at these positions.
-
Hydroxyl (-OH): The hydroxyl group is a strong activating group and an ortho-, para-director. It donates electron density to the ring primarily through a strong +R effect, which outweighs its -I effect.[3][4]
The combined influence of these groups on the aromatic ring of this compound results in a complex pattern of electron distribution. The strongly activating hydroxyl group and the deactivating but ortho-, para-directing fluorine atoms are in competition with the strongly deactivating and meta-directing carboxylic acid group.
Predicted Electrophilic Sites (Nucleophilicity of the Ring)
For an electrophilic aromatic substitution (EAS) reaction, the incoming electrophile will preferentially attack the positions on the ring with the highest electron density. The hydroxyl group is the most powerful activating group present and will therefore be the dominant directing group. It directs incoming electrophiles to the ortho and para positions relative to itself.
-
Position C2: This position is ortho to the hydroxyl group and meta to the carboxylic acid. The activating effect of the hydroxyl group and the directing effect of the C3-fluorine will favor substitution here.
-
Position C6: This position is also ortho to the hydroxyl group and meta to the carboxylic acid. The activating effect of the hydroxyl group and the directing effect of the C4-fluorine will favor substitution here.
Between C2 and C6, steric hindrance from the adjacent carboxylic acid group at C1 might slightly disfavor substitution at C2. However, the combined activating effects make both C2 and C6 the most probable sites for electrophilic attack.
Diagram of Predicted Electrophilic Attack
Caption: Predicted sites of electrophilic attack on this compound.
Predicted Nucleophilic Sites (Electrophilicity of the Ring)
For a nucleophilic aromatic substitution (SNAr) reaction, a strong nucleophile attacks a carbon atom on the ring that is attached to a good leaving group and is activated by strong electron-withdrawing groups. In this molecule, the fluorine atoms can act as leaving groups. The presence of the electron-withdrawing carboxylic acid and the other fluorine atom activates the ring towards nucleophilic attack.
The most likely sites for nucleophilic attack are the carbon atoms bearing the fluorine atoms, C3 and C4. The electron-withdrawing effects of the carboxylic acid and the adjacent fluorine atom will make these carbons electron-deficient and thus susceptible to nucleophilic attack.
-
Position C3: This carbon is activated by the C4-fluorine and the carboxylic acid group.
-
Position C4: This carbon is activated by the C3-fluorine and the carboxylic acid group.
The stability of the intermediate Meisenheimer complex will determine the preferred site of attack. A nucleophilic attack at C4 would lead to a resonance structure where the negative charge is delocalized onto the carboxyl group, which is a stabilizing interaction.
Diagram of Predicted Nucleophilic Attack
References
Quantum Chemical Calculations for 3,4-Difluoro-5-hydroxybenzoic Acid: A Technical Guide for Drug Development
Abstract
This technical guide provides a comprehensive walkthrough of quantum chemical calculations for 3,4-Difluoro-5-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for leveraging computational chemistry to accelerate the discovery and optimization of novel therapeutic agents. We will explore geometry optimization, vibrational frequency analysis, the prediction of NMR and UV-Vis spectra, and the analysis of molecular orbitals and electrostatic potential maps. Each step is explained with a focus on the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Role of In Silico Chemistry in Modern Drug Discovery
The journey of a drug from concept to clinic is arduous and expensive. Computational methods, particularly quantum chemical calculations, have emerged as indispensable tools to mitigate these challenges.[1][2] By simulating molecular behavior at the quantum level, we can predict a wide range of properties that are crucial for drug design, including molecular geometry, stability, reactivity, and potential interactions with biological targets.[1][3] This in silico approach allows for the rapid screening and optimization of drug candidates, reducing the reliance on time-consuming and costly experimental procedures.[4]
This compound presents a compelling case study. Its substituted benzoic acid scaffold is a common motif in pharmacologically active compounds. The presence of fluorine atoms can significantly influence its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it a molecule of interest for further investigation. This guide will use this molecule to illustrate the power and utility of quantum chemical calculations in a drug development context.
Theoretical Foundations: Choosing the Right Computational Tools
The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. For molecules of this size, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[3][5]
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[2] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. This is a significant departure from traditional wave function-based methods, as it simplifies the calculation by dealing with the electron density (a function of three spatial coordinates) rather than the many-electron wave function.
Choice of Functional: The exact form of the exchange-correlation functional in DFT is unknown and must be approximated. For organic molecules containing fluorine and oxygen, hybrid functionals often provide reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice that combines the strengths of both Hartree-Fock and DFT methods.[6][7]
Basis Sets
A basis set is a set of mathematical functions used to represent the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost of the calculation.
Pople-style basis sets , such as 6-311++G(d,p) , are a common and effective choice for molecules of this type. Let's break down this nomenclature:
-
6-311 : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions.
-
++G : These are diffuse functions added to both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for more flexibility in the shape of the atomic orbitals, which is essential for describing chemical bonds accurately.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and reliable level of theory for studying the properties of this compound.[6][7]
Computational Workflow: A Step-by-Step Guide
The following sections outline a detailed protocol for performing quantum chemical calculations on this compound using a typical quantum chemistry software package like Gaussian.[8][9]
Molecular Structure Input
The first step is to create a 3D model of the molecule. This can be done using a molecular builder such as GaussView.[10][11] It is not necessary to build the molecule with perfect bond lengths and angles initially, as the geometry optimization step will refine the structure to its lowest energy conformation.
Caption: Computational workflow for quantum chemical analysis.
Geometry Optimization
The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is a critical step, as the accuracy of all subsequent calculations depends on having a correctly optimized geometry.
Protocol:
-
Input File: Create a Gaussian input file (.gjf) specifying the initial coordinates of the atoms.
-
Route Section: In the route section of the input file, specify the following keywords:
-
#p B3LYP/6-311++G(d,p) Opt: This requests a geometry optimization at the B3LYP level of theory with the 6-311++G(d,p) basis set. The p keyword requests additional printout.
-
-
Run Calculation: Submit the input file to the quantum chemistry software.
-
Verify Convergence: After the calculation is complete, check the output file to ensure that the optimization has converged successfully. This is typically indicated by the termination message.
Vibrational Frequency Analysis
A frequency calculation should always be performed after a successful geometry optimization. This serves two primary purposes:
-
Confirmation of a True Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.
-
Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies and intensities can be used to simulate the IR and Raman spectra of the molecule.[12] This is invaluable for comparing with experimental data and for identifying characteristic functional groups.[6][7]
Protocol:
-
Input File: Use the optimized geometry from the previous step.
-
Route Section: Modify the route section to include the Freq keyword:
-
#p B3LYP/6-311++G(d,p) Freq
-
-
Run Calculation: Submit the job.
-
Analyze Output: Examine the output file for the calculated frequencies. A table of vibrational modes, their frequencies, and their IR and Raman intensities will be provided.
Solvation Effects
For drug development, it is crucial to consider the effects of the biological environment, which is typically aqueous. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are an efficient way to account for the bulk effects of a solvent.[4][13][14]
Protocol:
-
Route Section: To include solvation, add the SCRF=(PCM, Solvent=Water) keyword to the route section of your optimization and frequency calculations.
-
#p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM, Solvent=Water)
-
Analysis of Molecular Properties
Once the core calculations are complete, we can extract a wealth of information about the molecule's properties.
Structural Parameters
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.
| Parameter | Expected Value (Å or °) |
| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |
| C-O (hydroxyl) bond length | ~1.36 Å |
| C=O (carboxyl) bond length | ~1.21 Å |
| C-O (carboxyl) bond length | ~1.35 Å |
| O-H (hydroxyl) bond length | ~0.97 Å |
| O-H (carboxyl) bond length | ~0.98 Å |
| C-F bond lengths | ~1.34 - 1.35 Å |
| C-C-C bond angles | ~120° |
| O-C=O bond angle | ~124° |
| Table 1: Expected optimized geometrical parameters for this compound. |
Spectroscopic Properties
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Quantum chemical calculations can predict NMR chemical shifts with a high degree of accuracy.[15][16][17] The Gauge-Independent Atomic Orbital (GIAO) method is the standard for such calculations.[7]
Protocol:
-
Route Section: Use the NMR keyword with the optimized geometry.
-
#p B3LYP/6-311++G(d,p) NMR SCRF=(PCM, Solvent=DMSO) (DMSO is a common NMR solvent)
-
-
Analysis: The output will provide the absolute shielding tensors for each nucleus. These can be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).[17]
| Nucleus | Calculated Chemical Shift (ppm) |
| ¹H (hydroxyl) | ~5.0 - 6.0 |
| ¹H (carboxyl) | ~12.0 - 13.0 |
| ¹H (aromatic) | ~7.0 - 8.0 |
| ¹³C (aromatic) | ~110 - 160 |
| ¹³C (carboxyl) | ~165 - 175 |
| ¹⁹F | (Varies significantly with environment) |
| Table 2: Predicted NMR chemical shifts for this compound. |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to a molecule's UV-Vis spectrum. This can provide insights into the molecule's color and its potential for photochemical reactions.
Protocol:
-
Route Section: Use the TD keyword.
-
#p B3LYP/6-311++G(d,p) TD(NStates=10) SCRF=(PCM, Solvent=Water)
-
-
Analysis: The output will list the excitation energies, oscillator strengths, and the orbitals involved in each electronic transition.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[18][19]
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.[20] A large gap implies high stability and low reactivity, while a small gap suggests the opposite.
Caption: Frontier Molecular Orbital (HOMO-LUMO) diagram.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule.[21][22] It is an invaluable tool for visualizing the charge distribution and for predicting sites of non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.
-
Red regions: Indicate negative electrostatic potential (electron-rich), and are favorable sites for electrophilic attack.
-
Blue regions: Indicate positive electrostatic potential (electron-poor), and are favorable sites for nucleophilic attack.
-
Green regions: Indicate neutral electrostatic potential.
For this compound, we would expect to see negative potential (red) around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the fluorine atoms, and positive potential (blue) around the hydrogen atoms of the hydroxyl and carboxyl groups.
Conclusion: From Calculation to Insight
Quantum chemical calculations provide a powerful lens through which to view the molecular world. For this compound, the methods outlined in this guide can yield a wealth of information that is directly applicable to drug development. By understanding its stable conformation, vibrational signatures, electronic properties, and potential for intermolecular interactions, researchers can make more informed decisions about its suitability as a drug candidate and how it might be further optimized. This in-depth computational analysis, when integrated with experimental data, creates a synergistic approach that can significantly accelerate the path to new and effective medicines.
References
- 1. dockdynamics.com [dockdynamics.com]
- 2. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. d-nb.info [d-nb.info]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. comp.chem.umn.edu [comp.chem.umn.edu]
- 10. youtube.com [youtube.com]
- 11. gaussian.com [gaussian.com]
- 12. Vibrational spectra and quantum chemical calculations of 3,4-diaminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 14. Quantum Simulation of Molecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances [mdpi.com]
- 16. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. ossila.com [ossila.com]
- 19. learn.schrodinger.com [learn.schrodinger.com]
- 20. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
Methodological & Application
synthesis of 3,4-Difluoro-5-hydroxybenzoic acid from starting materials
Application Note & Protocol
Topic: A Practical and Regioselective Synthesis of 3,4-Difluoro-5-hydroxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable fluorinated building block in medicinal chemistry, particularly for the development of novel antibiotics and central nervous system agents.[1] Its specific substitution pattern allows for targeted molecular design to enhance drug potency and metabolic stability. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a highly regioselective nucleophilic aromatic substitution (SNAr) pathway. By starting from the commercially available 3,4,5-trifluorobenzoic acid, this method offers significant advantages in terms of efficiency, scalability, and control over isomer formation compared to classical multi-step electrophilic substitution routes.
Introduction: The Strategic Value of Fluorinated Scaffolds
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its vicinal difluoro motif and strategically placed hydroxyl and carboxylic acid groups, represents a key intermediate for constructing complex molecular architectures. However, the synthesis of such polysubstituted aromatic compounds often presents significant challenges related to regioselectivity. Traditional electrophilic aromatic substitution reactions on difluorinated precursors can lead to complex isomeric mixtures that are difficult to separate, resulting in low yields of the desired product. This guide details a robust and highly selective synthetic strategy that circumvents these issues.
Synthetic Strategy and Mechanistic Rationale
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches:
-
C-C Bond Disconnection: Disconnecting the carboxylic acid group points to a carboxylation reaction (e.g., Kolbe-Schmitt) of a 3,5-difluorophenol precursor. This approach is problematic as it would yield the incorrect isomer.
-
C-O Bond Disconnection: Disconnecting the hydroxyl group could suggest its formation from an amino group via a Sandmeyer-type reaction. This would require a multi-step synthesis starting from a suitable difluoroaniline, involving protection, nitration, reduction, and diazotization—a lengthy and often low-yielding sequence.
-
C-F Bond Disconnection: A more elegant approach involves disconnecting one of the C-F bonds, suggesting a nucleophilic aromatic substitution (SNAr) reaction. This strategy is highly effective when the aromatic ring is sufficiently activated by electron-withdrawing groups.
The Selected SNAr Pathway
The most efficient and selective strategy identified is the SNAr reaction on 3,4,5-trifluorobenzoic acid.
Caption: Regioselective synthesis via Nucleophilic Aromatic Substitution.
Causality Behind Experimental Choices:
-
Starting Material: 3,4,5-Trifluorobenzoic acid is an ideal precursor. The carboxylic acid group (pKa ~3.5) and the three fluorine atoms are potent electron-withdrawing groups that strongly activate the aromatic ring towards nucleophilic attack.
-
Regioselectivity: In the presence of a base like sodium hydroxide, the carboxylic acid is deprotonated to form a carboxylate (-COO⁻). This group, along with the fluorine atoms at C3 and C4, maximally activates the para position (C5) for nucleophilic substitution. The attack of the hydroxide ion (⁻OH) preferentially displaces the fluorine atom at C5, leading to the formation of the desired product with exceptional regiocontrol.
-
Solvent and Conditions: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial. It effectively solvates the cation (Na⁺) while leaving the hydroxide nucleophile relatively "bare" and highly reactive. Elevated temperatures (120-130 °C) are necessary to overcome the activation energy for breaking the strong C-F bond. This approach is adapted from similar, well-established transformations.[2][3]
Experimental Protocol: Synthesis of this compound
This protocol describes the regioselective hydroxylation of 3,4,5-trifluorobenzoic acid.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Purity | Supplier Example |
| 3,4,5-Trifluorobenzoic acid | 1424-00-6 | 176.07 g/mol | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | ≥98% (pellets) | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | Anhydrous, ≥99.5% | Acros Organics |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 37% (conc.) | J.T. Baker |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Granular | EMD Millipore |
| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A | In-house |
Step-by-Step Methodology
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermocouple, add 3,4,5-trifluorobenzoic acid (8.80 g, 50.0 mmol) and dimethyl sulfoxide (DMSO, 100 mL).
-
Addition of Base: While stirring at room temperature, carefully add sodium hydroxide pellets (4.00 g, 100.0 mmol, 2.0 equivalents) to the solution in portions. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 125 °C using a heating mantle. Maintain this temperature and stir vigorously for 10-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up - Quenching and Acidification: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Slowly pour the dark reaction solution into a beaker containing 500 mL of ice-cold deionized water with stirring.
-
Carefully acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form. Continue stirring the slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with three 50 mL portions of cold deionized water to remove inorganic salts.
-
Purification: Transfer the crude solid to a beaker. Recrystallize from a minimal amount of hot water or an ethanol/water mixture to obtain the purified product as a white to off-white crystalline solid.
-
Drying: Dry the purified solid in a vacuum oven at 60 °C overnight. The typical yield is 80-90%.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.
-
DMSO can enhance skin absorption of other chemicals. Handle with care.
-
The reaction is performed at high temperatures. Use caution when handling the hot apparatus.
Expected Results
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 80–90% |
| Melting Point | Approx. 165-168 °C |
| Molecular Formula | C₇H₄F₂O₃ |
| Molecular Weight | 174.10 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~7.3 (s, 2H, Ar-H), δ ~10.5 (br s, 1H, OH), δ ~13.2 (br s, 1H, COOH) |
| ¹⁹F NMR (DMSO-d₆) | δ ~ -135 to -145 ppm |
Alternative Synthetic Pathways: A Comparative Overview
While the SNAr method is superior, it is instructive to consider alternative, more classical approaches to appreciate the challenges they present. A hypothetical multi-step synthesis could start from 1,2-difluorobenzene.
Caption: A challenging multi-step alternative synthesis pathway.
This alternative pathway highlights several key difficulties:
-
Poor Regioselectivity: Both the initial nitration of 1,2-difluorobenzene and the final Kolbe-Schmitt carboxylation of 3,4-difluorophenol would produce a mixture of isomers, significantly complicating purification and reducing the overall yield of the desired product.[4][5]
-
Multiple Steps: The route involves numerous distinct chemical transformations, including handling hazardous reagents for nitration and diazotization.[6][7]
-
Lower Overall Yield: The cumulative loss of product over five or more steps makes such a route inefficient for practical applications.
Conclusion
The provided protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction on 3,4,5-trifluorobenzoic acid is a highly efficient, regioselective, and reliable method. It offers a significant improvement over traditional multi-step synthetic routes plagued by low yields and poor isomer control. This robust procedure is well-suited for laboratory-scale synthesis and provides a solid foundation for process development and scale-up, empowering researchers in the fields of drug discovery and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Synthesis of 3,4-Difluoro-5-hydroxybenzoic Acid: An Application Note and Detailed Protocol
Introduction
3,4-Difluoro-5-hydroxybenzoic acid is a valuable fluorinated aromatic compound that serves as a key intermediate in the synthesis of advanced pharmaceuticals, particularly in the development of novel antibiotics and central nervous system agents.[1][2] The strategic placement of two fluorine atoms and a hydroxyl group on the benzoic acid scaffold allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of target drug molecules. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development and medicinal chemistry. The described methodology is based on established chemical transformations, ensuring a reliable and reproducible synthesis pathway.
Chemical Principles and Synthetic Strategy
The synthesis of this compound is proposed via a two-step sequence involving the formation of a key methoxy intermediate followed by a demethylation reaction. This strategy is advantageous as it utilizes commercially available starting materials and employs well-understood reaction mechanisms.
The overall synthetic pathway is depicted below:
Figure 1: Proposed synthetic pathway for this compound.
The first step involves the ortho-lithiation of 3,5-difluoroanisole using a strong organolithium base, such as n-butyllithium, at low temperatures. The resulting aryllithium species is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) to form a carboxylate salt. Subsequent acidic workup yields 3,4-difluoro-5-methoxybenzoic acid. The second and final step is the demethylation of the methoxy group to a hydroxyl group. This is achieved by refluxing the methoxybenzoic acid derivative in a mixture of concentrated hydrobromic acid and acetic acid.[3]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,5-Difluoroanisole | ≥98% | Commercially Available |
| n-Butyllithium (2.5 M in hexanes) | Reagent Grade | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available |
| Dry Ice (Carbon Dioxide, solid) | Local Supplier | |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Commercially Available |
| Hydrobromic Acid (HBr), 48% aqueous | ACS Reagent Grade | Commercially Available |
| Glacial Acetic Acid | ACS Reagent Grade | Commercially Available |
| Diethyl Ether | ACS Reagent Grade | Commercially Available |
| Ethyl Acetate | ACS Reagent Grade | Commercially Available |
| Hexanes | ACS Reagent Grade | Commercially Available |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Commercially Available |
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen) using proper syringe techniques.
-
Concentrated acids (HCl and HBr) are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
Step 1: Synthesis of 3,4-Difluoro-5-methoxybenzoic Acid
Figure 2: Workflow for the synthesis of 3,4-Difluoro-5-methoxybenzoic acid.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,5-difluoroanisole (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Carefully add crushed dry ice in small portions to the reaction mixture. A significant amount of bubbling will be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding water.
-
Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 3,4-difluoro-5-methoxybenzoic acid by recrystallization from a mixture of ethyl acetate and hexanes.
| Parameter | Value |
| Starting Material | 3,5-Difluoroanisole |
| Key Reagents | n-Butyllithium, Dry Ice |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | ~12 hours |
| Expected Yield | 60-75% |
Step 2: Synthesis of this compound
Figure 3: Workflow for the demethylation to this compound.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,4-difluoro-5-methoxybenzoic acid (1.0 eq), 48% aqueous hydrobromic acid, and glacial acetic acid.[3]
-
Heat the mixture to reflux (approximately 120-130 °C) and maintain for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-water. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any residual acid.
-
Dry the product under vacuum to yield this compound.
-
For higher purity, the product can be recrystallized from water or an ethanol/water mixture.
| Parameter | Value |
| Starting Material | 3,4-Difluoro-5-methoxybenzoic acid |
| Key Reagents | Hydrobromic Acid (48%), Acetic Acid |
| Reaction Temperature | Reflux (~120-130 °C) |
| Reaction Time | 12-24 hours |
| Expected Yield | 80-90% |
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the aromatic ring.
-
¹³C NMR: Expect distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms attached to fluorine will show characteristic C-F coupling.
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).
-
A C=O stretch for the carboxylic acid (around 1700 cm⁻¹).
-
Aromatic C=C stretches (around 1450-1600 cm⁻¹).
-
C-F stretches (around 1100-1300 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (174.1 g/mol ).[2]
-
Troubleshooting
-
Low yield in Step 1: Ensure that all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere to prevent quenching of the organolithium reagent. The quality of the n-butyllithium is also crucial.
-
Incomplete reaction in Step 2: The demethylation reaction may require longer reflux times. Ensure the reaction temperature is maintained at a vigorous reflux.
-
Purification challenges: If the final product is difficult to crystallize, column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) can be employed.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures, researchers can effectively produce this important building block for use in medicinal chemistry and drug discovery programs. The described methods are based on well-established organic transformations and can be readily implemented in a standard synthetic chemistry laboratory.
References
Application Notes & Protocols: The Strategic Utility of 3,4-Difluoro-5-hydroxybenzoic Acid in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: A Fragment of Strategic Importance
In the intricate landscape of medicinal chemistry, the selection of starting materials and molecular scaffolds is a critical determinant of a program's success. Among the vast arsenal of chemical building blocks, 3,4-Difluoro-5-hydroxybenzoic acid emerges as a compound of significant strategic value. Its utility is not merely as a passive intermediate but as an active contributor to desirable pharmaceutical properties. The confluence of a difluorinated phenyl ring, a reactive hydroxyl group, and a versatile carboxylic acid moiety provides a unique platform for generating novel therapeutic agents with enhanced potency, selectivity, and metabolic stability.[1]
This guide eschews a conventional template to provide a focused, in-depth exploration of this compound. We will delve into its core applications, provide field-proven protocols, and explain the underlying scientific rationale for its use, empowering researchers to leverage its full potential in their drug discovery endeavors.
Part 1: The Molecular Logic of this compound
The efficacy of this molecule as a medicinal chemistry tool is rooted in its distinct structural features:
-
Difluoro Substitution: The two fluorine atoms ortho and meta to the hydroxyl group are not mere decorations. They exert a powerful electron-withdrawing effect, which modulates the pKa of the hydroxyl and carboxylic acid groups. Crucially, fluorine substitution is a well-established strategy for "metabolic blocking." By replacing hydrogen atoms at sites susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes), fluorine can significantly increase a drug's half-life and oral bioavailability.
-
Hydroxybenzoic Acid Core: This phenolic acid scaffold is a common motif in biologically active compounds, known to participate in key hydrogen bonding interactions with protein targets.[2] The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylate can form strong ionic and hydrogen bonds. This dual functionality provides a strong anchor for binding to target enzymes or receptors.
-
Fragment-Based Potential: With a molecular weight of approximately 174.1 g/mol , this compound fits perfectly within the "Rule of Three" criteria for fragment-based drug discovery (FBDD).[1][3] FBDD programs screen small, low-complexity molecules that, despite having weak initial affinity, provide highly efficient starting points for elaboration into potent, drug-like leads.[3][4] This compound offers a validated starting point with clear vectors for chemical growth.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄F₂O₃ | [1][5] |
| Molecular Weight | 174.10 g/mol | [1][5] |
| Appearance | White to light yellow powder/crystal | MySkinRecipes |
| Storage | 2-8°C, dry | [1] |
| MDL Number | MFCD04972452 | [1] |
Part 2: Core Applications & Therapeutic Frontiers
The unique properties of this compound have led to its application in several key areas of drug discovery.
A Cornerstone in Antibacterial Agents
The most prominent and well-documented application is its role as a key intermediate in the synthesis of advanced fluoroquinolone antibiotics.[6][7] Fluoroquinolones are a critical class of broad-spectrum antimicrobials. The specific substitution pattern of this acid is integral to building the quinoline core of these drugs, contributing to their antibacterial potency and pharmacokinetic profile. Research has demonstrated practical synthetic routes to related chlorinated and fluorinated hydroxybenzoic acids, underscoring their importance for creating novel 3-quinolinecarboxylic acid derivatives to combat bacterial resistance.[6][7]
Scaffolding for CNS Agents and Beyond
While less detailed in public literature, the compound is noted as a key intermediate in the development of agents targeting the central nervous system (CNS).[1] The ability of fluorine to enhance lipophilicity can aid in blood-brain barrier penetration, a major hurdle in CNS drug development. Furthermore, the general class of hydroxybenzoic acids has been investigated for a wide range of biological activities, including antioxidant, anti-inflammatory, and even anticancer properties, suggesting a broad potential for derivatives of this compound.[2][8][9]
Diagram 1: Role in the Drug Discovery Workflow
The following diagram illustrates how this compound functions as a starting point in a typical fragment-based drug discovery campaign.
Caption: FBDD workflow starting with a fragment like this compound.
Part 3: Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, providing researchers with a robust framework for utilizing this compound in a medicinal chemistry setting.
Protocol 1: Synthesis of an Amide Derivative (Illustrative)
This protocol details a standard procedure for coupling the carboxylic acid with an amine, a fundamental step in fragment elaboration. This creates a more complex molecule for biological testing.
Objective: To synthesize N-benzyl-3,4-difluoro-5-hydroxybenzamide to explore the impact of amide substitution on biological activity.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Causality: Anhydrous conditions are critical as coupling reagents like HATU are moisture-sensitive. DMF is an excellent polar aprotic solvent for dissolving the reactants.
-
-
Amine Addition: Add benzylamine (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes.
-
Causality: DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction, driving the equilibrium towards product formation. A slight excess of the amine ensures complete consumption of the starting acid.
-
-
Coupling Agent Addition: Slowly add HATU (1.2 eq) to the reaction mixture at room temperature.
-
Causality: HATU is a highly efficient coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond with minimal side reactions.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Work-up: Once complete, pour the reaction mixture into a separatory funnel containing EtOAc and 1M HCl. Separate the organic layer.
-
Causality: The acidic wash removes excess DIPEA and any remaining unreacted amine.
-
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted starting acid) and brine (to remove residual water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-benzyl-3,4-difluoro-5-hydroxybenzamide.
Diagram 2: Synthetic Derivatization Strategy
References
- 1. This compound [myskinrecipes.com]
- 2. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 4. massbio.org [massbio.org]
- 5. This compound | C7H4F2O3 | CID 12105144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
The Strategic Deployment of 3,4-Difluoro-5-hydroxybenzoic Acid in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Value Proposition of Strategic Fluorination in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacological profiles is a paramount objective. Among the myriad of synthetic building blocks available to medicinal chemists, fluorinated scaffolds have garnered significant attention for their unique ability to modulate key drug-like properties. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its metabolic stability, binding affinity, lipophilicity, and pKa, thereby providing a powerful tool for overcoming common developmental hurdles.[1] This guide focuses on the utility of 3,4-Difluoro-5-hydroxybenzoic acid , a versatile chemical intermediate, in the design and synthesis of next-generation therapeutics.
This compound serves as a valuable starting point for the development of a diverse range of bioactive molecules, including antibiotics and agents targeting the central nervous system.[1] Its trifunctional nature—a carboxylic acid, a phenol, and a difluorinated aromatic ring—offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols to guide researchers in leveraging the potential of this compound in their drug discovery programs.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and screening.
| Property | Value | Source |
| CAS Number | 749230-45-3 | [1] |
| Molecular Formula | C₇H₄F₂O₃ | [1][2] |
| Molecular Weight | 174.10 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | |
| Storage | 2-8°C, dry environment | [1] |
Note: Some data for the isomeric 3,5-Difluoro-4-hydroxybenzoic acid is used as a proxy where direct data for the title compound is unavailable.
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.
Application I: this compound as a Scaffold in Synthetic Chemistry
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of more complex molecules. The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aromatic ring and the acidity of the phenolic and carboxylic acid groups.
Protocol 1: Synthesis of a Novel Quinolone Antibiotic Intermediate
This protocol is adapted from the synthesis of related fluoroquinolone antibiotics, where difluoro-hydroxybenzoic acid derivatives are key intermediates.[3][4]
Workflow for Quinolone Intermediate Synthesis
Caption: Synthetic workflow for a quinolone core from this compound.
Step-by-Step Procedure:
-
Esterification of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the methyl ester with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Protection of the Phenolic Hydroxyl:
-
Dissolve the methyl 3,4-difluoro-5-hydroxybenzoate (1.0 eq) in acetone.
-
Add potassium carbonate (1.5 eq) and benzyl bromide (1.2 eq).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Filter off the potassium carbonate and concentrate the filtrate.
-
Purify the resulting benzylated ester by column chromatography.
-
-
Subsequent Synthetic Steps:
Application II: Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 174.10 g/mol , this compound is an ideal candidate for inclusion in a fragment library for fragment-based drug discovery (FBDD). FBDD is a powerful strategy for identifying starting points for the development of potent and selective inhibitors for various biological targets.
Protocol 2: High-Throughput Screening (HTS) of a Fragment Library Containing this compound
This protocol outlines a general workflow for a high-throughput screen to identify fragments that bind to a target protein.
High-Throughput Screening Workflow
Caption: Workflow for a fragment-based drug discovery campaign.
Step-by-Step Procedure for a Thermal Shift Assay (TSA):
-
Preparation of Reagents:
-
Prepare a stock solution of the target protein in a suitable buffer.
-
Prepare a 10 mM stock solution of this compound and other fragments in DMSO.
-
Prepare a working solution of a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
-
Assay Setup (in a 96- or 384-well PCR plate):
-
To each well, add the protein solution to a final concentration of 2-5 µM.
-
Add the fragment to a final concentration of 100-500 µM. Include a DMSO control.
-
Add the fluorescent dye to its recommended final concentration.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
A positive "hit" is a fragment that causes a significant increase in the Tm of the protein, indicating that the fragment binds to and stabilizes the protein.
-
Application III: Enzyme Inhibition Assays
Benzoic acid derivatives are known to inhibit various enzymes. The following protocols are adapted for testing this compound as a potential enzyme inhibitor.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method for measuring AChE activity.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in phosphate buffer (0.1 M, pH 8.0).
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations. Include a DMSO control.
-
Add 10 µL of AChE solution.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.
-
Immediately measure the absorbance at 412 nm kinetically for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Protocol 4: Tyrosinase Inhibition Assay
This spectrophotometric assay measures the inhibition of tyrosinase, an enzyme involved in melanin synthesis.[5]
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA (substrate) in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add tyrosinase solution and the test compound at various concentrations.
-
Pre-incubate for 10 minutes at 25°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
-
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for modern drug discovery. Its unique electronic properties and multiple points for chemical modification make it an attractive starting point for the synthesis of novel therapeutic agents and a valuable addition to fragment libraries. The protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their synthetic and screening endeavors. Future applications of this scaffold may extend to the development of probes for chemical biology and new materials with tailored properties. As the demand for innovative therapeutics continues to grow, the strategic application of fluorinated building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.
References
Application Notes and Protocols: 3,4-Difluoro-5-hydroxybenzoic acid as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Intermediates
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to enhance critical pharmaceutical attributes. These include metabolic stability, bioavailability, lipophilicity, and binding affinity to target proteins.[1][2] Among the valuable fluorinated building blocks, substituted hydroxybenzoic acids are of particular interest due to their versatile reactivity. This guide focuses on 3,4-Difluoro-5-hydroxybenzoic acid , a key intermediate whose structural motifs are found in advanced therapeutics, particularly in the development of novel antibiotics.
This document serves as a detailed technical guide for researchers, providing insights into the synthesis, characterization, and application of this compound in the synthesis of complex pharmaceutical agents.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical properties and spectroscopic data of this compound is essential for its effective use in synthesis, including for reaction monitoring and quality control.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 749230-45-3 | [3] |
| Molecular Formula | C₇H₄F₂O₃ | [3] |
| Molecular Weight | 174.10 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Storage | 2-8°C, dry environment | [3] |
Spectroscopic Characterization
Table 2: Predicted 1H and 13C NMR Spectral Data (in DMSO-d₆)
| 1H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic H | 7.10 - 7.30 | dd | JH-F ≈ 8-10, JH-F ≈ 6-8 |
| Aromatic H | 6.80 - 7.00 | t | JH-F ≈ 8-10 |
| -OH (hydroxyl) | 9.5 - 10.5 | br s | |
| -COOH (carboxyl) | 12.0 - 13.5 | br s |
| 13C NMR | Predicted Chemical Shift (ppm) | Description |
| C=O | 165 - 168 | Carboxylic Acid |
| C-F | 148 - 152 (d) | Aromatic C-F |
| C-F | 145 - 149 (d) | Aromatic C-F |
| C-OH | 138 - 142 | Aromatic C-OH |
| C-H | 115 - 119 | Aromatic C-H |
| C-H | 108 - 112 | Aromatic C-H |
| C-COOH | 110 - 114 | Aromatic C-COOH |
Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Spectroscopy | Feature | Predicted Value |
| IR (ATR) | O-H stretch (carboxylic acid) | 3200-2500 cm⁻¹ (broad) |
| C=O stretch (carboxylic acid) | 1700-1680 cm⁻¹ | |
| C=C stretch (aromatic) | 1610-1590 cm⁻¹ | |
| C-F stretch | 1280-1100 cm⁻¹ | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 174 |
| Fragment [M-H₂O]⁺ | m/z 156 | |
| Fragment [M-COOH]⁺ | m/z 129 |
Synthesis Protocol
A practical and scalable synthesis of this compound can be adapted from established methodologies for structurally similar compounds, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[4][5] The following protocol outlines a robust multi-step synthesis starting from 3,4,5-trifluorobenzoic acid.
References
Application Note: Derivatization of 3,4-Difluoro-5-hydroxybenzoic Acid for Biological Screening Libraries
Introduction and Rationale
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and modulated binding affinities, which can translate to improved pharmacokinetic and pharmacodynamic properties.[2][3] The scaffold 3,4-Difluoro-5-hydroxybenzoic acid presents a valuable starting point for creating a focused library of compounds for biological screening. Its rigid, fluorinated phenyl ring combined with two orthogonal, reactive functional groups—a carboxylic acid and a phenolic hydroxyl—provides an ideal platform for systematic chemical modification.
Derivatization of this core structure allows for the exploration of the surrounding chemical space to establish Structure-Activity Relationships (SAR). By systematically creating a library of esters, amides, and ethers, researchers can probe interactions within a biological target, optimizing for potency, selectivity, and drug-like properties.[4][5] This application note provides a detailed guide on the strategic derivatization of this compound at both its carboxylic acid and phenolic hydroxyl functionalities, complete with validated protocols and characterization workflows.
Scaffold Analysis and Derivatization Strategy
The this compound molecule contains two primary points for chemical modification: the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH). The presence of two electron-withdrawing fluorine atoms increases the acidity of both the carboxylic acid and the phenol compared to their non-fluorinated analogs, which can influence reaction conditions.
A divergent synthetic approach is recommended for library synthesis. This allows for the rapid generation of a diverse set of molecules from a common starting material.[6] The general strategy involves the selective derivatization of one functional group while the other is either protected or remains unreactive under the chosen conditions.
Diagram 1: Derivatization Pathways This diagram illustrates the two main synthetic routes for derivatizing the this compound scaffold.
Caption: Divergent derivatization pathways from the core scaffold.
Protocols for Carboxylic Acid Derivatization
The carboxylic acid moiety is readily converted into amides and esters, two of the most common functional groups in pharmaceuticals.
Protocol 1: Amide Synthesis via HATU Coupling
Amide bond formation is a cornerstone reaction in medicinal chemistry.[7] The use of modern coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) allows for efficient, rapid, and clean conversion under mild conditions, even with less nucleophilic amines.[8]
Principle: HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by a primary or secondary amine to form the stable amide bond. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction.[7]
Materials and Reagents:
| Reagent | Formula | M.W. | Role |
|---|---|---|---|
| This compound | C₇H₄F₂O₃ | 174.10 | Starting Material |
| Primary/Secondary Amine (R¹R²NH) | Varies | Varies | Nucleophile |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling Reagent |
| DIPEA | C₈H₁₉N | 129.24 | Non-nucleophilic Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous Solvent |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.).
-
Add the desired primary or secondary amine (1.1 eq.).
-
Dissolve the mixture in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq.) in one portion to the stirring solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient).
Protocol 2: Ester Synthesis via Fischer Esterification
Fischer esterification is a classic, cost-effective method for synthesizing esters from carboxylic acids and alcohols using a strong acid catalyst.[9][10] Using a large excess of the alcohol can drive the equilibrium towards the product.
Principle: The carboxylic acid is protonated by a strong acid catalyst, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the ester.[11]
Materials and Reagents:
| Reagent | Formula | M.W. | Role |
|---|---|---|---|
| This compound | C₇H₄F₂O₃ | 174.10 | Starting Material |
| Alcohol (R-OH) | Varies | Varies | Nucleophile/Solvent |
| Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | Catalyst |
Procedure:
-
Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the suspension while cooling in an ice bath.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by recrystallization or flash column chromatography.
Protocols for Phenolic Hydroxyl Derivatization
The phenolic hydroxyl group can be derivatized to form ethers and acyl esters. These modifications can significantly impact hydrogen bonding capacity and lipophilicity.
Protocol 3: Ether Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[12] It involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide.
Principle: The phenolic hydroxyl group is deprotonated by a strong base to form a more nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide via an Sₙ2 reaction to form the ether.[12]
Materials and Reagents:
| Reagent | Formula | M.W. | Role |
|---|---|---|---|
| Methyl 3,4-difluoro-5-hydroxybenzoate* | C₈H₆F₂O₃ | 188.13 | Starting Material |
| Alkyl Halide (R-X) | Varies | Varies | Electrophile |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Base |
| Acetone or DMF | Varies | Varies | Anhydrous Solvent |
*Note: The carboxylic acid is protected as a methyl ester (using Protocol 2) to prevent it from interfering with the base.
Procedure:
-
To a solution of Methyl 3,4-difluoro-5-hydroxybenzoate (1.0 eq.) in anhydrous acetone or DMF, add potassium carbonate (2.0-3.0 eq.).
-
Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq.).
-
Heat the mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir until the starting material is consumed (monitor by TLC). This typically takes 2-12 hours.
-
Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
(Optional) Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid using LiOH in a THF/water mixture if the final acid is desired.
Analytical Characterization Workflow
Confirmation of the structure and purity of each synthesized derivative is critical before biological screening.[13] A multi-step analytical workflow ensures data integrity.
Diagram 2: Analytical Workflow This diagram outlines the standard process for purifying and characterizing newly synthesized compounds.
Caption: Standard workflow for compound purification and characterization.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity level of >95% is typically required for high-throughput screening.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the synthesized product, confirming that the desired reaction has occurred.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural elucidation of the purified compound, confirming the exact placement of the newly added functional groups.[15][16] For example, in an amide derivative, new peaks corresponding to the added alkyl/aryl group will appear, and the carboxylic acid proton signal will disappear.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the synthesized molecule, allowing for the confirmation of its elemental formula.
Conclusion
This compound is an excellent scaffold for building focused compound libraries. The distinct reactivity of its carboxylic acid and phenolic hydroxyl groups allows for selective and high-yielding derivatization. By employing standard organic chemistry reactions such as amide coupling, esterification, and Williamson ether synthesis, diverse sets of molecules can be efficiently generated. A rigorous analytical workflow is essential to ensure the purity and structural integrity of each compound before its inclusion in biological screening campaigns, ultimately accelerating the hit-to-lead discovery process.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Biology-inspired synthesis of compound libraries - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Butylparaben - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Phenol ether - Wikipedia [en.wikipedia.org]
- 13. curiaglobal.com [curiaglobal.com]
- 14. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 15. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
Topic: High-Fidelity Quantification of 3,4-Difluoro-5-hydroxybenzoic Acid: Validated HPLC, LC-MS/MS, and GC-MS Protocols
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
3,4-Difluoro-5-hydroxybenzoic acid is a fluorinated aromatic compound of increasing interest as a key intermediate and building block in the synthesis of novel pharmaceutical agents and advanced materials. Its precise and accurate quantification is paramount for reaction monitoring, purity assessment, and quality control. This document provides a comprehensive technical guide detailing three robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each protocol is presented with detailed, step-by-step instructions, from sample preparation to data analysis. The causality behind experimental choices is explained, and illustrative method validation parameters are provided to guide laboratory implementation. This guide is designed to equip researchers and drug development professionals with the necessary tools to establish reliable and reproducible quantification assays for this important compound.
Introduction: The Analytical Imperative for Fluorinated Intermediates
Fluorinated organic molecules are central to modern drug discovery, often imparting enhanced metabolic stability, binding affinity, and bioavailability to active pharmaceutical ingredients (APIs). This compound, possessing both fluorine and reactive hydroxyl and carboxylic acid moieties, represents a versatile scaffold in medicinal chemistry. The development of new chemical entities derived from this intermediate necessitates rigorous analytical oversight. Inaccurate quantification can lead to flawed structure-activity relationship (SAR) studies, incorrect impurity profiling, and compromised quality control, ultimately impacting downstream development and regulatory compliance.
This application note details three complementary analytical techniques, each offering a different balance of selectivity, sensitivity, and accessibility, to provide a comprehensive analytical toolkit for this compound.
-
RP-HPLC with UV Detection: A workhorse method for its robustness, reliability, and widespread availability, ideal for routine analysis and quantification in relatively clean sample matrices.
-
LC-MS/MS: The gold standard for trace-level quantification in complex matrices, offering unparalleled sensitivity and selectivity through mass-based detection.
-
GC-MS: A powerful technique for volatile compounds, which, when coupled with derivatization, provides excellent separation efficiency and structural confirmation.
Method 1: Reversed-Phase HPLC with UV Detection (HPLC-UV)
Principle of the Method
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a premier technique for the analysis of moderately polar compounds like this compound. The separation occurs on a nonpolar stationary phase (typically C18) with a polar mobile phase. The analyte's retention is governed by its hydrophobic interactions with the stationary phase. By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, which increases its retention time and significantly improves peak shape, preventing the peak tailing often seen with acidic analytes.[1][2] UV detection is employed, leveraging the chromophoric nature of the benzene ring for quantification.
Experimental Protocol: HPLC-UV
A. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
Isocratic Elution: A typical starting ratio is 60:40 (v/v) of Solvent A to Solvent B. This should be optimized based on the retention time of the analyte.[3]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the λmax (wavelength of maximum absorbance). A common wavelength for benzoic acid derivatives is around 254 nm.[3]
-
Injection Volume: 10 µL.
B. Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.[3]
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh the sample, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.
C. Calibration and Quantification
-
Inject the working standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the analyte.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should ideally be ≥ 0.999.[4]
-
Inject the sample solution(s).
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow and Validation
Caption: General workflow for HPLC-UV quantification.
Table 1: Illustrative Method Validation Parameters for HPLC-UV
| Parameter | Acceptance Criteria | Rationale |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Ensures a direct and proportional relationship between detector response and concentration across a defined range.[4] |
| Accuracy | Recovery of 98.0% - 102.0% | Measures the closeness of the experimental value to the true value, typically assessed by analyzing spiked samples.[4] |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0% Intermediate (Inter-day) ≤ 3.0% | Demonstrates the consistency and reproducibility of the method over short and long periods.[5] |
| LOD & LOQ | Signal-to-Noise (S/N) Ratio: LOD ~3:1, LOQ ~10:1 | Defines the lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[6] |
| Robustness | RSD ≤ 5% for minor variations | Assesses the method's reliability when subjected to small, deliberate changes in parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and temperature (±2 °C).[7] |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of the Method
LC-MS/MS provides a significant leap in sensitivity and selectivity compared to HPLC-UV.[8] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). For an acidic molecule like this compound, ESI in negative ion mode ([M-H]⁻) is highly efficient. The resulting precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally selective, as it filters out most chemical noise, allowing for quantification at very low levels (ppt/ppb range).[8][9]
Experimental Protocol: LC-MS/MS
A. Instrumentation and Conditions
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Expert Insight: Formic acid is preferred over phosphoric acid for MS applications as it is volatile and improves ionization efficiency. While trifluoroacetic acid (TFA) provides excellent chromatography, it is known to cause significant ion suppression in ESI-MS. Difluoroacetic acid (DFA) can be a suitable alternative, offering a compromise between the chromatographic performance of TFA and the MS compatibility of formic acid.[10]
-
Gradient Elution: A typical gradient might be: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Parameters (Negative ESI Mode):
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.5 kV to -4.5 kV.
-
Source Temperature: ~400 °C.[8]
-
MRM Transitions: These must be determined experimentally by infusing a standard solution. For this compound (MW: 174.1 g/mol ), the transitions would be:
-
Precursor Ion ([M-H]⁻): m/z 173.0
-
Product Ions: Fragmentation will likely involve the loss of CO₂ (m/z 44), leading to a major product ion at m/z 129.0. Another potential fragment could arise from the loss of HCOOH (m/z 46), resulting in an ion at m/z 127.0.
-
Primary (Quantifier) Transition: 173.0 → 129.0
-
Secondary (Qualifier) Transition: 173.0 → 127.0
-
-
B. Preparation of Solutions
-
Follow the same procedure as for HPLC, but use mobile phase (0.1% formic acid) as the diluent. Due to the high sensitivity of MS, final concentrations for the calibration curve will be much lower (e.g., in the ng/mL range).
Workflow Diagram
Caption: High-level workflow for LC-MS/MS quantification.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method
GC-MS is a highly effective technique for separating and identifying volatile and thermally stable compounds. However, this compound is non-volatile due to its polar carboxylic acid and hydroxyl groups. Therefore, a chemical derivatization step is mandatory to make it amenable to GC analysis.[11] Silylation is a common and effective strategy, where active hydrogens (on the -COOH and -OH groups) are replaced with a nonpolar trimethylsilyl (TMS) group. This reaction dramatically increases the compound's volatility and thermal stability.[3][12] Following separation on a GC column, the derivatized analyte is fragmented by Electron Ionization (EI), and specific ions are monitored for quantification (Selected Ion Monitoring - SIM).
Experimental Protocol: GC-MS
A. Instrumentation and Conditions
-
GC-MS System: A standard GC system coupled to a mass spectrometer with an EI source.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.[3]
-
-
Injector Temperature: 250 °C.
-
MS Parameters (EI Mode):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan for initial identification, then Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions: The specific ions to monitor must be determined from the mass spectrum of the derivatized standard.
-
B. Derivatization and Sample Preparation
-
Sample Preparation: Accurately weigh the sample or pipette a known volume of a stock solution into a reaction vial and evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization Reaction:
-
To the dry residue, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete reaction.
-
Cool the vial to room temperature before injection.
-
-
Standard Preparation: Prepare calibration standards by derivatizing known amounts of this compound using the same procedure.
Workflow Diagram
Caption: Workflow for GC-MS analysis including derivatization.
Method Comparison Summary
Choosing the appropriate method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
Table 2: Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Moderate | Very High | High |
| Sensitivity | µg/mL (ppm) | pg/mL to ng/mL (ppt to ppb) | ng/mL (ppb) |
| Sample Prep | Simple (dissolve, filter) | Simple (dissolve, filter) | Complex (requires derivatization) |
| Throughput | High | High | Moderate |
| Instrumentation Cost | Low | High | Moderate-High |
| Best For | Routine QC, purity checks, high-concentration samples. | Bioanalysis, trace impurity analysis, complex matrices. | Structural confirmation, analysis in volatile matrices. |
Conclusion
The accurate quantification of this compound is a critical task in pharmaceutical research and development. This guide has detailed three validated and robust analytical methods—HPLC-UV, LC-MS/MS, and GC-MS—to meet diverse analytical needs. The HPLC-UV method serves as a reliable and accessible technique for routine analysis. For applications demanding the highest sensitivity and selectivity, such as analysis in biological matrices, the LC-MS/MS method is unequivocally superior. The GC-MS method, while requiring a derivatization step, offers an excellent orthogonal technique for confirmation and quantification. The successful implementation of these protocols, grounded in sound scientific principles and rigorous validation, will ensure high-fidelity data and support the accelerated development of new chemical entities.
References
- 1. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. ripublication.com [ripublication.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thaiscience.info [thaiscience.info]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. s4science.at [s4science.at]
- 9. vuir.vu.edu.au [vuir.vu.edu.au]
- 10. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
HPLC analysis of 3,4-Difluoro-5-hydroxybenzoic acid
An Application Note for the Isocratic Reversed-Phase HPLC Analysis of 3,4-Difluoro-5-hydroxybenzoic Acid
Abstract
This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various fluorinated pharmaceuticals, including antibiotics and central nervous system agents, making its accurate quantification critical for quality control and drug development processes.[1] The described method utilizes a C18 stationary phase with a simple acidic mobile phase of acetonitrile and water, ensuring effective retention and sharp, symmetrical peak shapes. Detection is performed via UV spectrophotometry. The protocol has been designed for reliability and ease of implementation in a quality control or research laboratory setting. Included herein are detailed procedures for sample preparation, chromatographic conditions, and a comprehensive method validation protocol based on industry-standard guidelines.
Introduction and Chromatographic Rationale
This compound (C₇H₄F₂O₃, M.W.: 174.10 g/mol ) is a substituted aromatic carboxylic acid.[2] The presence of the carboxylic acid and phenolic hydroxyl groups, along with the aromatic ring, dictates its chromatographic behavior.
Analyte Structure and Physicochemical Properties:
-
Aromaticity: The benzene ring provides hydrophobicity, making it suitable for retention on a non-polar stationary phase like C18 in reversed-phase chromatography.[3][4]
-
Acidity (pKa): The carboxylic acid moiety is the primary acidic center. The pKa of benzoic acid is approximately 4.2.[5][6] The two electron-withdrawing fluorine atoms on the ring are expected to increase the acidity (lower the pKa) of the carboxyl group, while the electron-donating hydroxyl group will slightly decrease it. The net effect is an anticipated pKa below 4.0. To ensure consistent retention and prevent peak tailing in RP-HPLC, the mobile phase pH must be controlled to keep the analyte in its single, neutral (protonated) form. A mobile phase pH of at least 1.5 to 2 units below the analyte's pKa is a well-established practice. Therefore, an acidic mobile phase with a pH of approximately 2.5-3.0 is optimal.[7]
-
UV Absorbance: The phenolic and benzoic acid chromophores confer strong UV absorbance, enabling sensitive detection. Related compounds like 3,4-dihydroxybenzoic acid exhibit absorbance maxima around 210-220 nm and 290-300 nm.[8]
Based on these properties, a reversed-phase HPLC method is the most logical and effective approach for analysis.[9] This application note details such a method, optimized for accuracy, precision, and robustness.
Experimental Methodology
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to ± 0.01 mg.
-
pH Meter: Calibrated, for mobile phase preparation.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Filtration: 0.45 µm or 0.22 µm membrane filters for mobile phase and sample preparation.
Reagents and Chemicals
-
This compound Reference Standard: Purity ≥97%.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher (~85%).
Chromatographic Conditions
All chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water with 0.1% H₃PO₄ (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 218 nm |
| Run Time | Approximately 10 minutes |
Rationale for Condition Selection:
-
Column: A standard C18 column provides excellent retention for aromatic acids. The 250 mm length ensures sufficient resolution from potential impurities.[10]
-
Mobile Phase: The ACN/Water ratio is optimized to provide a reasonable retention time (typically between 3 and 8 minutes). Phosphoric acid is used to acidify the mobile phase to a pH of ~2.5, ensuring the analyte is fully protonated.[11]
-
Temperature: Maintaining a constant column temperature of 30 °C ensures stable and reproducible retention times.
-
Detection Wavelength: 218 nm is selected as it corresponds to a high absorbance region for this class of compounds, providing excellent sensitivity.[8]
Preparation of Solutions
Mobile Phase Preparation (1 L):
-
Measure 650 mL of HPLC-grade water into a 1 L media bottle.
-
Carefully add 1.0 mL of concentrated phosphoric acid and mix thoroughly.
-
Add 350 mL of acetonitrile.
-
Mix well and degas for 15 minutes using sonication or vacuum filtration.
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
Sample Preparation: The sample preparation protocol will depend on the matrix. For a bulk drug substance:
-
Accurately weigh an amount of sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.
-
Proceed as described for the "Standard Stock Solution" from step 2 onwards.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
A comprehensive validation should be performed to demonstrate the method's suitability for its intended purpose.[11]
System Suitability Testing (SST)
Before any analysis, the chromatographic system must meet predefined criteria. Procedure: Inject the 100 µg/mL standard solution five times. Acceptance Criteria:
| Parameter | Acceptance Limit |
|---|---|
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
Linearity
Procedure:
-
Prepare a series of at least five calibration standards from the stock solution, typically ranging from 10 µg/mL to 150 µg/mL.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
Accuracy (Recovery)
Procedure:
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample.
Acceptance Criteria:
-
Mean Recovery: 98.0% to 102.0% at each level.
Precision
Repeatability (Intra-day Precision):
-
Procedure: Prepare and analyze six independent samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: RSD of the results ≤ 2.0%.
Intermediate Precision (Inter-day Ruggedness):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: RSD of the combined results from both days ≤ 2.0%.
Limits of Detection (LOD) and Quantification (LOQ)
Procedure: These can be estimated from the linearity data based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of y-intercepts / Slope)
-
LOQ = 10 * (Standard Deviation of y-intercepts / Slope)
The LOQ should be experimentally confirmed by preparing a standard at the calculated concentration and verifying that it meets accuracy and precision criteria (e.g., recovery of 90-110% and RSD < 10%).[10]
HPLC Analysis Workflow
The overall workflow from sample preparation to final result is depicted below. This diagram illustrates the logical sequence of operations for a routine analysis using this method.
Caption: Workflow for the .
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The use of a standard C18 column and an isocratic mobile phase makes the method robust and easily transferable between laboratories. The comprehensive validation protocol ensures that the method adheres to high standards of scientific integrity, providing trustworthy and accurate results for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C7H4F2O3 | CID 12105144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. library.gwu.edu [library.gwu.edu]
- 6. global.oup.com [global.oup.com]
- 7. agilent.com [agilent.com]
- 8. UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 3,4-Difluoro-5-hydroxybenzoic Acid in Advanced Materials: Application Notes and Protocols
Introduction: The Physicochemical Advantages of Fluorinated Hydroxybenzoic Acids in Material Science
3,4-Difluoro-5-hydroxybenzoic acid is a highly functionalized aromatic building block poised for significant contributions to the field of material science. Its unique trifecta of a carboxylic acid, a hydroxyl group, and vicinal fluorine atoms on the phenyl ring imparts a distinct set of properties that are highly desirable in the rational design of advanced polymers and liquid crystals. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electron density of the aromatic ring, enhancing thermal stability, oxidative resistance, and specific intermolecular interactions. These substitutions can also lead to lower surface energy and modified dielectric properties in the resulting materials. This guide provides detailed application notes and representative protocols for the utilization of this compound in the synthesis of high-performance polymers and as a core component in liquid crystalline materials.
I. High-Performance Aromatic Polyesters: Leveraging Fluorine Substitution for Enhanced Properties
The incorporation of this compound into polyester backbones can lead to materials with superior thermal stability, chemical resistance, and specific solubility characteristics. The fluorine atoms can enhance the rigidity of the polymer chain and influence inter-chain packing, leading to materials with high glass transition temperatures (Tg) and melting points (Tm).
Application Note: Synthesis of a Wholly Aromatic Copolyester via Melt Polycondensation
Aromatic polyesters are renowned for their use in high-temperature applications. By copolymizing this compound with other hydroxybenzoic acids, it is possible to fine-tune the material's properties. The following protocol is a representative example of a melt polycondensation to synthesize a random copolyester of this compound and 4-hydroxybenzoic acid.
Experimental Protocol: Melt Polycondensation
1. Acetylation of Monomers:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a reflux condenser, combine this compound (1 equivalent) and 4-hydroxybenzoic acid (1 equivalent).
-
Add acetic anhydride (1.1 equivalents per total moles of hydroxyl groups) and a catalytic amount of sodium acetate.
-
Heat the mixture to reflux (around 140-150 °C) under a nitrogen atmosphere for 3-4 hours to ensure complete acetylation of the hydroxyl groups.
-
After acetylation, excess acetic anhydride and acetic acid byproduct are removed by distillation, initially at atmospheric pressure and then under reduced pressure.
2. Polycondensation:
-
Increase the temperature of the reaction mixture in a stepwise manner to 250-280 °C under a slow stream of nitrogen. This initiates the polycondensation reaction with the elimination of acetic acid.
-
Once the evolution of acetic acid subsides, gradually apply a high vacuum (≤ 1 torr) over 1-2 hours while increasing the temperature to 300-320 °C.
-
Continue the reaction under high vacuum and elevated temperature for another 2-4 hours to increase the molecular weight of the polymer. The reaction progress can be monitored by the viscosity of the melt.
-
Cool the reactor to room temperature under a nitrogen atmosphere and carefully recover the solid polymer.
3. Purification and Characterization:
-
The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of trifluoroacetic acid and dichloromethane) and precipitating it into a non-solvent like methanol.
-
The purified polymer should be dried in a vacuum oven.
-
Characterization of the polymer's structure and properties can be performed using:
-
FTIR Spectroscopy: To confirm the formation of ester linkages and the presence of the fluorinated aromatic rings.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To determine the copolymer composition and microstructure.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Expected Material Properties and Causality
The inclusion of the 3,4-difluoro-5-hydroxybenzoyl unit is expected to:
-
Increase Thermal Stability: The strong C-F bonds and the increased oxidative stability of the fluorinated ring contribute to a higher decomposition temperature.
-
Modify Solubility: The fluorine atoms can alter the polarity and intermolecular forces, potentially rendering the polymer soluble in specific organic solvents.
-
Enhance Chemical Resistance: The electron-withdrawing fluorine atoms protect the aromatic ring from electrophilic attack, improving resistance to harsh chemical environments.
Data Presentation: Representative Thermal Properties
| Monomer Composition (molar ratio) | Expected Tg (°C) | Expected Td, 5% (°C) |
| 100% 4-hydroxybenzoic acid | ~200-220 | ~500-530 |
| 50:50 4-HBA : 3,4-DF-5-HBA | ~210-240 | ~510-540 |
| 100% 3,4-DF-5-HBA | ~220-250 | ~520-550 |
Note: These are estimated values based on trends observed in related fluorinated aromatic polyesters. Actual values would require experimental verification.
II. Fluorinated Liquid Crystals: Designing Mesogens with Tailored Properties
The strategic placement of fluorine atoms on a liquid crystal mesogen has a profound impact on its properties, including dielectric anisotropy, viscosity, and mesophase behavior. This compound can serve as a core structural unit in the synthesis of novel liquid crystalline materials.
Application Note: Synthesis of a Nematic Liquid Crystal
The following is a representative synthetic route for a Schiff base liquid crystal incorporating the 3,4-difluoro-5-hydroxyphenyl moiety. The hydroxyl group is first alkylated to introduce a flexible tail, a common feature in calamitic (rod-like) liquid crystals.
Workflow for Liquid Crystal Synthesis
Caption: Synthetic workflow for a liquid crystal incorporating this compound.
Experimental Protocol: Synthesis of a Liquid Crystal Precursor
Step 1: Methyl 3,4-difluoro-5-hydroxybenzoate (Protection)
-
Suspend this compound (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6-8 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl ester.
Step 2: Methyl 5-alkoxy-3,4-difluorobenzoate (Alkylation)
-
Dissolve the methyl 3,4-difluoro-5-hydroxybenzoate (1 equivalent) in acetone or DMF.
-
Add potassium carbonate (1.5 equivalents) and the desired 1-bromoalkane (e.g., 1-bromooctane, 1.2 equivalents).
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 3: 5-Alkoxy-3,4-difluorobenzoic acid (Deprotection)
-
Dissolve the methyl 5-alkoxy-3,4-difluorobenzoate (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and evaporate the solvent to obtain the carboxylic acid.
This precursor can then be coupled with other aromatic cores to form the final liquid crystal.
Influence of the 3,4-Difluoro-5-alkoxy Moiety on Liquid Crystal Properties
-
Dielectric Anisotropy: The two fluorine atoms ortho to the alkoxy group will have a significant effect on the dipole moment of the molecule, which in turn influences the dielectric anisotropy. This is a critical parameter for the performance of liquid crystal displays.
-
Mesophase Stability: The presence of the fluorine atoms can disrupt molecular packing, potentially lowering the melting point and broadening the liquid crystalline range.
-
Viscosity: Fluorine substitution can sometimes lead to a reduction in viscosity, which is beneficial for faster switching times in display applications.
Conclusion
This compound is a versatile building block for the development of advanced materials. Its unique substitution pattern offers a powerful tool for chemists and material scientists to fine-tune the properties of polymers and liquid crystals. The protocols provided herein serve as a foundation for the exploration of this promising molecule in a variety of material science applications. Further research into the homopolymerization and copolymerization of this monomer, as well as its incorporation into a wider range of liquid crystal architectures, is warranted and expected to yield materials with novel and valuable properties.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Difluoro-5-hydroxybenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
3,4-Difluoro-5-hydroxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of novel antibiotics and other therapeutics. Its synthesis, while conceptually straightforward, is often plagued by issues related to yield, purity, and regioselectivity. The most common synthetic route is the carboxylation of 3,4-difluorophenol, a variant of the classic Kolbe-Schmitt reaction.[1][2] This process involves the electrophilic addition of carbon dioxide to a phenoxide intermediate.
This guide provides a comprehensive, troubleshooting-focused resource for researchers encountering challenges with this synthesis. It is designed to move beyond a simple recitation of steps to explain the underlying chemical principles, enabling you to make informed decisions to optimize your reaction conditions.
Section 1: Synthesis Overview & Key Pathway
The direct carboxylation of 3,4-difluorophenol is an atom-economical approach to this compound. The reaction proceeds via the formation of a potassium phenoxide, which then acts as a nucleophile to attack carbon dioxide. The regioselectivity of this attack is a critical parameter, heavily influenced by the reaction conditions.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most common causes?
A: Low yields in a Kolbe-Schmitt type reaction are typically traced back to a few critical factors:
-
Presence of Water: This is the most frequent cause of failure. The phenoxide intermediate is a strong base and will readily react with water. Furthermore, water can interfere with the coordination between the alkali metal cation and CO2, which is crucial for the carboxylation step.[3][4] All reagents, solvents, and glassware must be scrupulously dried. The starting phenol should be dried under vacuum, and the potassium hydroxide should be freshly powdered and handled in a glovebox or under an inert atmosphere if possible.
-
Inefficient Phenoxide Formation: Ensure you are using a stoichiometric amount or slight excess of a strong base (potassium hydroxide is preferred for this synthesis). The reaction between the phenol and the base must go to completion before the introduction of CO2.
-
Inadequate CO2 Pressure and/or Temperature: Carboxylation is an equilibrium-driven process. Le Chatelier's principle dictates that high pressure is necessary to push the equilibrium towards the product.[5] Similarly, the temperature must be high enough to facilitate the reaction but not so high as to cause decomposition or decarboxylation of the product.
-
Poor Mixing: This is a gas-solid reaction, which can suffer from mass transfer limitations.[5] Efficient stirring or tumbling in a pressure reactor is essential to ensure maximum contact between the solid phenoxide and the gaseous CO2.
Q2: I am getting a mixture of isomers, including the undesired 2-hydroxy and 4-hydroxy products. How can I improve the regioselectivity for the 5-hydroxy (para to the hydroxyl) product?
A: Regioselectivity is a classic challenge in the Kolbe-Schmitt reaction and is primarily controlled by the choice of the alkali metal counter-ion and temperature.
-
The "Potassium Effect": For carboxylation para to the hydroxyl group, potassium hydroxide is strongly preferred over sodium hydroxide.[1][2] The larger potassium ion forms a looser, more solvent-separated ion pair with the phenoxide oxygen. This allows the electrophilic attack by CO2 to occur at the sterically less hindered and electronically favorable para position. Sodium ions, in contrast, form a tight chelate with the phenoxide and CO2, directing the carboxylation to the ortho position.[6]
-
Temperature Control: Higher temperatures (e.g., >200°C) generally favor the formation of the thermodynamically more stable para-isomer (in this case, the 5-hydroxy product).[6] Lower temperatures (e.g., 125-150°C) tend to favor the kinetically controlled ortho-isomer. You may need to screen temperatures in the 200-240°C range to find the optimal balance between regioselectivity and product decomposition.[7]
Q3: The reaction generates a dark, tarry crude product that is very difficult to purify. What are the best practices for workup and purification?
A: The formation of colored impurities is common due to the high temperatures involved. A meticulous workup and purification strategy is key.
-
Controlled Acidification: After the reaction, dissolve the solid crude salt in hot water. Instead of acidifying all at once, consider a two-step pH adjustment. First, acidify to a pH of ~5.5-6.0. This may precipitate tarry, polymeric byproducts which can be removed by filtration.[8]
-
Decolorization: After filtering off any initial tars, heat the aqueous solution nearly to boiling and treat it with activated charcoal to adsorb colored impurities. Use a minimal effective amount, as excess charcoal can adsorb your product and reduce yield. Filter the hot solution through a pad of Celite to remove the charcoal.[7]
-
Final Precipitation: Acidify the hot, decolorized filtrate with a strong acid like HCl to a pH < 2 to fully precipitate your product. Cooling the solution slowly at first, then in an ice bath, will promote the formation of larger, purer crystals.[7][9]
-
Recrystallization: If the product is still impure, recrystallization from hot water or an ethanol/water mixture is often effective.[10]
Q4: I suspect my product is decarboxylating under the reaction conditions. How can I confirm this and prevent it?
A: Decarboxylation is the reverse reaction, where the product loses CO2 to revert to the starting phenol. This is favored at excessively high temperatures.
-
Confirmation: The primary indicator of decarboxylation is the recovery of a significant amount of your starting material, 3,4-difluorophenol, after the reaction workup. This can be confirmed by ¹H NMR or GC-MS analysis of the crude product.
-
Prevention: The most effective way to prevent this is to carefully control the reaction temperature. Do not exceed the optimal temperature determined for your specific setup. A reaction time screening can also be beneficial; prolonged heating, even at the correct temperature, can lead to increased decomposition.
Section 3: Optimized Experimental Protocol
This protocol is a guideline and should be adapted and optimized for your specific laboratory equipment and scale. All operations should be performed in a well-ventilated fume hood, and a high-pressure reactor should only be operated by trained personnel.
Materials:
-
3,4-Difluorophenol (ensure dryness by drying under vacuum at 40°C for 4h)
-
Potassium Hydroxide (KOH), pellets or flakes (finely ground before use)
-
Carbon Dioxide (CO2), high purity
-
Hydrochloric Acid (HCl), concentrated
-
Activated Charcoal
-
Deionized Water
Procedure:
-
Phenoxide Formation: In a thick-walled glass liner for a pressure reactor, add finely ground potassium hydroxide (1.1 eq). Under an inert atmosphere (N2 or Argon), add the dry 3,4-difluorophenol (1.0 eq).
-
Drying: Heat the mixture under a stream of inert gas or under vacuum at 150-180°C for 1-2 hours to form the dry potassium phenoxide salt and remove the water byproduct. The mixture should become a free-flowing powder.
-
Carboxylation: Place the glass liner into the pressure reactor. Seal the reactor, purge several times with N2, and then pressurize with carbon dioxide to the desired pressure (e.g., 20-40 bar).[5] Begin stirring and heat the reactor to 220-240°C. Maintain this temperature and pressure for 4-6 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the CO2 pressure. Remove the solid product and dissolve it in hot deionized water (approx. 10-15 mL per gram of crude product).
-
Purification:
-
While hot, add activated charcoal (approx. 2-5% w/w of the starting phenol) to the dark solution.[7]
-
Stir the mixture at 90-95°C for 15-20 minutes.
-
Filter the hot solution through a pre-heated Büchner funnel containing a pad of Celite to remove the charcoal.
-
Transfer the hot, clear filtrate to a clean beaker and acidify with concentrated HCl until the pH is ~1-2. A white precipitate should form. . Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to complete crystallization.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.
-
Drying: Dry the purified this compound in a vacuum oven at 60-80°C to a constant weight.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm identity and purity.
Section 4: Key Parameter Optimization Summary
The following table summarizes the expected impact of key reaction parameters. Use this as a guide for your optimization experiments.
| Parameter | Condition | Expected Effect on Yield & Selectivity | Rationale & Citation |
| Base | Potassium Hydroxide (KOH) | Favors para-carboxylation (desired 5-hydroxy product) | The larger K+ ion forms a looser complex, allowing attack at the sterically less hindered para position.[1][11] |
| Sodium Hydroxide (NaOH) | Favors ortho-carboxylation (undesired isomers) | The smaller Na+ ion forms a tight chelate, directing CO2 to the ortho position.[6] | |
| Temperature | 125-150 °C | Favors ortho-isomer (kinetic product) | Lower activation energy for the ortho-chelate transition state. |
| 200-240 °C | Favors para-isomer (thermodynamic product) | Allows for equilibrium to be established, favoring the more stable para product.[6][7] | |
| > 250 °C | Decreased yield | Product decomposition and decarboxylation become significant. | |
| CO2 Pressure | < 10 bar | Low yield | Insufficient concentration of the electrophile to drive the reaction forward. |
| 20-100 bar | Increased yield | High pressure increases CO2 concentration, shifting the equilibrium toward carboxylation.[1][5] | |
| Moisture | Present | Significantly decreased yield | Phenoxide is hydrolyzed back to phenol; interferes with the catalytic cycle.[3][4] |
| Absent (Anhydrous) | Optimal for high yield | Maximizes the concentration of the reactive phenoxide nucleophile.[3] |
Section 5: Troubleshooting Workflow
Use the following decision tree to diagnose and solve common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 9. US4814498A - Separation/purification of para-hydroxybenzoic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,4-Difluoro-5-hydroxybenzoic Acid
This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of 3,4-Difluoro-5-hydroxybenzoic acid. As a critical intermediate in pharmaceutical synthesis, its purity is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on root causes and actionable solutions.
1. Low Yield After Recrystallization
-
Question: I performed a recrystallization of my crude this compound, but the final yield is extremely low. What went wrong?
-
Answer: Low recovery is a frequent issue stemming from several potential causes. Let's diagnose the problem by examining the process.
-
Probable Cause 1: Incorrect Solvent Choice or Volume. The core principle of recrystallization is the significant difference in solubility of the target compound in a given solvent at high versus low temperatures.[1][2] If the compound is too soluble in the cold solvent, it will remain in the mother liquor, drastically reducing yield. Conversely, using an excessive volume of even a suitable solvent will have the same effect.
-
Solution:
-
Solvent Screening: Before committing to a bulk recrystallization, perform a small-scale solvent screen. Test solvents like water, ethanol/water mixtures, ethyl acetate, and toluene. An ideal solvent will dissolve the acid completely when boiling but cause significant precipitation upon cooling to room temperature and then in an ice bath.
-
Minimize Solvent Volume: During the dissolution step, add the hot solvent in small portions just until the solid dissolves completely. Avoid adding a large excess.[2]
-
Evaporation: If too much solvent was added, you can carefully evaporate some of it to reach the saturation point and then allow the solution to cool again.
-
-
Probable Cause 2: Premature Crystallization. If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product will crystallize on the filter paper or in the funnel, leading to significant loss.
-
Solution:
-
Pre-heat Apparatus: Always pre-heat the filtration funnel (a stemless funnel is ideal) and the receiving flask with hot solvent vapor before pouring your solution through.
-
Work Quickly: Perform the hot filtration step as rapidly as possible to minimize cooling.
-
Re-dissolve: If significant crystallization occurs in the filter, you may need to wash the filter paper with fresh, hot solvent and combine the filtrate with your main solution. Note that this will increase the total solvent volume.
-
-
2. Persistent Impurities Detected by HPLC Post-Purification
-
Question: My HPLC analysis shows that even after multiple recrystallizations, a persistent impurity peak remains. How can I remove it?
-
Answer: This indicates that the impurity has very similar physicochemical properties (solubility, polarity) to your target compound, making separation by recrystallization difficult. This is common with positional isomers which can form during synthesis.[3][4]
-
Probable Cause 1: Isomeric Impurity. The synthesis of substituted aromatic rings can often produce small quantities of isomers. For example, if the starting material was not perfectly regioselective, you might have 2,3-Difluoro-5-hydroxybenzoic acid or other isomers. These often co-crystallize with the desired product.
-
Solution: Flash Column Chromatography. When recrystallization fails, chromatography is the superior technique for separating compounds with minor polarity differences.
-
Develop a TLC Method: First, find a solvent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid) that shows good separation between your product and the impurity on a TLC plate. The target Rf should be between 0.2 and 0.4.
-
Perform Column Chromatography: Pack a silica gel column and run the separation using the optimized solvent system. The slightly different polarities of the isomers, stemming from the positions of the fluorine and hydroxyl groups, should allow for effective separation.[5]
-
Monitor Fractions: Collect fractions and monitor them by TLC or HPLC to isolate the pure product.
-
-
Probable Cause 2: Tightly Bound Synthetic Reagent or Byproduct. Some impurities from the synthesis, such as those formed during diazotization or reduction steps[6][7], may be difficult to remove.
-
Solution: Acid-Base Extraction. An initial workup using liquid-liquid extraction can remove non-acidic impurities.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a basic aqueous solution (e.g., 1 M NaHCO₃). Your acidic product will move to the aqueous layer as its carboxylate salt, leaving neutral impurities in the organic layer.
-
Separate the layers. Carefully re-acidify the aqueous layer with cold 1 M HCl until the product precipitates out.
-
Filter the solid and wash with cold water. This product can then be further purified by recrystallization.
-
-
3. Product is Oily or Fails to Solidify
-
Question: After cooling the recrystallization solvent, my product "oiled out" instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that the solute comes out of solution as a liquid phase.
-
Probable Cause 1: High Impurity Level. A high concentration of impurities can depress the melting point of the mixture, leading to the formation of an oil.
-
Solution:
-
Re-heat and Dilute: Re-heat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to reduce the saturation level.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. This encourages the formation of a crystalline lattice rather than an amorphous oil.
-
Induce Crystallization: As the solution cools, scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of the pure compound is also highly effective.
-
-
Probable Cause 2: Inappropriate Solvent. The solvent's boiling point may be too high.
-
Solution: Switch to a lower-boiling point solvent or a solvent mixture that was identified during a proper solvent screen.
-
Purification Workflow Diagram
The following diagram illustrates a typical decision-making process for purifying crude this compound.
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in my crude sample?
-
A1: Impurities are highly dependent on the synthetic route. Common sources include:
-
Starting Materials: Unreacted precursors like 2,4-difluoro-3-chlorobenzoic acid.[7]
-
Positional Isomers: Isomers formed due to lack of complete regioselectivity in substitution reactions.
-
Byproducts from Side Reactions: Reduction of nitro groups or diazotization reactions can generate unintended byproducts.[6]
-
Incompletely Reacted Intermediates: If the synthesis involves hydrolysis of an ester or nitrile, some of this intermediate may remain.[8]
-
-
-
Q2: How do I select the best solvent for recrystallization?
-
A2: An ideal recrystallization solvent should exhibit a steep solubility curve for the compound: high solubility at boiling temperature and low solubility at room or ice-bath temperature.[1] The impurities, ideally, should either be insoluble in the hot solvent or highly soluble in the cold solvent. For a polar molecule like this compound, good starting points for screening are water, ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water.
-
-
Q3: What are the standard analytical methods to confirm the purity of the final product?
-
A3: A combination of methods provides the most reliable assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities. A reversed-phase C18 column is typically effective.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure and can reveal the presence of impurities if they are at a significant level (>1-2%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6][7]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.
-
-
-
Q4: How should I properly store pure this compound?
-
A4: While generally stable under normal conditions, it is best practice to store the purified solid in a tightly sealed container, protected from light and moisture, in a cool and dry place. For long-term storage, refrigeration is recommended.
-
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a robust starting point for purifying gram-scale quantities of the crude acid.
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: In a separate beaker, prepare a hot mixture of ethanol and deionized water (start with a 90:10 ethanol:water ratio). Heat this solvent to boiling.
-
Heating: Place the Erlenmeyer flask on a hot plate and begin stirring. Add the hot solvent mixture in small portions (a few mL at a time) to the crude solid until it just dissolves completely. Note: Avoid a large excess of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount (~100 mg) of activated charcoal. Re-heat the solution to a gentle boil for 2-3 minutes.
-
Hot Filtration: Pre-heat a stemless glass funnel and a clean 250 mL Erlenmeyer flask. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature, undisturbed. Large, pure crystals are favored by slow cooling.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved. Analyze for purity using HPLC and melting point.
Protocol 2: Analytical HPLC Method for Purity Assessment
This method provides a baseline for determining the purity of your sample.
| Parameter | Condition |
| HPLC System | Standard system with UV or DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, hold for 1 min; ramp to 10% A / 90% B over 8 min; hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 254 nm |
| Injection Vol. | 5 µL |
| Sample Prep. | Dissolve ~1 mg of sample in 10 mL of 50:50 Acetonitrile:Water |
This method is a starting point and may require optimization based on the specific impurities present.[9]
Troubleshooting Decision Tree
This diagram helps diagnose purification issues systematically.
Caption: A decision tree for troubleshooting common purification challenges.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. scispace.com [scispace.com]
- 5. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 3,4-Difluoro-5-hydroxybenzoic Acid
Welcome to the technical support center for the purification of 3,4-Difluoro-5-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical fluorinated intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps, particularly in the development of novel pharmaceuticals where impurities can lead to failed reactions, complex downstream purifications, or compromised biological activity.[1]
This document moves beyond simple protocols to provide a deeper understanding of the purification strategies, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route employed. However, common impurities for substituted aromatic carboxylic acids often include:
-
Unreacted Starting Materials: Precursors from the final synthetic step may persist in the crude product.
-
Reaction Byproducts: Side reactions, such as incomplete hydrolysis of a nitrile or ester precursor, or over-oxidation, can generate structurally related impurities. For syntheses involving nitration and reduction steps, partially reduced or isomeric impurities are also possible.[2][3]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, THF, Toluene) can be retained in the crude solid.
-
Inorganic Salts: Reagents from the workup, such as sodium sulfate or magnesium sulfate, can be present.
-
Water: Moisture can be retained, especially if the product is hygroscopic.
Q2: Which purification method should I attempt first?
A2: The choice of the initial purification technique depends on the physical state of your crude product and the suspected nature of the impurities. A logical starting point is outlined in the workflow below. For a solid crude product, which is typical for this acid, a well-executed acid-base extraction is often the most powerful first step to remove neutral and basic impurities. This can be followed by recrystallization to remove closely related acidic or neutral impurities.
Decision-Making Workflow for Purification
Caption: Initial decision workflow for purifying crude product.
In-Depth Guide 1: Acid-Base Extraction
Acid-base extraction is a highly effective liquid-liquid extraction technique for separating acidic compounds from neutral or basic impurities.[4][5] The underlying principle is the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt by treatment with a weak aqueous base, such as sodium bicarbonate.[6][7]
Troubleshooting Acid-Base Extraction
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Emulsion forms at the interface. | Vigorous shaking of the separatory funnel. | Gently invert the funnel multiple times instead of shaking vigorously. If an emulsion forms, let it stand or add a small amount of brine (saturated NaCl solution) to break it. |
| Low recovery after re-acidification. | Incomplete extraction into the aqueous phase; insufficient acidification; product has some solubility in cold water. | Perform multiple extractions (2-3x) with the basic solution to ensure complete transfer. Ensure the aqueous phase is strongly acidic (pH < 2) using a strong acid like 6M HCl. After precipitation, cool the mixture in an ice bath for at least 30 minutes to maximize recovery. |
| Product precipitates during extraction. | The aqueous basic solution has become saturated with the carboxylate salt. | Add more of the aqueous base or deionized water to the separatory funnel to ensure the salt remains dissolved. |
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate or diethyl ether.
-
Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and gently invert it several times, venting frequently to release the CO₂ gas that evolves.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.[4]
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been transferred to the aqueous phase. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution becomes strongly acidic (confirm with pH paper). The purified this compound will precipitate as a solid.[4][6]
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with a small amount of ice-cold deionized water.
-
Drying: Dry the purified solid under vacuum to remove residual water.
Workflow for Acid-Base Extraction
Caption: The process of separating the acidic product from impurities.
In-Depth Guide 2: Recrystallization
Recrystallization is a purification technique for solids that separates a product from its impurities based on differences in their solubility in a specific solvent. The ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures.[8]
Troubleshooting Recrystallization
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Product does not dissolve. | Insufficient solvent; incorrect solvent choice. | Add more hot solvent in small increments. If still insoluble, the chosen solvent is unsuitable. Based on its structure, try polar solvents like ethanol, methanol, or an ethanol/water mixture.[9][10] |
| No crystals form upon cooling. | Too much solvent was used; the solution is not supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If this fails, boil off some solvent to increase the concentration and cool again.[8] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too quickly. | Ensure the solution cools slowly. First, let it cool to room temperature undisturbed, then move it to an ice bath. If the issue persists, a different solvent or a mixed-solvent system is required. |
| Product is still colored. | Presence of highly colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Swirl and then perform a hot filtration to remove the charcoal and adsorbed impurities. Use charcoal sparingly as it can reduce your yield.[8] |
Protocol: Recrystallization from a Water/Ethanol System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Dry the pure crystals under vacuum.
Workflow for Recrystallization
Caption: General steps for purification via recrystallization.
In-Depth Guide 3: Column Chromatography
When recrystallization and extraction fail to provide a product of sufficient purity, column chromatography is the next logical step. For carboxylic acids, a common issue is "streaking" or "tailing" on silica gel plates and columns. This occurs due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel surface.[4]
Troubleshooting Column Chromatography
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Compound streaks/tails on TLC/column. | Strong interaction between the acidic compound and the silica gel stationary phase. | Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase (eluent).[4] This keeps the carboxylic acid fully protonated, reducing its interaction with the silica and leading to sharper bands. |
| Poor separation of spots. | The eluent system is either too polar or not polar enough. | Optimize the eluent system using TLC. A good starting point for a substituted benzoic acid might be a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a target Rf value of ~0.3 for your compound. |
| Compound is insoluble in the mobile phase. | The chosen eluent is too non-polar. | The compound must be fully dissolved before loading onto the column. Use a minimal amount of a slightly more polar solvent (or the mobile phase itself) to dissolve the crude product before adsorbing it onto a small amount of silica gel (dry loading). |
Protocol: Silica Gel Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using Thin Layer Chromatography (TLC). A good solvent system (e.g., Hexane:Ethyl Acetate with 0.5% Acetic Acid) should give your desired compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is low, create a "dry load" by adsorbing the dissolved product onto a small amount of silica gel and then evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin elution.
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
common side reactions in the synthesis of 3,4-Difluoro-5-hydroxybenzoic acid
Welcome to the technical support center for the synthesis of 3,4-Difluoro-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated intermediate.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Overview of the Synthetic Pathway
The most common and direct route to this compound is the Kolbe-Schmitt reaction of 3,4-difluorophenol. This reaction involves the carboxylation of the corresponding phenoxide ion with carbon dioxide under pressure and temperature. While seemingly straightforward, the electronic effects of the fluorine substituents and the reaction conditions can lead to several side reactions and purification challenges.
Below is a diagram illustrating the main synthetic pathway and the key potential side reactions that will be addressed in this guide.
Caption: Main synthetic route and common side reactions.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: My final yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the Kolbe-Schmitt synthesis of substituted hydroxybenzoic acids can often be attributed to several factors:
-
Incomplete Carboxylation: The carboxylation of the phenoxide is a reversible reaction. To drive the equilibrium towards the product, ensure that the carbon dioxide pressure is maintained at a high level throughout the reaction. Leaks in the reactor can lead to a significant drop in pressure and, consequently, a lower yield.
-
Suboptimal Reaction Temperature: The temperature is a critical parameter. Too low a temperature will result in a slow reaction rate, while excessively high temperatures can lead to decarboxylation of the desired product back to the starting phenol.[2] An optimal temperature range, typically between 120-150°C, should be carefully maintained.
-
Presence of Water: The starting materials and solvent must be scrupulously dry. Any moisture will react with the phenoxide, reducing the amount available for carboxylation. It can also interfere with the formation of the reactive phenoxide salt.
-
Improper Base Stoichiometry: An insufficient amount of base will lead to incomplete formation of the phenoxide ion, the active nucleophile in the reaction. Conversely, a large excess of base can sometimes promote side reactions. A slight excess of a strong base like potassium hydroxide is generally recommended.
| Parameter | Recommendation | Rationale |
| CO₂ Pressure | 4-8 kgf/cm² (G) or higher | Drives the reaction equilibrium towards carboxylation. |
| Temperature | 120-150 °C (optimization required) | Balances reaction rate with minimizing decarboxylation. |
| Moisture | Anhydrous conditions | Prevents consumption of the phenoxide by water. |
| Base | 1.1-1.3 equivalents of KOH | Ensures complete formation of the active phenoxide. |
Issue 2: Presence of an Isomeric Impurity
Question: My analytical data (e.g., NMR, HPLC) shows an additional peak that I suspect is an isomer. How can I confirm this and prevent its formation?
Answer: The formation of isomeric hydroxybenzoic acids is a known side reaction in the Kolbe-Schmitt synthesis.[3] In the case of 3,4-difluorophenol, while carboxylation is expected to occur at the 5-position (ortho to the hydroxyl group and meta to the fluorines), some carboxylation may occur at other activated positions on the aromatic ring.
-
Cause: The regioselectivity of the carboxylation is influenced by the reaction temperature and the nature of the cation of the base used. Potassium salts are known to favor the formation of the para-isomer, which in this case is the desired product (relative to the hydroxyl group). However, some ortho-carboxylation (relative to the hydroxyl group) can still occur.
-
Identification: The most definitive way to identify the isomer is through 2D NMR spectroscopy (COSY, HMBC, HSQC) to establish the connectivity of the protons and carbons. Comparison with known spectra of potential isomers is also beneficial.
-
Prevention and Control:
-
Use of Potassium Base: Employing potassium hydroxide or potassium carbonate is generally preferred to sodium hydroxide, as it tends to give higher selectivity for the desired isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity, although this may come at the cost of a slower reaction rate.
-
-
Purification: If isomer formation is unavoidable, careful recrystallization is often effective for purification. The different isomers may have varying solubilities in common solvents. A patent for the purification of p-hydroxybenzoic acid suggests that adjusting the pH can help in precipitating unwanted tarry materials, which may include isomeric byproducts.[4]
Issue 3: Decarboxylation and Reversion to Starting Material
Question: I am observing a significant amount of the starting 3,4-difluorophenol in my crude product. What is causing this?
Answer: The presence of the starting material in the final product is often due to the decarboxylation of the target molecule.
-
Cause: The carboxylation reaction is reversible, and the reverse reaction (decarboxylation) is favored at higher temperatures. If the reaction temperature is too high or the heating is prolonged, the this compound formed can lose CO₂ and revert to 3,4-difluorophenol.[2]
-
Troubleshooting:
-
Optimize Reaction Time and Temperature: Conduct a time-course study to determine the optimal reaction time at a given temperature. Avoid unnecessarily long reaction times.
-
Controlled Cooling: Once the reaction is complete, cool the reactor down promptly but in a controlled manner before depressurizing.
-
Issue 4: Formation of Colored Impurities
Question: My final product has a distinct color (e.g., pink, brown) that is difficult to remove. What are these impurities and how can I get a white product?
Answer: The formation of colored impurities is a common issue in phenolic reactions, often due to oxidation.
-
Cause: Phenols and their corresponding phenoxides are susceptible to oxidation, which can lead to the formation of colored dimeric or polymeric byproducts.[5] This can be exacerbated by the presence of trace metal impurities or exposure to air at high temperatures.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
High-Purity Reagents: Use high-purity starting materials and solvents to avoid trace metal contaminants that can catalyze oxidation.
-
-
Purification Protocol:
-
pH Adjustment: Dissolve the crude product in a basic aqueous solution and then carefully acidify to a pH of 5-6. Tarry, colored materials may precipitate and can be removed by filtration.[4]
-
Decolorizing Carbon: Treat the filtrate with activated carbon to adsorb colored impurities.
-
Precipitation: Further acidify the filtrate to a pH of around 3-4 to precipitate the desired this compound.
-
Recrystallization: Recrystallize the product from a suitable solvent system (e.g., water-ethanol mixture) to obtain a pure, colorless solid.
-
Caption: Recommended purification workflow for colored impurities.
References
- 1. This compound [myskinrecipes.com]
- 2. Decarboxylation [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 5. EP1559705A1 - Process for production of hydroxybenzoic acids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,4-Difluoro-5-hydroxybenzoic Acid
Welcome to the technical support center for the synthesis of 3,4-Difluoro-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, particularly in the development of novel pharmaceuticals. The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide focuses on the synthesis of this key intermediate, with a primary emphasis on the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols.
While a direct, optimized protocol for the synthesis of this compound is not extensively documented in publicly available literature, this guide will leverage established principles of organic chemistry and data from analogous reactions to provide a robust framework for your experimental work.
Synthetic Strategy Overview: The Kolbe-Schmitt Reaction
The most logical and atom-economical approach to synthesize this compound is through the carboxylation of 3,5-difluorophenol via the Kolbe-Schmitt reaction. This reaction involves the electrophilic substitution of a phenoxide ion with carbon dioxide, typically under elevated temperature and pressure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues you may encounter during the synthesis of this compound.
FAQ 1: What is the most promising starting material and synthetic route?
The recommended starting material is 3,5-difluorophenol . The most direct synthetic route is the Kolbe-Schmitt reaction , which introduces a carboxylic acid group onto the aromatic ring.
Rationale: 3,5-difluorophenol is commercially available and provides the necessary difluoro-substitution pattern. The Kolbe-Schmitt reaction is a classic and industrially relevant method for synthesizing hydroxybenzoic acids.
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
FAQ 2: How can I prepare the starting material, 3,5-difluorophenol, if it's not readily available?
Several methods for the synthesis of 3,5-difluorophenol have been reported. One common approach starts from 3,5-difluorobromobenzene. This involves a one-pot reaction under alkaline conditions to yield 3,5-difluorophenoxide, which is then acidified to produce 3,5-difluorophenol. Another route involves the diazotization of 3,5-difluoroaniline followed by hydrolysis, though this method can present safety concerns and generate significant aqueous waste. A patented method describes the synthesis from 1,3,5-trifluorobenzene by reaction with acetohydroxamic acid and a base.[1][2]
FAQ 3: I am getting a low yield in the Kolbe-Schmitt reaction. What are the critical parameters to optimize?
Low yields in the Kolbe-Schmitt reaction are a common issue. Several factors can influence the outcome:
-
Purity of Reactants and Solvent: The presence of water can significantly decrease the yield by reacting with the phenoxide and reducing its nucleophilicity. Ensure that your 3,5-difluorophenol, base, and solvent (if used) are thoroughly dried.
-
Choice of Base (Cation Effect): The cation of the base plays a crucial role in the regioselectivity of the carboxylation. For the synthesis of salicylic acid (ortho-hydroxybenzoic acid), sodium phenoxide is typically used.[3][4] Conversely, to favor the formation of the para-isomer (4-hydroxybenzoic acid), potassium phenoxide is the preferred choice.[3][5] For 3,5-difluorophenol, carboxylation at the 4-position (para to one fluorine and ortho to the other and the hydroxyl group) is desired. Therefore, using potassium hydroxide (KOH) to form the potassium phenoxide is strongly recommended.
-
Temperature and Pressure: The Kolbe-Schmitt reaction typically requires elevated temperatures (125-150°C) and high pressures of carbon dioxide (100 atm or higher).[3] These conditions are necessary to drive the equilibrium towards the carboxylated product. Insufficient temperature or pressure will result in low conversion. For di- and trihydric phenols, the reaction can sometimes proceed under milder conditions.[6]
-
Reaction Time: The reaction needs to be run for a sufficient duration to ensure complete conversion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is advisable.
Table: Key Parameters for Optimizing the Kolbe-Schmitt Reaction
| Parameter | Recommendation for this compound Synthesis | Rationale |
| Starting Material | High-purity, dry 3,5-difluorophenol | Water interferes with the phenoxide formation and reactivity. |
| Base | Potassium Hydroxide (KOH) | The potassium cation generally favors para-carboxylation, which is the desired outcome in this synthesis. |
| Temperature | 125 - 150 °C (initial optimization range) | Sufficient thermal energy is required to overcome the activation barrier for carboxylation. |
| CO2 Pressure | > 80 atm (autoclave required) | High pressure increases the concentration of CO2 in the reaction medium, favoring product formation. |
| Reaction Time | 4 - 8 hours (monitor for completion) | Ensures maximum conversion of the starting material. |
FAQ 4: I am observing the formation of multiple products. How can I control the regioselectivity?
The formation of isomeric byproducts is a significant challenge in the Kolbe-Schmitt reaction. With 3,5-difluorophenol, carboxylation can potentially occur at the 2, 4, or 6 positions.
-
Electronic Effects: The hydroxyl group is an activating, ortho-, para-director. The fluorine atoms are deactivating but also ortho-, para-directing. In 3,5-difluorophenol, the 2, 4, and 6 positions are all activated by the hydroxyl group. The two fluorine atoms will exert an electron-withdrawing inductive effect, deactivating the ring overall, but their lone pairs can participate in resonance, directing ortho and para. The desired product, this compound, results from carboxylation at the 4-position. Carboxylation at the 2- or 6-position would lead to 2,4-difluoro-3-hydroxybenzoic acid or 2,6-difluoro-3-hydroxybenzoic acid, respectively.
-
Steric Hindrance: Carboxylation at the 2- and 6-positions, being ortho to the hydroxyl group, might be sterically hindered, especially with the adjacent fluorine atoms.
-
Cation Influence: As mentioned, the use of potassium phenoxide is expected to favor carboxylation at the position para to the hydroxyl group, which in this case is the 4-position, leading to the desired product. Sodium phenoxide tends to form a chelate with the incoming carbon dioxide and the hydroxyl group, favoring ortho-carboxylation.[3][4]
Diagram: Potential Isomeric Products
Caption: Possible carboxylation products of 3,5-difluorophenol.
FAQ 5: How do I purify the final product and remove unreacted starting material and isomers?
Purification is a critical step to obtain high-purity this compound.
-
Acid-Base Extraction: After the reaction, the product will be in the form of its potassium salt. Acidification of the reaction mixture with a strong acid (e.g., HCl) will precipitate the crude product. This allows for initial separation from any neutral or basic impurities.
-
Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying crystalline solids. For hydroxybenzoic acids, aqueous ethanol or acetic acid are often effective. Experiment with different solvent systems to find the optimal conditions for your product.
-
Chromatography: If recrystallization is insufficient to separate the desired product from its isomers, column chromatography on silica gel may be necessary. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) can be used to elute the different components.
-
Characterization: It is essential to characterize the final product and any isolated byproducts to confirm their identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable. For example, the 1H NMR spectrum of 3,4-dihydroxybenzoic acid shows distinct signals for the aromatic protons that can be used for structural elucidation.[7][8]
Experimental Protocols
The following are generalized protocols based on the principles of the Kolbe-Schmitt reaction and procedures for analogous compounds. These should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of Potassium 3,5-Difluorophenoxide
-
Materials:
-
3,5-Difluorophenol
-
Potassium hydroxide (KOH)
-
Anhydrous toluene or xylene (optional, as a solvent)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3,5-difluorophenol.
-
If using a solvent, add anhydrous toluene or xylene.
-
Slowly add one molar equivalent of powdered potassium hydroxide under a gentle stream of nitrogen.
-
Heat the mixture with stirring to a temperature that allows for the removal of water formed during the reaction (a Dean-Stark trap can be used if a solvent is employed).
-
Continue heating until all the water has been removed and a dry, free-flowing powder of potassium 3,5-difluorophenoxide is obtained.
-
Protocol 2: Carboxylation of Potassium 3,5-Difluorophenoxide
-
Materials:
-
Dry potassium 3,5-difluorophenoxide
-
Carbon dioxide (high-purity)
-
High-pressure autoclave
-
-
Procedure:
-
Transfer the dry potassium 3,5-difluorophenoxide to a high-pressure autoclave.
-
Seal the autoclave and purge it several times with nitrogen, followed by carbon dioxide.
-
Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 80-100 atm).
-
Heat the autoclave to the desired temperature (e.g., 125-150°C) with stirring.
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4-8 hours).
-
After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess carbon dioxide.
-
Protocol 3: Work-up and Purification
-
Materials:
-
Crude reaction mixture from Protocol 2
-
Distilled water
-
Concentrated hydrochloric acid (HCl)
-
Suitable recrystallization solvent (e.g., aqueous ethanol, acetic acid)
-
Activated carbon
-
-
Procedure:
-
Dissolve the crude reaction mixture in a minimum amount of hot water.
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Cool the filtrate in an ice bath and slowly acidify with concentrated HCl until the pH is acidic (pH ~2-3), which will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Dry the crude product.
-
Perform recrystallization from a suitable solvent to obtain the purified this compound.
-
Alternative Synthetic Routes
While the Kolbe-Schmitt reaction is the most direct approach, other multi-step synthetic routes could be considered, particularly if high-pressure equipment is unavailable. A patent for the synthesis of the isomeric 2,4-difluoro-3-hydroxybenzoic acid starts from 3,4,5-trifluoronitrobenzene and involves methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis.[9] A similar strategy could potentially be adapted for the synthesis of this compound, although this would be a more complex and lower-yielding process.
Conclusion
Improving the yield of this compound synthesis via the Kolbe-Schmitt reaction hinges on careful control of key reaction parameters. The use of anhydrous conditions, the selection of potassium hydroxide as the base, and optimization of temperature and pressure are paramount for achieving high conversion and regioselectivity. This guide provides a comprehensive framework for troubleshooting and optimizing your synthesis. We encourage you to use this information as a starting point and to systematically investigate the reaction variables to develop a robust and efficient protocol for your specific needs.
References
- 1. CN115108891A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 2. Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. journal.ugm.ac.id [journal.ugm.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
stability of 3,4-Difluoro-5-hydroxybenzoic acid under acidic/basic conditions
Welcome to the technical resource guide for 3,4-Difluoro-5-hydroxybenzoic acid (DFHBA). This center is designed for researchers, medicinal chemists, and drug development scientists to navigate the experimental challenges associated with the handling and stability of this fluorinated intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A: this compound (CAS No. 749230-45-3) is a fluorinated aromatic carboxylic acid.[1] It serves as a key building block in medicinal chemistry and materials science. Its structural features, including the fluorine atoms and reactive hydroxyl and carboxyl groups, make it a valuable intermediate for synthesizing complex molecules like pharmaceuticals (especially antibiotics and CNS agents) and specialty polymers where fluorine substitution can enhance metabolic stability, binding affinity, and other performance characteristics.[1]
Q2: What are the general storage recommendations for this compound? A: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry environment, protected from light, and refrigerated (2-8°C).[1] Under these conditions, the compound is generally stable. Stability issues typically arise when it is put into solution.
Q3: Is this compound stable in common organic solvents? A: In aprotic solvents (e.g., THF, Dioxane, Acetonitrile) at room temperature and protected from light, the compound exhibits good short-term stability. However, in protic solvents, especially alcohols like methanol or ethanol, slow esterification can occur under acidic conditions, even without a strong acid catalyst, if left for extended periods.
Q4: What are the main chemical liabilities of the DFHBA structure? A: The primary chemical liabilities stem from its functional groups:
-
Phenolic Hydroxyl Group: Susceptible to oxidation, especially under basic conditions, which can lead to discoloration (e.g., pink, brown, or black solutions).
-
Carboxylic Acid Group: Can undergo decarboxylation (loss of CO₂) under thermal or strong acidic/basic stress.
-
Electron-Rich Aromatic Ring: The hydroxyl group activates the ring, making it susceptible to electrophilic substitution and oxidative degradation. The fluorine atoms are generally stable but can be displaced under very harsh nucleophilic aromatic substitution conditions, although this is less common.
Troubleshooting Guide: Stability in Solution
This section addresses specific issues you may encounter during your experiments.
General Stability Issues
Q: My solution of DFHBA is changing color over time, even at neutral pH. What is happening? A: This is almost always due to oxidation of the phenolic hydroxyl group.
-
Causality: Trace amounts of dissolved oxygen, metal ion contaminants (like iron or copper), or exposure to light (photodegradation) can catalyze the oxidation of the phenol to form highly colored quinone-type species or polymeric byproducts.[2] Phenols are notoriously sensitive to oxidation, and this sensitivity is enhanced in solution.
-
Troubleshooting Steps:
-
De-gas your solvent: Before dissolving the compound, sparge your solvent with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or anhydrous solvents to minimize metal ion contamination.
-
Work in an Inert Atmosphere: For sensitive reactions, prepare solutions and conduct experiments under a nitrogen or argon atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Protect from Light: Use amber vials or wrap your flasks in aluminum foil to prevent light exposure, which can initiate radical-based oxidation or photodegradation.[3]
-
Issues Under Acidic Conditions
Q: I am running a reaction in a strong acid (e.g., HCl, H₂SO₄) at elevated temperatures, and I'm seeing significant loss of my starting material with gas evolution. What is the likely cause? A: You are likely observing acid-catalyzed decarboxylation.
-
Causality: Hydroxybenzoic acids can lose carbon dioxide to form the corresponding phenol, a reaction that is often accelerated by heat and strong acid.[4][5][6][7] The electron-donating hydroxyl group stabilizes the intermediate formed during the loss of CO₂, facilitating this degradation pathway.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most critical parameter. If your desired reaction allows, reduce the temperature to minimize the rate of decarboxylation.
-
Use a Milder Acid: If possible, switch to a weaker acid or use a catalytic amount instead of a stoichiometric excess.
-
Protect the Carboxyl Group: If the reaction chemistry allows, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to performing the acid-mediated reaction. The ester can be hydrolyzed back to the acid in a subsequent step under milder conditions.[8]
-
Q: My yield is low after workup from an acidic solution, and I suspect my compound has degraded. How can I confirm this? A: The primary degradation product under these conditions would be 3,4-difluorophenol.
-
Analytical Confirmation:
-
TLC Analysis: Spot your reaction mixture against a pure standard of your starting material. Look for a new, typically less polar spot corresponding to the phenol.
-
LC-MS Analysis: Analyze a sample of your reaction mixture. Look for a mass peak corresponding to the loss of 44 Da (the mass of CO₂) from your starting material's molecular weight (174.1 g/mol -> ~130.1 g/mol ).
-
Issues Under Basic Conditions
Q: I added a base (e.g., NaOH, K₂CO₃) to my solution of DFHBA, and it immediately turned dark brown/black. Is my compound destroyed? A: The compound has likely undergone rapid oxidation. While some of the material may be lost, it might not be completely destroyed, but immediate action is needed.
-
Causality: In the presence of a base, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This species is extremely electron-rich and highly susceptible to oxidation by atmospheric oxygen.[9] This oxidation leads to the formation of complex, colored polymeric materials.
-
Troubleshooting Steps:
-
Work Under Inert Gas: This is non-negotiable when working with phenols under basic conditions. Ensure your solvent is de-gassed and maintain a constant blanket of nitrogen or argon over your reaction.
-
Use Antioxidants: In some applications, a small amount of an antioxidant like sodium sulfite or ascorbic acid can be added to scavenge oxygen and prevent discoloration.
-
Control Temperature: Perform the reaction at the lowest possible temperature (e.g., 0°C or below) to slow the rate of oxidation.
-
Immediate Quench/Workup: If the subsequent step involves acidification, perform it as quickly as possible to re-protonate the phenoxide and reduce its sensitivity to oxidation.
-
Potential Degradation Pathways
Understanding the likely chemical transformations is key to diagnosing stability problems.
1. Decarboxylation (Acidic/Thermal Stress)
Under heat or strong acid, the molecule can lose carbon dioxide to form 3,4-difluorophenol.
Caption: Acid- or heat-catalyzed decarboxylation pathway.
2. Oxidation (Basic/Oxidative Stress)
Under basic conditions, the deprotonated phenoxide is rapidly oxidized, leading to quinone-like structures and further polymerization, which are responsible for dark coloration.
Caption: Base-mediated oxidation leading to colored byproducts.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation (stress testing) study to systematically evaluate the stability of this compound. This is crucial for developing stability-indicating analytical methods.[10]
Objective: To identify the degradation products and degradation kinetics of DFHBA under various stress conditions.
Analytical Method: A stability-indicating HPLC-UV method is recommended.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a good starting point. The acidic mobile phase ensures the carboxyl group is protonated for good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength determined by the UV spectrum of DFHBA (e.g., 254 nm or λmax).
-
Column Temperature: 30-40°C for reproducibility.[11]
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of DFHBA in a 50:50 mixture of acetonitrile and water at a concentration of ~1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.[10]
| Stress Condition | Procedure | Typical Duration |
| Acid Hydrolysis | Add 1 mL of 0.1 M HCl. Heat at 60-80°C. | 2, 6, 12, 24 hours |
| Base Hydrolysis | Add 1 mL of 0.1 M NaOH. Keep at room temp initially. | 30 min, 1, 2, 4 hours |
| Oxidative | Add 1 mL of 3% H₂O₂. Keep at room temp, protected from light. | 2, 6, 12, 24 hours |
| Thermal | Use 1 mL of stock solution diluted with 1 mL of water. Heat at 80°C. | 1, 3, 5 days |
| Photolytic | Expose the control sample to direct UV light (ICH Option 1). | As per ICH guidelines |
-
Sampling and Analysis:
-
At each time point, withdraw an aliquot from the respective vial.
-
Crucially, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before injection to prevent damage to the HPLC column.
-
Dilute the sample to an appropriate concentration (~50-100 µg/mL) with the initial mobile phase mixture.
-
Inject onto the HPLC system.
-
-
Data Evaluation:
-
Assess Purity: Monitor the peak area of the parent compound (DFHBA). A decrease indicates degradation.
-
Identify Degradants: Look for the appearance of new peaks in the chromatogram.
-
Mass Balance: A good stability-indicating method should account for ~95-105% of the initial parent compound mass (Parent Peak Area + Sum of Degradant Peak Areas). This confirms that all major degradants are being detected.
-
Peak Purity Analysis: If using a PDA detector, perform peak purity analysis on the DFHBA peak to ensure it is not co-eluting with any degradants.
-
By following this structured approach, you can confidently assess the stability of this compound and develop robust processes and analytical methods for your research.
References
- 1. This compound [myskinrecipes.com]
- 2. Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study [openmedicinalchemistryjournal.com]
- 3. Photodegradation of Pb-3,4-dihydroxybenzoic acid complex under UV light illumination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemcess.com [chemcess.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
preventing degradation of 3,4-Difluoro-5-hydroxybenzoic acid during storage
Welcome to the technical support center for 3,4-Difluoro-5-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this valuable synthetic intermediate during storage and handling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.
Introduction to Stability Challenges
This compound is a key building block in the synthesis of various pharmaceutical compounds, where its specific fluorination pattern and functional groups are crucial for biological activity and metabolic stability.[1] However, like many phenolic compounds, it is susceptible to degradation, which can compromise the quality of your starting material and the outcome of your synthesis. The primary degradation pathways are driven by oxidation and are often accelerated by environmental factors such as light, heat, and the presence of atmospheric oxygen. Understanding and mitigating these factors is paramount for maintaining the purity and reactivity of the compound.
Troubleshooting Guide: Common Storage and Handling Issues
This section addresses specific problems you might encounter, providing a systematic approach to troubleshooting.
Question 1: I've noticed a color change in my solid this compound, from white/off-white to a yellowish or brownish tint. What's happening and is the material still usable?
Answer: A color change is a common visual indicator of degradation. This is likely due to the oxidation of the phenolic hydroxyl group, which can lead to the formation of quinone-like structures or other colored polymeric byproducts.
Causality: The phenolic hydroxyl group is susceptible to oxidation, a process that can be initiated by exposure to light (photo-oxidation) and air (auto-oxidation). The fluorine atoms on the aromatic ring can influence the electron density and reactivity of the phenol, but the fundamental susceptibility to oxidation remains. Studies on other phenolic compounds have shown that exposure to sunlight is a primary contributor to their degradation.[2][3]
Troubleshooting Steps:
-
Assess the Extent of Degradation:
-
Visual Inspection: A slight color change may indicate minor surface oxidation, while a significant change throughout the bulk of the material suggests more extensive degradation.
-
Analytical Confirmation: The most reliable way to assess the purity of the compound is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method to quantify the remaining parent compound and detect the presence of degradation products.[4][5][6][7] A typical HPLC analysis for hydroxybenzoic acids would use a C18 reversed-phase column with a mobile phase consisting of an acidified water/methanol or water/acetonitrile gradient, with UV detection.[7]
-
-
Determine Usability:
-
If the purity is still within the acceptable limits for your specific application (e.g., >95%), you may be able to proceed, but be aware that the impurities could potentially interfere with your reaction.
-
For applications requiring high purity, such as in the synthesis of pharmaceutical active ingredients, it is recommended to use fresh, non-degraded material.
-
-
Implement Corrective Storage:
-
Review your current storage conditions. Ensure the compound is stored in an amber glass vial to protect it from light.
-
The storage container should have a tight-fitting cap to minimize exposure to air.
-
Consider purging the headspace of the container with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Question 2: My reaction yield using this compound is lower than expected. Could this be related to the degradation of the starting material?
Answer: Absolutely. The use of degraded starting material is a frequent cause of reduced reaction yields.
Causality: The degradation of this compound means there is a lower molar amount of the active reactant available for your synthesis. Furthermore, the degradation byproducts could potentially inhibit your reaction or lead to the formation of unwanted side products, further reducing the yield of your desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on best practices for both phenolic and fluoroaromatic compounds, the ideal storage conditions are as follows:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | Lower temperatures slow down the rate of oxidative degradation reactions.[8] |
| Light | Store in the dark (amber vial) | Phenolic compounds are susceptible to photo-degradation.[2][3] |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, a key driver of oxidation. |
| Moisture | Dry environment[1] | Prevents potential hydrolysis and moisture-mediated degradation. |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture. Glass is generally inert. |
Q2: How should I handle this compound in the laboratory?
A2: Always handle this compound in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] Avoid creating dust. For weighing and transferring, do so in a controlled manner to minimize exposure.
Q3: Is this compound sensitive to pH?
A3: Yes, phenolic compounds can be more susceptible to oxidation at higher pH values. The phenoxide anion, formed under basic conditions, is more readily oxidized than the protonated phenol. Therefore, avoid storing the compound in basic solutions. If you are using it in a basic reaction medium, it is best to add it to the reaction mixture just before the reaction is initiated.
Q4: What are some potential degradation products I might see in an analysis?
A4: While specific degradation studies on this exact molecule are not widely published, based on the degradation of similar phenolic acids, you could expect to see products arising from:
-
Oxidation/Hydroxylation: Addition of further hydroxyl groups to the aromatic ring.[11]
-
Dimerization/Polymerization: Formation of larger molecules through radical coupling, which often results in colored impurities.
-
Decarboxylation: Loss of the carboxylic acid group, especially under thermal stress.
Q5: How long can I store this compound?
A5: The shelf life is highly dependent on the storage conditions. When stored under the ideal conditions outlined in A1, the compound should remain stable for an extended period (typically 1-2 years as a solid). However, it is always best practice to re-analyze the purity of any critical reagent that has been in storage for a significant length of time before use.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%), and ramp up to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vuir.vu.edu.au [vuir.vu.edu.au]
- 5. helixchrom.com [helixchrom.com]
- 6. Fast analysis of hydroxybenzoic acids using a Thermo Scientific Acclaim Organic Acid (OA) HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 7. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up Synthesis of 3,4-Difluoro-5-hydroxybenzoic Acid
An in-depth technical guide for researchers, scientists, and drug development professionals.
From the desk of the Senior Application Scientist:
Welcome to the technical support center for the scale-up synthesis of 3,4-Difluoro-5-hydroxybenzoic acid. This molecule, with its unique substitution pattern, presents both opportunities and significant challenges in process development. Its value as a building block in medicinal chemistry is clear, but scaling its synthesis from the bench to the pilot plant requires a nuanced understanding of the underlying chemistry and potential pitfalls.
This guide is structured to function as a direct line to a seasoned application scientist. We will move beyond simple protocols to explore the causality behind experimental choices, troubleshoot common issues with logical, evidence-based solutions, and ensure that every step is grounded in robust scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the development of this synthesis.
Question 1: What is the most common industrial-scale synthetic route for this compound, and what are its primary challenges?
Answer: The most prevalent and economically viable route is the carboxylation of 3,4-difluorophenol via a modified Kolbe-Schmitt reaction.[1][2] While conceptually straightforward, the primary challenges on a large scale are:
-
Regioselectivity: The key challenge is directing the carboxylation to the C5 position, which is para to the hydroxyl group and ortho to a fluorine atom. The classical Kolbe-Schmitt reaction often favors ortho-carboxylation to the hydroxyl group.[3][4] Achieving high selectivity for the desired this compound isomer over other potential products is critical.
-
Reaction Conditions: The reaction typically requires high pressure and elevated temperatures, which introduces engineering and safety complexities at scale.[2]
-
Product and Impurity Profile: The crude product often contains unreacted starting material and isomeric byproducts, necessitating a robust purification strategy.[5]
-
Material Handling: Handling of finely powdered phenoxides and ensuring anhydrous conditions are critical for good yield and can be challenging in large reactors.[4]
Question 2: Why is moisture so detrimental in the Kolbe-Schmitt reaction?
Answer: The presence of water significantly decreases the yield of the desired product for two main reasons.[4] First, the reaction's key nucleophile is the phenoxide anion. Water can protonate the phenoxide, converting it back to the less reactive phenol. Second, carbon dioxide can react with water, especially in the presence of a base, to form bicarbonate and carbonate salts, effectively consuming the electrophile and reducing its availability for the carboxylation of the phenoxide. Therefore, ensuring all reactants, solvents, and equipment are thoroughly dried is a critical process parameter.[4]
Question 3: What are the primary safety concerns when scaling up this synthesis?
Answer: Safety is paramount. Key concerns include:
-
High-Pressure Operations: The use of CO2 at pressures up to 100 atm requires certified pressure reactors and rigorous safety protocols to prevent catastrophic failure.[2]
-
Handling of Fluorinated Compounds: While this compound itself is not acutely toxic, many fluorinated organic compounds can have metabolic toxicity or be environmentally persistent.[6][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection, is mandatory.[6][8][9]
-
Strong Bases: The use of alkali hydroxides (NaOH, KOH) to form the phenoxide requires careful handling to avoid severe chemical burns.
-
Dust Explosion Hazard: Dry, finely powdered sodium or potassium 3,4-difluorophenoxide can pose a dust explosion risk. Proper grounding of equipment and inert atmosphere blanketing (e.g., with nitrogen) are essential mitigation strategies during material transfer and reaction setup.
Part 2: Troubleshooting Guide - From Low Yields to Purification Headaches
This section provides a structured, cause-and-effect approach to solving common problems encountered during scale-up.
Issue 1: Low Yield of Carboxylated Product
You've completed the reaction, and the analysis shows a low yield of this compound with significant unreacted 3,4-difluorophenol.
Caption: Decision tree for diagnosing low reaction yield.
| Potential Cause | Underlying Rationale & Explanation | Recommended Action & Validation |
| Incomplete Phenoxide Formation | The phenoxide is the active nucleophile. If deprotonation of the starting phenol is incomplete due to insufficient base or poor mixing, the concentration of the reactive species is lowered, leading to poor conversion. | Action: Use at least one full equivalent of a strong base (e.g., NaOH, KOH). On scale-up, solid-phase reactions can be mass-transfer limited; ensure powerful agitation to break up clumps and expose fresh surfaces. Validation: Take an in-process control sample after the deprotonation step, quench, and analyze for remaining phenol. |
| Insufficient CO2 Pressure or Contact | The carboxylation is a reversible equilibrium reaction. High CO2 pressure is required to drive the equilibrium towards the carboxylated product. Poor mixing can lead to a CO2-starved environment at the solid phenoxide surface. | Action: Ensure the reactor is sealed and maintains the target pressure (e.g., 80-100 atm) throughout the reaction. Increase the agitation rate to maximize the interfacial area between the solid phenoxide and the gaseous CO2. |
| Presence of Moisture | As detailed in the FAQ, water competes for both the base and the CO2, and deactivates the nucleophile.[4] | Action: Dry the 3,4-difluorophenol starting material in a vacuum oven until water content is <0.1% by Karl Fischer titration. Purge the reactor with dry nitrogen before charging reactants. Use a high-purity, dry grade of CO2. |
| Premature Decarboxylation | The carboxylation reaction is reversible, and the product can lose CO2 to revert to the starting phenoxide, especially at excessively high temperatures.[10][11] | Action: Carefully control the reaction temperature. While heat is needed to drive the reaction, an excessive temperature (e.g., >180 °C) can favor the reverse reaction. Establish the optimal temperature profile through kinetic studies. |
Issue 2: Poor Regioselectivity & Isomer Formation
Analysis of your crude product reveals a significant percentage of undesired isomers, primarily 2,3-Difluoro-4-hydroxybenzoic acid.
The regiochemical outcome is highly dependent on the reaction conditions and the nature of the alkali metal counter-ion.[4]
-
Sodium Phenoxide (Favors Ortho-Carboxylation): Sodium ions form a tight chelate complex with the phenoxide oxygen and the incoming CO2 molecule. This proximity favors electrophilic attack at the ortho position. For 3,4-difluorophenol, this would lead to the undesired 2,3-Difluoro-4-hydroxybenzoic acid.
-
Potassium Phenoxide (Favors Para-Carboxylation): The larger potassium ion forms a less tight complex. At higher temperatures, the reaction is under thermodynamic control. The para carboxylate is often the more thermodynamically stable product. This makes potassium hydroxide the base of choice to maximize the yield of the desired this compound.
-
Reactor Preparation: Ensure a high-pressure reactor (e.g., Parr or Hastelloy C-276 autoclave) is scrupulously clean and dry. Purge the vessel thoroughly with dry nitrogen.
-
Phenoxide Formation: Charge the reactor with 1.0 equivalent of 3,4-difluorophenol and 1.05 equivalents of finely powdered potassium hydroxide (KOH).
-
Drying: Heat the mixture to 120-130 °C under a nitrogen stream or vacuum with gentle agitation to remove any residual water formed during the acid-base reaction.
-
Carboxylation: Cool the reactor to 140-150 °C. Pressurize the reactor with dry carbon dioxide to 80-100 atm.
-
Reaction: Maintain the temperature at 160-170 °C with vigorous agitation for 8-12 hours. Monitor pressure to ensure no leaks.
-
Work-up: Cool the reactor to room temperature and vent the CO2 pressure carefully. Dissolve the solid crude product in water. Acidify the aqueous solution with concentrated HCl to a pH of 1-2 to precipitate the product.
-
Isolation: Filter the resulting slurry, wash the filter cake with cold water to remove inorganic salts, and dry the crude product under vacuum.
Issue 3: Purification Challenges
The crude product is an off-white solid with 85% purity, contaminated with starting material and the main isomeric byproduct.
A multi-step purification is often necessary. The key is to exploit the different acidity and polarity of the components.
Caption: Workflow for the purification of crude product.
Step 1: Acid-Base Extraction to Remove Phenol The starting 3,4-difluorophenol is significantly less acidic than the product benzoic acids. This difference can be used for a bulk separation.
-
Protocol:
-
Suspend the crude solid in a 5% aqueous sodium bicarbonate (NaHCO3) solution.
-
Stir thoroughly. The benzoic acid isomers will deprotonate and dissolve as their sodium salts, while the less acidic phenol will remain largely insoluble.
-
Filter the mixture to remove the unreacted phenol.
-
Slowly add concentrated HCl to the filtrate to precipitate the mixture of benzoic acid isomers. Filter and wash this enriched solid.
-
Step 2: Recrystallization to Remove Isomers Separating structural isomers often requires exploiting subtle differences in their crystal lattice energies and solubilities.[12] A mixed solvent system is often effective.
-
Solvent Selection Table:
| Solvent System | Pros | Cons | Recommendation |
| Water | Inexpensive, non-toxic, good at rejecting non-polar impurities. | May have high solubility for all isomers, leading to poor recovery. | Good for initial washing but may not be selective enough for final recrystallization. |
| Toluene | Good at rejecting polar impurities. | Product may have limited solubility even when hot. | Not recommended as a primary solvent. |
| Water/Ethanol | Highly tunable. The ratio can be adjusted to find the optimal balance where the desired isomer crystallizes preferentially while the undesired isomer remains in the mother liquor. | Requires careful optimization of the solvent ratio and cooling profile. | Recommended starting point. Dissolve in a minimum of hot 80:20 water:ethanol, then cool slowly to promote selective crystallization. |
| Acetic Acid/Water | Can provide good selectivity for aromatic acids. | Potential for residual solvent in the final product. | A viable alternative if water/ethanol fails. |
-
Recrystallization Protocol:
-
Place the enriched benzoic acid mixture in a flask.
-
Add a minimal amount of a hot 80:20 water:ethanol mixture until all the solid just dissolves.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure crystals.
-
Further cool the flask in an ice bath for 1 hour to maximize recovery.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation.
-
References
- 1. grokipedia.com [grokipedia.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. aakash.ac.in [aakash.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. scispace.com [scispace.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. zjwintime.com [zjwintime.com]
- 9. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 10. Bacterial Decarboxylation of o-Phthalic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Byproduct Formation in Fluorobenzoic Acid Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for fluorobenzoic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize synthetic routes, with a primary focus on minimizing the formation of critical byproducts. The content is structured in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative literature.
Part 1: General Troubleshooting & FAQs
This section addresses common issues applicable across various synthetic methodologies. A systematic approach to these general parameters can often resolve many byproduct-related challenges before delving into method-specific optimizations.
Q1: My overall yield is significantly lower than expected, regardless of the synthetic route. What are the primary factors to investigate?
A1: Low yields are a common issue stemming from several fundamental experimental parameters. Before altering core reaction chemistry, a thorough review of the following is essential:
-
Purity and Stoichiometry of Reagents: The presence of impurities, particularly water, in starting materials or solvents can be detrimental.[1] For instance, in reactions like the Balz-Schiemann, residual water can lead to the formation of phenolic byproducts.[2][3] Always use freshly dried solvents and high-purity reagents. Verify the stoichiometry of your reagents; an incorrect molar ratio is a frequent source of incomplete conversion.
-
Reaction Temperature: Many reactions for fluorobenzoic acid synthesis have narrow optimal temperature windows. For diazotization steps, temperatures must be kept low (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.[4] For Halogen Exchange (HALEX) reactions, temperatures must be high enough to facilitate the substitution but not so high as to cause decomposition of the solvent or product.[5]
-
Atmosphere Control: Certain intermediates or reagents may be sensitive to air or moisture. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions or quenching of sensitive species.
-
Mixing and Reaction Time: In heterogeneous reactions, such as those involving solid potassium fluoride in HALEX synthesis, inefficient stirring can lead to poor reaction rates and incomplete conversion.[1] Ensure the reaction is allowed to proceed for a sufficient duration, monitoring by an appropriate technique like TLC or LC-MS to confirm completion.[6]
Q2: My purified product shows a broad melting point and an impure NMR spectrum. What are the likely contaminants?
A2: Product inconsistencies are typically due to residual impurities that were not successfully removed during workup and purification.[1] Common culprits include:
-
Unreacted Starting Materials: The most straightforward contaminant. This indicates an incomplete reaction that needs optimization (see Q1).
-
Side Products: These are specific to the synthetic method used. For example, in a Balz-Schiemann reaction, you might find hydroxybenzoic acids, while a HALEX reaction might contain residual chlorobenzoic acid.
-
Residual Solvents: High-boiling point solvents like DMF or DMSO used in HALEX reactions can be difficult to remove. Ensure purification methods, such as high-vacuum drying or recrystallization from a different solvent system, are adequate.
-
Salts from Workup: Inorganic salts from neutralization or quenching steps can precipitate with your product. Thorough washing of the crude product is essential.
Workflow: General Troubleshooting Logic
References
handling and safety precautions for 3,4-Difluoro-5-hydroxybenzoic acid
Welcome to the technical support guide for 3,4-Difluoro-5-hydroxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals, providing essential safety information, handling protocols, and troubleshooting advice for common experimental challenges. As a Senior Application Scientist, my goal is to blend established safety protocols with practical, field-tested insights to ensure both the integrity of your work and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs) - Core Safety & Handling
This section addresses the most common initial questions regarding the safe handling and properties of this compound and its structural isomers, which share similar hazard profiles.
Q1: What are the primary hazards associated with this compound?
A1: Based on data for structurally similar difluoro-hydroxybenzoic acids, the compound is classified as hazardous. The primary concerns are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust.[1][2][3]
-
Some related compounds are also listed as harmful if swallowed (H302).[2]
It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to mitigate these risks.
Q2: What specific Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE ensemble is required to prevent exposure.[4] The minimum required PPE includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Always use proper glove removal technique to avoid skin contact.[1][5]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][5] A face shield may be required for operations with a higher splash risk.
-
Skin and Body Protection: A lab coat is standard. For tasks involving significant quantities or the potential for dust generation, impervious clothing or coveralls should be used.[5][6]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid dust inhalation.[1][7] If a fume hood is not available or if dust levels are significant, a NIOSH-approved particulate respirator (e.g., N95) or higher is necessary.[5][8]
Q3: How should I properly store this compound?
A3: To ensure stability and safety, store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[7][9][10] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9] Some related compounds are noted as being air-sensitive, so long-term storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable to maintain purity.[9]
Q4: What is the correct immediate response to an accidental exposure?
A4: Rapid response is critical to minimize harm.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][9]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[1][9]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or has difficulty breathing, call a poison center or doctor.[1][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and immediately make the victim drink water (two glasses at most). Consult a physician.[1][11]
Always have the Safety Data Sheet (SDS) available to show to attending medical personnel.[1][5]
Hazard Identification Summary
The following table summarizes the GHS hazard classifications for difluoro-hydroxybenzoic acid compounds, which should be assumed for the target compound in the absence of a specific SDS.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
Experimental Workflow & Troubleshooting
This section provides practical guidance for common issues encountered during synthesis and reactions involving this compound.
Core Experimental Protocol: Safe Weighing and Handling Workflow
Handling this compound, which is typically a solid powder, requires a workflow that minimizes dust generation and exposure.
Step-by-Step Protocol for Safe Handling:
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clean. Don all required PPE (lab coat, gloves, eye protection).
-
Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure. Use a spatula to carefully transfer the solid to a tared weigh boat or container. Avoid any actions that could create airborne dust.
-
Transfer: To add the compound to a reaction vessel, do so carefully within the fume hood. If dissolving in a solvent, add the solvent to the vessel first (if the protocol allows) to reduce dust before adding the solid.
-
Cleanup: After transfer, decontaminate the spatula and weigh boat. Clean any minor spills within the fume hood immediately using appropriate methods (see Spill Management section).
-
Disposal: Dispose of contaminated materials (e.g., gloves, weigh boats) in a designated, sealed waste container according to your institution's hazardous waste procedures.[10]
-
Post-Handling: Wash hands and forearms thoroughly with soap and water after the procedure is complete, even after removing gloves.[1]
Caption: Standard workflow for safely handling solid chemical reagents.
Troubleshooting Guide: Solubility Issues
A common challenge with benzoic acid derivatives is poor solubility in certain reaction media.
Q: My this compound is not dissolving in my chosen reaction solvent. What are my options?
A: This is a frequent issue, especially in less polar organic solvents. The compound's polarity is dominated by the carboxylic acid and hydroxyl groups. Here is a systematic approach to solving this problem.
-
Solvent Selection: The compound is expected to have the highest solubility in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), or polar protic solvents like methanol and ethanol.[12] If your reaction chemistry allows, switching to one of these solvents is the simplest solution. It will have low solubility in non-polar solvents like hexanes or toluene.[12]
-
pH Adjustment (for Aqueous or Protic Media): As a carboxylic acid, its solubility in water and alcohols is highly pH-dependent. In basic conditions (pH > pKa), the carboxylic acid deprotonates to form the much more soluble carboxylate salt.[12] Adding a non-nucleophilic organic base (like triethylamine) or an inorganic base (like potassium carbonate) can dramatically increase solubility if your reaction can tolerate it.
-
Co-Solvent System: If you must use a less polar solvent, consider adding a small amount of a polar co-solvent (e.g., 5-10% DMF or DMSO) to the mixture. This can often be enough to dissolve the starting material without drastically changing the overall reaction environment.
-
Derivatization: If direct dissolution is not feasible, an alternative strategy is to convert the carboxylic acid to a more soluble derivative, such as a methyl or ethyl ester. This is a common tactic in multi-step syntheses where the ester is more compatible with subsequent reaction conditions (e.g., cross-coupling reactions) and can be hydrolyzed back to the carboxylic acid in a later step.[13]
Caption: Decision tree for troubleshooting solubility problems.
Emergency Management
Spill & Disposal Procedures
Q: How do I handle a small spill of solid this compound?
A: For a small spill (e.g., outside of a fume hood), the priority is to prevent dust from becoming airborne and to avoid direct contact.
-
Evacuate & Secure: Alert others in the immediate area. Restrict access to the spill zone.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection (N95 minimum), chemical goggles, and gloves.[14]
-
Clean-up: Do NOT dry sweep, as this will generate dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the mixture into a suitable, labeled container for hazardous waste disposal.[14][15]
-
Decontaminate: Once the bulk material is removed, clean the spill surface with soap and water, and collect the cleaning materials for disposal as hazardous waste.[5]
Q: How should I dispose of waste containing this chemical?
A: Chemical waste and contaminated materials must be disposed of according to federal, state, and local regulations.[10] Do not pour waste down the drain or dispose of it with regular trash.[1][10] Collect all waste material (unused compound, contaminated absorbents, etc.) in a clearly labeled, sealed container. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste pickup.
Caption: First aid response flowchart for different exposure routes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. extrasynthese.com [extrasynthese.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. nbinno.com [nbinno.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: High-Purity Crystallization of 3,4-Difluoro-5-hydroxybenzoic acid
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Welcome to the dedicated technical support guide for the crystallization of 3,4-Difluoro-5-hydroxybenzoic acid (DFHBA). This resource is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in its highest possible purity. Achieving high purity is critical as residual impurities can significantly impact downstream applications, from altering reaction kinetics to introducing unwanted artifacts in biological assays.[1]
This guide moves beyond simple protocols to explain the underlying principles governing the crystallization of this specific substituted benzoic acid. We will address common challenges, provide robust troubleshooting frameworks, and offer detailed experimental procedures to ensure you can consistently obtain high-quality, crystalline DFHBA.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent problems encountered during the purification of this compound. The question-and-answer format is designed to help you quickly diagnose and solve experimental hurdles.
Question 1: I've dissolved my crude DFHBA in a hot solvent, but upon cooling, no crystals have formed, even after an extended period. What's happening?
Answer: This is a classic case of either using too much solvent or the solution becoming supersaturated without nucleation being initiated.
-
Probable Cause 1: Excessive Solvent. The most common reason for crystallization failure is the addition of too much solvent.[2] Even for compounds with a steep solubility curve, excessive solvent will keep the material in solution even at low temperatures.
-
Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Continue until the solution appears slightly cloudy or until you have reduced the volume by about 20-25%. Allow this more concentrated solution to cool slowly.
-
-
Probable Cause 2: Lack of Nucleation Sites. Crystal formation requires an initial "seed" or nucleation site to begin. A perfectly smooth glass surface and a highly pure solution can sometimes resist spontaneous nucleation.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solvent.[3] The microscopic imperfections on the glass provide ideal nucleation sites.
-
Solution 2: Seed Crystals. If you have a small amount of pure DFHBA from a previous batch, add a single tiny crystal to the cooled, supersaturated solution.[3] This will induce rapid and controlled crystallization.
-
Solution 3: Shock Cooling (Last Resort). Briefly placing the flask in an ice bath can sometimes force nucleation. However, be aware that this rapid cooling often leads to the formation of smaller, less pure crystals as impurities can be trapped in the rapidly forming crystal lattice.[2]
-
Question 2: Instead of distinct crystals, my product has separated as an oily liquid. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute's solubility is exceeded while the solution temperature is still above the melting point of the solid form in that solvent. It is common with compounds that have impurities, which can depress the melting point.
-
Probable Cause 1: Solution is too concentrated or cooled too quickly.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to lower the saturation point. Then, ensure the solution cools as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective.[2][3]
-
-
Probable Cause 2: Inappropriate Solvent Choice. The solvent may be too "good" at dissolving the impurities along with the product, leading to a eutectic mixture with a low melting point.
-
Solution: Consider a different solvent system. A mixed-solvent system (see FAQ section) can often resolve this. Alternatively, pre-purification by another method (e.g., acid-base extraction to remove neutral impurities) may be necessary. For many aromatic acids, dissolving the crude material in a dilute basic solution, filtering out insoluble impurities, and then re-acidifying to precipitate the acid can be an effective first-pass purification.
-
Question 3: My final product has poor purity (e.g., determined by melting point or HPLC). What are the likely sources of contamination and how can I remove them?
Answer: Impurities in DFHBA typically stem from the synthetic route, such as unreacted starting materials or byproducts. Effective removal depends on understanding the nature of these impurities.
-
Probable Cause 1: Trapped Solvent or Mother Liquor. Insufficient drying or washing can leave behind mother liquor, which is rich in soluble impurities.
-
Solution: After filtration, wash the crystals with a small amount of ice-cold fresh solvent to displace the mother liquor.[3] Ensure the product is thoroughly dried under a vacuum, possibly with gentle heating, to remove all residual solvent.
-
-
Probable Cause 2: Co-crystallization of Structurally Similar Impurities. Starting materials like 2,3,4-trifluorobenzoic acid or related isomers can have similar solubility profiles and may co-crystallize.
-
Solution: A second recrystallization is often necessary. If the impurity is persistent, changing the solvent may alter the relative solubilities enough to leave the impurity behind in the mother liquor. For aromatic carboxylic acids, techniques like conversion to their sodium salts, recrystallization from hot water, and then reconversion to the free acid can effectively remove non-acidic impurities.
-
Table 1: Common Impurities and Removal Strategies
| Impurity Type | Probable Source | Recommended Crystallization-Based Removal |
| Neutral Organic Compounds | Synthesis side-reactions, residual solvents | Perform an acid-base extraction. Dissolve crude DFHBA in aqueous NaOH, wash with an immiscible organic solvent (e.g., ethyl acetate), then re-acidify the aqueous layer to precipitate pure DFHBA. |
| Related Benzoic Acids | Unreacted starting materials, isomeric byproducts | Fractional crystallization. May require multiple recrystallizations from different solvent systems (e.g., first from aqueous ethanol, then from a toluene/heptane mixture). |
| Inorganic Salts | Reagents from synthesis or workup | Most inorganic salts have very low solubility in organic solvents. Crystallization from a solvent like ethyl acetate or toluene will typically leave them behind. |
| Colored/Tarry Materials | Degradation or polymerization byproducts | Treat the hot solution with activated charcoal before filtration. The charcoal will adsorb the high molecular weight colored impurities. Use with caution as it can also adsorb some product. |
Crystallization Workflow Troubleshooting
The following flowchart provides a visual guide to diagnosing and solving common crystallization problems.
References
Validation & Comparative
A Comparative Guide to the Biological Efficacy of 3,4-Difluoro-5-hydroxybenzoic Acid and Structurally Related Benzoic Acids
This guide provides a comprehensive comparison of the potential biological efficacy of 3,4-Difluoro-5-hydroxybenzoic acid against other notable benzoic acid derivatives. For researchers and drug development professionals, understanding how structural modifications influence biological activity is paramount. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This document synthesizes established principles of medicinal chemistry and provides a framework for the empirical validation of this compound's potential, supported by detailed experimental protocols.
The Role of Substitution in Modulating Biological Activity
The benzoic acid scaffold is a foundational structure in numerous biologically active compounds. Its efficacy is profoundly influenced by the nature, number, and position of substituents on the aromatic ring.
The Influence of the Hydroxyl Group
The presence of one or more hydroxyl (-OH) groups is a critical determinant of antioxidant activity in phenolic compounds like hydroxybenzoic acids.[3] These groups can donate a hydrogen atom to neutralize free radicals, a mechanism central to mitigating oxidative stress.[4][5] The position of the hydroxyl group relative to the carboxylate group also impacts activity; for instance, compounds with hydroxyl groups in the ortho and para positions often show superior antioxidant properties against superoxide radicals compared to those in the meta position.[6]
The Impact of Fluorine Substitution
Fluorine's high electronegativity and small atomic radius allow it to act as a bioisostere of a hydrogen atom, yet it can drastically alter a molecule's electronic properties.[1] This modification can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage and thereby increasing the compound's half-life.[2]
-
Increased Binding Affinity: Fluorine can engage in favorable electrostatic interactions within enzyme or receptor binding sites, potentially increasing potency.[1]
-
Altered Acidity and Lipophilicity: Fluorination modifies the pKa of nearby functional groups and increases lipophilicity, which can improve membrane permeability and cellular uptake.[2]
The combination of two fluorine atoms and a hydroxyl group in this compound suggests a molecule with potentially unique and synergistic biological properties, merging the antioxidant potential of a hydroxybenzoic acid with the enhanced pharmacological profile conferred by fluorination.
Comparative Analysis of Key Biological Activities
This section outlines the anticipated biological activities of this compound in comparison to well-characterized benzoic acid derivatives. For each activity, a summary data table is provided, followed by a detailed, self-validating experimental protocol to enable researchers to perform their own comparative analyses.
Antimicrobial Efficacy
Benzoic acid and its derivatives are known for their antimicrobial properties, which often involve disrupting cellular homeostasis.[7] The addition of halogen substituents can further modulate this activity.[8]
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Benzoic Acid Derivatives
| Compound | Representative Gram-Negative Bacterium (E. coli) MIC | Representative Gram-Positive Bacterium (S. aureus) MIC | Reference(s) |
|---|---|---|---|
| Benzoic Acid | 1000 µg/mL | >500 µg/mL | [9] |
| Salicylic Acid (2-hydroxybenzoic acid) | 500 µg/mL | >500 µg/mL | [9] |
| Protocatechuic Acid (3,4-dihydroxybenzoic acid) | >2000 µg/mL | >2000 µg/mL | [9] |
| 2-Chlorobenzoic Acid Derivatives | Variable (Potent) | Variable (Potent) | [8] |
| This compound | Data to be determined | Data to be determined | N/A |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol provides a quantitative measure of a compound's antimicrobial activity.[10][11]
Causality: The broth microdilution method is chosen over disk diffusion as it provides a quantitative MIC value rather than a qualitative zone of inhibition. This is crucial for comparing the potency of different compounds.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Culture the test microorganism (e.g., E. coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.[11]
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the test compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) serve as controls.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. An indicator dye like resazurin can be added to aid visualization.[10]
Workflow Diagram: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Capacity
The antioxidant potential of hydroxybenzoic acids is a key biological property. This is typically measured by assessing their ability to reduce an oxidant or scavenge a free radical.
Table 2: Comparative Antioxidant Capacity of Hydroxybenzoic Acids
| Compound | Antioxidant Assay | Result (Relative to Standard) | Reference(s) |
|---|---|---|---|
| Gallic Acid (3,4,5-trihydroxy) | FRAP, DPPH | Very High | [3][12] |
| Protocatechuic Acid (3,4-dihydroxy) | ABTS, DPPH | High | [3] |
| Salicylic Acid (2-hydroxy) | Superoxide Scavenging | High | [6] |
| p-Hydroxybenzoic Acid | FRAP | Moderate | [12] |
| This compound | Data to be determined | Data to be determined | N/A |
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol measures the total antioxidant capacity of a compound based on its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13][14]
Causality: The FRAP assay is a simple, reproducible, and standardized single electron transfer (SET) based method, making it ideal for high-throughput screening and comparison of the reducing power of different compounds.[14][15]
Methodology:
-
Reagent Preparation:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.
-
-
Standard Curve: Prepare a series of Trolox or FeSO₄·7H₂O standards of known concentrations (e.g., 100-2000 µM).
-
Assay Procedure:
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 4-10 minutes.
-
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.
-
Calculation: Calculate the FRAP value for the samples by comparing their absorbance to the standard curve. Results are typically expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram of compound.
Workflow Diagram: FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Enzyme Inhibition
Substituted benzoic acids are known to act as inhibitors for various enzymes, such as aldo-keto reductases (AKR) and phosphatases.[16][17] The specific arrangement of functional groups is critical for selective binding.
Table 3: Comparative Enzyme Inhibition by Benzoic Acid Derivatives
| Compound | Target Enzyme | Potency (IC₅₀ or Kᵢ) | Reference(s) |
|---|---|---|---|
| N-phenylanthranilic acids | AKR1C Enzymes | Potent, Non-selective | [16] |
| Substituted 3-(phenylamino)benzoic acids | AKR1C3 | Selective, nM to µM range | [16] |
| Rhodanine-benzoic acid derivatives | Slingshot Phosphatase | Kᵢ ≈ 4 µM | [17] |
| This compound | Data to be determined | Data to be determined | N/A |
Experimental Protocol: Determination of Enzyme Inhibition Constants (IC₅₀ and Kᵢ)
This protocol describes a general method for assessing a compound's ability to inhibit a specific enzyme.[18][19]
Causality: Determining both the IC₅₀ (concentration for 50% inhibition) and the Kᵢ (inhibition constant) is essential. IC₅₀ provides a measure of potency, while Kᵢ is a more fundamental measure of binding affinity and helps elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[20][21]
Methodology:
-
Reagent Preparation: Prepare assay buffer, substrate, and enzyme solutions at appropriate concentrations.
-
IC₅₀ Determination:
-
In a 96-well plate, add a fixed concentration of enzyme and substrate to a series of wells.
-
Add the inhibitor (e.g., this compound) in a range of concentrations (logarithmic serial dilution). Include a no-inhibitor control.
-
Initiate the reaction (e.g., by adding substrate or enzyme) and monitor the reaction rate (e.g., change in absorbance or fluorescence over time) using a plate reader.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀.
-
-
Kᵢ Determination (for competitive inhibition):
-
Perform a series of kinetic assays as described above.
-
Vary the substrate concentration while keeping the inhibitor concentration fixed for each series (use at least two different non-zero inhibitor concentrations plus a zero-inhibitor control).
-
Measure the initial reaction velocity (V₀) for each condition.
-
Generate a double-reciprocal (Lineweaver-Burk) plot (1/V₀ vs 1/[S]) or a Dixon plot (1/V₀ vs [I]).[18]
-
The Kᵢ can be determined from the intersection points of the lines on these plots. For competitive inhibition, the lines on a Dixon plot will intersect at a point where the x-coordinate is -Kᵢ.[18]
-
Diagram: Mechanism of Competitive Enzyme Inhibition
Caption: Competitive inhibitors bind to the enzyme's active site.
Conclusion and Future Directions
While direct experimental data on the biological activities of this compound is nascent, its structure provides a compelling rationale for further investigation. The combination of a hydrogen-donating hydroxyl group and electron-withdrawing fluorine atoms suggests a strong potential for potent and selective biological activity. The fluorination may enhance metabolic stability and cell permeability, potentially overcoming limitations observed in simpler hydroxybenzoic acids.
This guide provides the theoretical basis and practical, validated protocols for a systematic evaluation of its antimicrobial, antioxidant, and enzyme-inhibiting properties. The execution of these comparative experiments will be crucial in elucidating the true therapeutic potential of this promising molecule and guiding its future development in pharmaceutical and life science research.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mail.antiox.org [mail.antiox.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of antimicrobial activity [protocols.io]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A graphical method for determining inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structure-Activity Relationship of 3,4-Difluoro-5-hydroxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3,4-Difluoro-5-hydroxybenzoic Acid Scaffold
The benzoic acid motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to engage in key hydrogen bonding and ionic interactions with biological targets.[1][2] The strategic introduction of fluorine atoms onto this scaffold has become a powerful tool for optimizing drug-like properties. Fluorine's high electronegativity can significantly alter the acidity (pKa) and lipophilicity (logP) of a molecule, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable electrostatic interactions.[3]
The this compound scaffold, in particular, presents a unique combination of features:
-
Difluoro Substitution: The vicinal fluorine atoms at the 3 and 4 positions create a strong electron-withdrawing effect, influencing the acidity of both the carboxylic acid and the phenolic hydroxyl group. This electronic modulation can be critical for tuning interactions with enzyme active sites.
-
Hydroxyl Group: The hydroxyl group at the 5-position provides a crucial hydrogen bond donor and acceptor, often serving as a key anchoring point to a biological target. Its position relative to the fluorine atoms and the carboxylic acid allows for a specific spatial arrangement of interactions.
-
Carboxylic Acid: This group is a versatile pharmacophore, capable of forming strong ionic bonds, hydrogen bonds, and acting as a scaffold for further derivatization into esters, amides, and other functional groups.
This guide will dissect the available data to build a coherent SAR model for this promising scaffold, providing a framework for the rational design of novel therapeutic agents. While direct, comprehensive SAR studies on a wide range of this compound derivatives are not extensively published in a single source, by synthesizing data from related fluorinated and hydroxybenzoic acid analogs, we can construct a robust and predictive model.
Core Structure-Activity Relationship Insights
The biological activity of derivatives of this compound is profoundly influenced by modifications at three key positions: the carboxylic acid (C1), the hydroxyl group (C5), and the aromatic ring.
Modifications of the Carboxylic Acid Group: Bioisosteric Replacement
The carboxylic acid moiety is a frequent site of modification to enhance pharmacokinetic properties, such as cell permeability and metabolic stability. Common bioisosteric replacements can lead to significant changes in activity.
-
Amides and Esters: Conversion of the carboxylic acid to an amide or ester can modulate the compound's lipophilicity and hydrogen bonding capacity. While this often reduces the acidity, it can improve cell membrane permeability. The specific nature of the amine or alcohol used for derivatization will introduce new steric and electronic features that can either enhance or diminish binding to the target. For instance, in a series of benzofuran-based 3,4,5-trimethoxybenzamide derivatives, the amide moiety was crucial for their activity as tubulin polymerization inhibitors.[4]
-
Heterocyclic Bioisosteres: Replacing the carboxylic acid with acidic heterocycles like tetrazoles or oxadiazoles is a common strategy to improve metabolic stability and oral bioavailability.[5] These groups can mimic the charge and hydrogen bonding properties of a carboxylic acid while being less susceptible to phase II metabolism.
The choice of a bioisosteric replacement is highly context-dependent and must be evaluated empirically for each biological target.
The Role of the Hydroxyl Group and Fluorine Atoms
The interplay between the hydroxyl group and the fluorine atoms is a critical determinant of the scaffold's interaction with biological targets.
-
Hydroxyl Group Position: Studies on the inhibition of α-amylase by various hydroxybenzoic acids have demonstrated that the position of the hydroxyl group is paramount. A hydroxyl group at the 2-position was shown to have a strong positive effect on inhibitory activity, potentially due to the formation of an intramolecular hydrogen bond with the carboxylic acid.[2] Conversely, a hydroxyl group at the 5-position had a negative effect in that specific study. This highlights the importance of the specific geometry of the active site and how the 3,4-difluoro-5-hydroxy arrangement might be favorable for other targets.
-
Fluorine Substitution: The electron-withdrawing nature of fluorine increases the acidity of the phenolic hydroxyl group, making it a better hydrogen bond donor. This can lead to stronger interactions with protein residues. A theoretical study on fluorinated ferulic acid, a hydroxycinnamic acid, showed that fluorination altered the intramolecular hydrogen bonding and charge transfer properties, which in turn could improve its pharmacological activity.[6]
Potential Therapeutic Applications and Comparative Analysis
Based on the activities of related compounds, derivatives of this compound are promising candidates for several therapeutic areas.
-
Enzyme Inhibition: The scaffold is well-suited for targeting enzyme active sites. For example, derivatives of 3,4-dihydroxybenzoic acid (protocatechuic acid) have been evaluated as antioxidants and inhibitors of acetylcholinesterase (AChE).[7][8] The difluoro substitution in the target scaffold could enhance potency and selectivity for various enzymes, including kinases, which are common targets for fluorinated inhibitors.[9]
-
Anticancer Activity: Fluorinated compounds are prevalent in oncology. The cytotoxic effects of fluorinated analogs are often evaluated against various cancer cell lines, with IC50 values providing a quantitative measure of potency.[3][10][11][12] For instance, a series of benzofuran-based amides demonstrated potent antiproliferative activity, with one derivative showing an IC50 of 3.01 µM against the MDA-MB-231 breast cancer cell line.[4]
-
Antibacterial Activity: Hydroxybenzoic acids and their derivatives have been shown to possess antibacterial properties.[5][13] The addition of fluorine can enhance this activity. A comparative analysis of fluorinated versus non-fluorinated cinnamic acids showed that fluorination can improve activity against Mycobacterium tuberculosis.[3]
Comparative Data Summary
While a direct head-to-head comparison for a complete series of this compound derivatives is not available in the literature, we can compile and compare data from closely related structures to infer SAR trends.
| Compound Class | Biological Target/Assay | Key Findings | Reference |
| Hydroxybenzoic Acids | α-Amylase Inhibition | 2,3,4-trihydroxybenzoic acid was the most potent inhibitor (IC50 = 17.30 ± 0.73 mM). A hydroxyl group at the 2-position had a strong positive effect on activity. | [2] |
| 3,4-Dihydroxybenzoic Acid Derivatives | Acetylcholinesterase (AChE) Inhibition | Derivatives showed selective inhibition of AChE with Ki values in the range of 1.5-18.9 µM. | [7][8] |
| Benzofuran-based 3,4,5-trimethoxybenzamides | Anticancer (MDA-MB-231 cells) | Derivative 6g showed an IC50 of 3.01 µM and inhibited tubulin polymerization. | [4] |
| Fluorinated Benzoic Acids (general) | Anti-sickling activity | p-Fluorobenzoic acid was identified as having anti-sickling properties. | [14] |
This table illustrates that both the hydroxylation/fluorination pattern and modifications to the core scaffold significantly impact biological activity.
Experimental Protocols
To facilitate further research, we provide step-by-step methodologies for key assays relevant to the evaluation of this compound derivatives.
Synthesis of this compound Amide Derivatives
A general procedure for the synthesis of amide derivatives from the parent carboxylic acid is as follows:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes, such as kinases or hydrolases.
-
Reagent Preparation: Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO). Prepare assay buffer, enzyme solution, and substrate solution at the desired concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (typically in a serial dilution), and the enzyme solution. Include wells for a positive control inhibitor and a negative control (vehicle, e.g., DMSO).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measurement: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Anticancer Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Visualizing Key Relationships
To better understand the logical flow of a drug discovery campaign involving these derivatives, the following diagrams are provided.
Caption: A typical workflow for the synthesis, screening, and SAR analysis of this compound derivatives.
Caption: Potential binding interactions of the this compound scaffold within a biological target's active site.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of enzyme inhibition and oncology. The strategic placement of two fluorine atoms and a hydroxyl group on the benzoic acid ring provides a unique combination of electronic and steric properties that can be fine-tuned through chemical modification.
Key takeaways from this analysis include:
-
Derivatization of the carboxylic acid is a critical strategy for improving pharmacokinetic properties, with amides and heterocyclic bioisosteres being particularly noteworthy.
-
The hydroxyl group at the 5-position is a key interaction point, and its hydrogen bonding capacity is enhanced by the adjacent fluorine atoms.
-
The difluoro substitution pattern is expected to confer enhanced metabolic stability and binding affinity compared to non-fluorinated analogs.
Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to establish a more quantitative and target-specific SAR. This should include variations in the amide and ester substituents, a range of carboxylic acid bioisosteres, and modifications to the aromatic ring. Such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 3,4-Difluoro-5-hydroxybenzoic Acid and its Isomers: A Comparative Study for Drug Discovery Professionals
Introduction: The Strategic Value of Fluorine in Benzoic Acid Scaffolds
In the landscape of medicinal chemistry, the substitution of hydrogen with fluorine is a cornerstone strategy for optimizing drug candidates. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] When incorporated into the benzoic acid scaffold, a privileged structure in numerous therapeutic agents, fluorine atoms can modulate acidity (pKa), lipophilicity, metabolic stability, and binding interactions with biological targets.[1][3]
This guide provides an in-depth comparative analysis of 3,4-difluoro-5-hydroxybenzoic acid and a selection of its structural isomers. The seemingly subtle repositioning of the two fluorine atoms and one hydroxyl group around the benzene ring leads to significant, and often predictable, changes in physicochemical properties, spectroscopic signatures, and biological relevance. For researchers in drug discovery, understanding these differences is critical for the rational design of novel therapeutics, from potent enzyme inhibitors to next-generation antibiotics.[4][5] We will explore the synthesis, characterization, and property comparison of these valuable building blocks, supported by experimental data and validated protocols.
Comparative Analysis of Physicochemical Properties
The substitution pattern on the aromatic ring directly impacts key physicochemical properties that govern a compound's behavior in biological systems. Properties such as melting point, acidity (pKa), and lipophilicity (logP) are critical predictors of solubility, membrane permeability, and target engagement. The following table summarizes these properties for this compound and selected isomers.
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) |
| This compound | 237939-24-1 | 174.10 | Not Specified | 3.50 ± 0.10 | |
| 2,3-Difluoro-4-hydroxybenzoic acid | 175968-39-5 | 174.10 | 210-211[6] | 3.85 ± 0.18 | |
| 3,5-Difluoro-4-hydroxybenzoic acid | 74799-63-6 | 174.10 | Not Specified | 3.21 ± 0.10 | |
| 3,4-Difluoro-2-hydroxybenzoic acid | 189283-51-0 | 174.10 | 174-177[7] | 2.50 ± 0.25 |
Expert Insights:
-
Acidity (pKa): The acidity of the carboxylic acid is heavily influenced by the electronic effects of the substituents. Fluorine atoms are strongly electron-withdrawing, which stabilizes the carboxylate anion and thus increases acidity (lowers pKa). The effect is most pronounced when the fluorines are ortho or para to the carboxyl group. Notice the significantly lower predicted pKa for 3,4-difluoro-2-hydroxybenzoic acid, where the hydroxyl group can form an intramolecular hydrogen bond with the carboxyl group, further stabilizing the conjugate base.
-
Melting Point: The melting point is influenced by the crystal lattice energy, which is determined by intermolecular forces such as hydrogen bonding and dipole-dipole interactions. The ability of both the hydroxyl and carboxylic acid groups to participate in hydrogen bonding leads to relatively high melting points. Isomeric changes affect the symmetry and packing efficiency of the molecules in the crystal, leading to variations in melting points.[8]
Spectroscopic Fingerprints: Differentiating the Isomers
Unambiguous characterization of a specific isomer is critical for quality control and regulatory submission. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide distinct "fingerprints" for each isomer based on their unique electronic and vibrational environments.
Comparative ¹H and ¹⁹F NMR Spectral Data
¹H NMR spectroscopy reveals the chemical environment of the protons on the aromatic ring, while ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms. The coupling patterns and chemical shifts are diagnostic for each substitution pattern.
| Compound | ¹H NMR (Aromatic Protons) | ¹⁹F NMR |
| This compound | Two distinct signals, likely doublets or doublet of doublets, are expected for the two aromatic protons. | Two distinct signals are expected due to their different chemical environments. |
| 2,3-Difluoro-4-hydroxybenzoic acid | Two distinct signals in the aromatic region, likely doublets or doublet of doublets, corresponding to H-5 and H-6. | Two distinct signals are expected for the non-equivalent fluorine atoms at C-2 and C-3. |
| 3,5-Difluoro-4-hydroxybenzoic acid | A single signal (singlet) is expected for the two equivalent aromatic protons (H-2 and H-6) due to the molecule's symmetry. | A single signal is expected for the two equivalent fluorine atoms. |
| 3,4-Difluoro-2-hydroxybenzoic acid | Two signals are expected for the two aromatic protons, likely exhibiting complex coupling with each other and with the fluorine atoms. | Two distinct signals are expected. |
Expert Insights: The symmetry of the molecule is a powerful diagnostic tool in NMR. For instance, the presence of a single aromatic proton signal and a single fluorine signal would strongly suggest the C2v symmetry of the 3,5-difluoro-4-hydroxybenzoic acid isomer. For the other isomers, detailed analysis of the coupling constants (J-values) between protons (H-H coupling) and between protons and fluorine (H-F coupling) is essential for definitive assignment.
Comparative Infrared (IR) Spectroscopy Data
IR spectroscopy probes the vibrational frequencies of functional groups. While many vibrations will be common across the isomers, the "fingerprint region" (below 1500 cm⁻¹) and shifts in key stretching frequencies can be used for differentiation.
| Functional Group | Typical Wavenumber (cm⁻¹) | Expert Insights |
| O-H Stretch (hydroxyl) | 3200-3600 (broad) | The position and broadness are sensitive to hydrogen bonding. Intramolecular H-bonding (as in the 2-hydroxy isomer) can shift this band to lower wavenumbers. |
| C=O Stretch (carboxyl) | 1680-1710 | Electron-withdrawing fluorine atoms can shift this band to higher wavenumbers. The position is also affected by hydrogen bonding dimerization in the solid state. |
| C-F Stretch | 1100-1300 | The exact position and intensity of these bands are highly characteristic of the specific substitution pattern on the aromatic ring. |
| C=C Stretch (aromatic) | 1450-1600 | Multiple bands are expected. The pattern of these bands can be a useful part of the fingerprint for each isomer. |
Synthetic Strategies & Experimental Protocols
The synthesis of difluoro-hydroxybenzoic acids typically involves multi-step sequences starting from commercially available fluorinated precursors. The choice of route depends on the desired substitution pattern and the availability of starting materials. A common strategy involves nucleophilic aromatic substitution, followed by functional group manipulations like carboxylation or hydroxylation.
Below is a generalized workflow for the synthesis and characterization of these compounds, followed by a specific, detailed protocol.
General Synthetic & Analytical Workflow
Caption: General workflow for synthesis and analysis of difluoro-hydroxybenzoic acid isomers.
Protocol 1: Synthesis of 3,4-Difluoro-2-hydroxybenzoic Acid
This protocol is adapted from a literature procedure for the synthesis of a structurally similar compound and demonstrates a common synthetic approach.[9][10]
Expertise & Causality: This method utilizes a nucleophilic aromatic substitution (SNA_r) reaction. 2,3,4-Trifluorobenzoic acid is the starting material. The hydroxide ion (from NaOH) preferentially displaces the fluorine atom at the C-2 position. This regioselectivity is driven by the activation of the C-2 position by the ortho-carboxyl group and the para-fluorine atom, which stabilize the negatively charged Meisenheimer complex intermediate. The reaction is run at an elevated temperature to overcome the activation energy barrier for the substitution on the electron-rich aromatic ring.
Trustworthiness & Self-Validation: The protocol includes clear steps for reaction monitoring (TLC) and product isolation. The final characterization by NMR and IR provides a self-validating loop, ensuring the identity and purity of the synthesized compound.
Materials:
-
2,3,4-Trifluorobenzoic acid
-
Sodium hydroxide (NaOH), solid
-
Dimethylimidazolidinone (DMI)
-
Hydrochloric acid (HCl), 2N
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3,4-trifluorobenzoic acid (e.g., 5.0 g, 28.4 mmol) and dimethylimidazolidinone (20 mL).
-
Reagent Addition: Cool the solution in an ice bath. Carefully add solid sodium hydroxide (e.g., 4.5 g, 112.5 mmol) portion-wise, ensuring the temperature does not rise excessively.
-
Reaction: After the addition is complete, heat the reaction mixture to 120°C and maintain this temperature for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to confirm the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture to a pH of approximately 5-6 using 2N hydrochloric acid. A white solid should precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with excess deionized water to remove inorganic salts.
-
Drying: Dry the solid product in a vacuum oven at 60°C to a constant weight. The expected product is 3,4-difluoro-2-hydroxybenzoic acid.
-
Purification (Optional): If required, the crude product can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2: Characterization by ¹H NMR Spectroscopy
Expertise & Causality: This protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. Tetramethylsilane (TMS) is the universally recognized internal standard (0 ppm).
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized difluoro-hydroxybenzoic acid isomer.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Place the NMR tube in the NMR spectrometer. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16 scans).
-
Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine proton ratios. Analyze the chemical shifts (ppm) and coupling constants (Hz) to confirm the structure of the isomer.
Conclusion and Future Outlook
The choice of a specific difluoro-hydroxybenzoic acid isomer is a critical decision in the design of new therapeutic agents and advanced materials.[8] This guide has demonstrated that subtle changes in substituent positioning lead to profound and predictable differences in physicochemical and spectroscopic properties. The electron-withdrawing nature of fluorine significantly impacts acidity, while the overall substitution pattern dictates the unique spectroscopic fingerprint of each isomer, enabling unambiguous identification.
The provided protocols offer a robust framework for the synthesis and characterization of these valuable compounds. As drug discovery continues to demand molecules with finely tuned properties for enhanced efficacy and safety, a deep understanding of the structure-property relationships within isomeric families will remain paramount. Future research will likely focus on expanding the synthetic toolbox for late-stage fluorination, allowing for even greater diversity and precision in molecular design.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound [myskinrecipes.com]
- 6. 2,3-Difluoro-4-hydroxybenzoic acid CAS#: 175968-39-5 [amp.chemicalbook.com]
- 7. 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID | 189283-51-0 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3,4-Difluoro-2-hydroxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Orthogonal Purity Assessment of Synthesized 3,4-Difluoro-5-hydroxybenzoic Acid
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3,4-Difluoro-5-hydroxybenzoic acid is a key chemical building block, or intermediate, in the synthesis of advanced pharmaceutical compounds, particularly in the development of novel antibiotics and central nervous system agents.[1] Its molecular structure, featuring a strategically fluorinated aromatic ring, is leveraged by medicinal chemists to enhance the potency, metabolic stability, and overall efficacy of the final Active Pharmaceutical Ingredient (API).
In the journey from a laboratory synthesis to a safe and effective drug, the purity of each intermediate is not merely a quality metric; it is a cornerstone of patient safety. Impurities, which are any components other than the defined chemical entity, can have unintended and potentially harmful pharmacological effects, reduce the stability of the API, or interfere with downstream manufacturing processes.[2][3] Therefore, a rigorous and scientifically sound assessment of purity is a non-negotiable regulatory and ethical requirement.
This guide provides an in-depth, comparative analysis of the essential analytical methodologies for assessing the purity of synthesized this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices and demonstrate how a multi-faceted, orthogonal approach provides the most comprehensive and trustworthy purity profile.
Anticipating the Challenge: A Profile of Potential Impurities
A robust analytical strategy begins with an understanding of the potential impurities that may arise. Based on common synthetic routes for fluorinated aromatic acids, impurities in a batch of this compound can be classified according to the International Council for Harmonisation (ICH) Q3A guidelines.[4][5][6]
-
Organic Impurities: These are the most common and varied class.
-
Starting Materials & Intermediates: Incomplete reactions can lead to the carry-over of precursor molecules.
-
By-products: Side reactions can generate structurally similar molecules, such as regioisomers (e.g., 2,3-Difluoro-5-hydroxybenzoic acid), which can be particularly challenging to separate.[7]
-
Degradation Products: The compound may degrade under certain conditions (e.g., heat, light), potentially through decarboxylation.
-
-
Inorganic Impurities: These can originate from the manufacturing process and include reagents, ligands, catalysts, or inorganic salts.[6]
-
Residual Solvents: Organic or inorganic liquids used during synthesis or purification that are not completely removed.
The goal of our analytical approach is not just to quantify the main component but to detect, identify, and quantify these potential impurities.
Orthogonal by Design: A Comparative Analysis of Core Analytical Techniques
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods —techniques that measure the same attribute (purity) through different physicochemical principles. This approach ensures that impurities missed by one method are detected by another.
The table below compares the primary techniques for assessing the purity of this compound.
| Technique | Principle of Operation | Information Provided | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity (area %), detection of non-volatile organic impurities. | High precision and accuracy for quantification; robust and widely used; excellent for routine quality control.[8][9][10] | Requires a chromophore for UV detection; may not separate all impurities; impurity identification is not possible without a reference standard. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structural confirmation; identification and quantification of isomers and other structural impurities. | Provides absolute structural information; ¹⁹F NMR is exceptionally sensitive and selective for fluorinated compounds.[11][12][13] | Lower sensitivity than HPLC for trace impurities; quantitative analysis (qNMR) requires careful setup and a certified internal standard. |
| LC-MS | HPLC separation followed by mass-to-charge ratio analysis. | Molecular weight of the main component and impurities; structural information from fragmentation patterns. | Highly sensitive and specific; essential for identifying unknown impurities detected by HPLC.[14][15][16] | Quantitative response can be variable; complex matrix can cause ion suppression. |
| Melting Point | Temperature range of solid-to-liquid phase transition. | Preliminary indication of bulk purity. | Fast, simple, and inexpensive.[17][18] | Insensitive to small amounts of impurities; provides a range, not a precise quantitative value.[19][20] |
In-Depth Protocol: Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the cornerstone of quantitative purity analysis for pharmaceutical intermediates. The following protocol is designed to be a self-validating system by incorporating System Suitability Tests (SSTs) as mandated by pharmacopeial guidelines like USP <621>.[8][21][22] These tests ensure the chromatographic system is performing adequately for the intended analysis.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Step-by-Step Methodology
-
Instrumentation & Reagents
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Certified reference standard of this compound.
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
-
Chromatographic Conditions
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Rationale: A Phenyl-Hexyl phase is chosen for its alternative selectivity to standard C18 columns. It provides beneficial π-π interactions with the aromatic ring of the analyte and potential impurities, which can be crucial for separating regioisomers.[23]
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Rationale: The acidic mobile phase (pH ~2.1) is critical. It suppresses the ionization of the carboxylic acid group on the analyte, ensuring it is in a single, neutral form. This leads to better retention on the reversed-phase column and symmetric, sharp peak shapes.[24]
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Standard & Sample Preparation
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Create a working standard at 0.05 mg/mL from the stock.
-
Sample Solution: Prepare a solution of the synthesized this compound at 1.0 mg/mL in diluent.
-
-
System Suitability Testing (SST)
-
Inject the working standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor: Must be ≤ 1.5 for the main peak.
-
Relative Standard Deviation (RSD): The RSD for the peak area from the five replicate injections must be ≤ 2.0%.
-
-
Rationale: These SST criteria confirm that the system is providing reproducible results and that the peak shape is acceptable for accurate integration.[10][22] The analysis is valid only if SST criteria are met.
-
-
Analysis Sequence & Calculation
-
Inject the diluent (as a blank), followed by the sample solution.
-
Integrate all peaks in the sample chromatogram with an area greater than the reporting threshold (typically 0.05% as per ICH guidelines).[6]
-
Calculate the purity using area percent normalization:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Synthesizing the Data: A Holistic Purity Assessment Strategy
The power of an orthogonal approach lies in integrating data from multiple techniques to build a single, comprehensive purity profile. The HPLC result provides a number, but NMR and MS provide the structural context and identity behind that number.
Integrated Purity Assessment Workflow
Caption: An integrated, orthogonal strategy for purity assessment.
This workflow illustrates a practical scenario:
-
HPLC-UV analysis provides a preliminary purity value (e.g., 99.6%) and reveals the presence of minor impurity peaks.
-
NMR Spectroscopy confirms that the structure of the main component is indeed this compound. The high sensitivity of ¹⁹F NMR is particularly adept at detecting other fluorinated species, such as regioisomers.[25]
-
LC-MS is then employed to analyze the impurity peaks detected by HPLC. It provides the molecular weights of these components, which is critical for proposing their structures (e.g., identifying an unreacted starting material or a byproduct).[26]
-
By combining this data, a Comprehensive Purity Profile is created. This profile doesn't just state "99.6% pure"; it identifies and quantifies the major impurities, allowing for an informed Batch Release Decision based on predefined specifications.
Conclusion
Assessing the purity of a critical pharmaceutical intermediate like this compound demands a rigorous, multi-faceted analytical strategy. A purity value derived from a single technique, such as HPLC, is insufficient to guarantee quality and safety. True scientific integrity is achieved through an orthogonal approach, where the quantitative power of chromatography is complemented by the structural elucidation capabilities of NMR spectroscopy and the impurity identification strength of mass spectrometry. This integrated methodology provides a self-validating system that ensures every batch of material is comprehensively understood, meeting the high standards required for drug development and manufacturing.
References
- 1. This compound [myskinrecipes.com]
- 2. jpionline.org [jpionline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. promptpraxislabs.com [promptpraxislabs.com]
- 19. mt.com [mt.com]
- 20. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 21. Chromatography [usp.org]
- 22. agilent.com [agilent.com]
- 23. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 24. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 25. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 26. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Synthetic Routes for 3,4-Difluoro-5-hydroxybenzoic Acid
Introduction
3,4-Difluoro-5-hydroxybenzoic acid is a highly valuable fluorinated building block in medicinal chemistry and materials science. Its specific substitution pattern—featuring a carboxylic acid, a hydroxyl group, and two vicinal fluorine atoms—makes it a key intermediate for the synthesis of complex pharmaceutical agents, particularly in the development of novel antibiotics and central nervous system therapeutics.[1] The presence of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making synthetic access to such intermediates a critical focus for drug development professionals.
This guide provides an in-depth, objective comparison of the primary synthetic strategies for preparing this compound. We will dissect two distinct and plausible synthetic routes, moving beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale. The comparison is grounded in established chemical transformations, supported by experimental data from analogous syntheses, to provide researchers with a robust framework for selecting the optimal route based on laboratory scale, available starting materials, and desired purity.
Comparative Overview of Synthetic Strategies
Two principal retrosynthetic disconnections are considered for the synthesis of this compound.
-
Route 1: A Sequential Aromatic Functionalization Approach. This classic and robust strategy begins with a commercially available difluorinated aromatic compound, 3,4-difluorobenzoic acid. The synthesis proceeds through a well-defined sequence of electrophilic aromatic substitution (nitration), reduction, and a Sandmeyer-type reaction (diazotization followed by hydrolysis) to systematically install the required functional groups. This method is noted for its reliability and predictability.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) on a Polyfluorinated Precursor. This approach leverages the high activation of polyfluorinated benzene rings towards nucleophilic attack. Starting from a trifluorinated benzoic acid, this route aims to regioselectively displace one fluorine atom with a hydroxyl group. While potentially more direct, this strategy's success is critically dependent on achieving the correct regioselectivity.
The logical flow of these competing strategies is outlined below.
Caption: Comparative workflow of synthetic routes to the target molecule.
Route 1: Synthesis from 3,4-Difluorobenzoic Acid via Nitration-Reduction-Diazotization
This multi-step pathway is the most pragmatic and well-documented strategy for introducing a hydroxyl group onto a substituted aromatic ring when direct methods are not feasible. The logic follows a sequence of reliable, high-yielding, and scalable transformations common in process chemistry. A similar strategy has been successfully employed to produce a related chloro-analog with a 70% overall yield.[2]
Scientific Rationale & Experimental Causality
The core of this strategy is the use of a nitro group as a masked precursor for the desired hydroxyl functionality.
-
Nitration: The initial step involves the nitration of 3,4-difluorobenzoic acid. The carboxylic acid is a meta-directing group, while the fluorine atoms are ortho, para-directing. The combined directing effects and the steric hindrance favor the introduction of the nitro group at the C-5 position, yielding 3,4-difluoro-5-nitrobenzoic acid. Fuming nitric acid in concentrated sulfuric acid is the standard reagent choice, as this mixture generates the highly electrophilic nitronium ion (NO₂⁺) required for the reaction.
-
Reduction: The nitro group is then reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the preferred industrial method due to its high efficiency, clean conversion, and the fact that the only byproduct is water.[2] This step forms 5-amino-3,4-difluorobenzoic acid.
-
Diazotization & Hydrolysis: The final transformation converts the amino group into a hydroxyl group. The amine is treated with sodium nitrite in a strong acid (like sulfuric acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically not isolated. Gentle heating of the aqueous diazonium salt solution causes the expulsion of nitrogen gas (a thermodynamically favorable process) and reaction with water to install the hydroxyl group, yielding the final product.
Experimental Protocol
-
Step 1: Nitration of 3,4-Difluorobenzoic Acid
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 3,4-difluorobenzoic acid (1.0 eq) to concentrated sulfuric acid (4.0 vol).
-
Once dissolution is complete, add fuming nitric acid (1.2 eq) dropwise while maintaining the internal temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to obtain 3,4-difluoro-5-nitrobenzoic acid.
-
-
Step 2: Reduction of 3,4-Difluoro-5-nitrobenzoic Acid
-
To a hydrogenation vessel, add the 3,4-difluoro-5-nitrobenzoic acid (1.0 eq), methanol (10 vol), and 5% Palladium on Carbon (5% w/w, 50% wet).
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas to a pressure of 0.8-1.0 MPa.[2]
-
Heat the mixture to 40-50 °C and stir vigorously for 5-8 hours until hydrogen uptake ceases.
-
Cool the vessel, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 5-amino-3,4-difluorobenzoic acid.
-
-
Step 3: Diazotization and Hydrolysis of 5-Amino-3,4-difluorobenzoic Acid
-
Suspend the 5-amino-3,4-difluorobenzoic acid (1.0 eq) in a 10% aqueous sulfuric acid solution (5 vol) and cool to 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes after addition is complete.
-
Slowly heat the reaction mixture to 50-60 °C and maintain for 1-2 hours until nitrogen evolution stops.
-
Cool the solution to room temperature and extract the product with ethyl acetate (3 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Caption: Reaction scheme for the sequential functionalization route.
Route 2: Synthesis from 3,4,5-Trifluorobenzoic Acid via Nucleophilic Aromatic Substitution
This strategy aims for a more direct conversion by exploiting the electron-deficient nature of the polyfluorinated ring. The synthesis of an isomer, 3,4-difluoro-2-hydroxybenzoic acid, has been demonstrated from 2,3,4-trifluorobenzoic acid using sodium hydroxide in dimethylimidazolidinone at elevated temperatures.[3] We can propose an analogous reaction for our target.
Scientific Rationale & Experimental Causality
The viability of this route hinges entirely on the regioselectivity of the nucleophilic attack by hydroxide. In 3,4,5-trifluorobenzoic acid, the fluorine atoms are in different chemical environments:
-
C-4 Fluorine: This position is para to the electron-withdrawing carboxylic acid group. SNAr reactions are strongly favored at positions ortho and para to powerful electron-withdrawing groups. Therefore, the C-4 position is the most activated site for nucleophilic attack.
-
C-3 and C-5 Fluorines: These positions are meta to the carboxylic acid and are thus significantly less activated.
This electronic preference strongly suggests that nucleophilic attack will occur preferentially at the C-4 position, yielding 3,5-difluoro-4-hydroxybenzoic acid, which is not the desired isomer. Therefore, while this route appears more concise, it is chemically predisposed to yield the incorrect product. Achieving the desired C-5 substitution would require overcoming a significant electronic barrier, making this route impractical without a directing group to override the inherent reactivity of the substrate.
Proposed (but Challenging) Experimental Protocol
-
Step 1: Hydroxylation of 3,4,5-Trifluorobenzoic Acid
-
In a sealed reaction vessel, dissolve 3,4,5-trifluorobenzoic acid (1.0 eq) in dimethylimidazolidinone (DMI) (5 vol).
-
Add solid sodium hydroxide (2.5 eq) in portions.[3]
-
Heat the mixture to 120-140 °C for 2-4 hours, monitoring the reaction by HPLC for the consumption of starting material and formation of products.
-
Cool the reaction mixture to room temperature.
-
Neutralize by adding 2N hydrochloric acid until the pH is acidic (pH 2-3).
-
Extract the product with a suitable organic solvent, dry the organic phase, and concentrate.
-
Crucial Step: Analyze the product mixture carefully by NMR and MS to determine the isomeric ratio. Purification by chromatography would likely be required to isolate the desired this compound from the major 3,5-difluoro-4-hydroxybenzoic acid isomer.
-
Data Summary and Performance Comparison
The following table provides a side-by-side comparison of the two routes, with performance metrics estimated based on established chemical principles and data from analogous reactions reported in the literature.
| Parameter | Route 1: Sequential Functionalization | Route 2: Nucleophilic Substitution (SNAr) |
| Starting Material | 3,4-Difluorobenzoic Acid | 3,4,5-Trifluorobenzoic Acid |
| Number of Steps | 3 | 1 |
| Overall Yield | Good (Est. 60-70%)[2] | Poor to Very Poor (for desired isomer) |
| Purity & Purification | Good; final product isolated by recrystallization. | Poor; requires extensive chromatographic separation of isomers. |
| Scalability | High; all steps are standard, scalable unit operations. | Low; high temperatures and potential pressure buildup. |
| Key Reagents | H₂SO₄, HNO₃, H₂, Pd/C, NaNO₂ | NaOH, high-boiling polar aprotic solvent (e.g., DMI) |
| Safety Concerns | Handling of strong acids, nitrating agents, and unstable diazonium salts. Hydrogenation requires specialized pressure equipment. | High-temperature reaction with a strong base. Potential for pressure buildup in a sealed vessel. |
| Predictability | High; regiochemistry is well-controlled in each step. | Very Low; electronically disfavored to produce the target molecule. |
Recommendations and Conclusion
For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, Route 1 (Sequential Functionalization) is unequivocally the superior and recommended strategy. Its foundation in classic, predictable, and high-yielding chemical transformations ensures a dependable outcome. Although it involves three distinct steps, the regiochemical control is absolute at each stage, leading to a final product of high purity that can be isolated through standard crystallization, avoiding costly and time-consuming chromatographic purification. The protocols are readily adaptable for large-scale production, a critical consideration for pharmaceutical development.
In contrast, Route 2 (Nucleophilic Substitution) serves as a cautionary example of how a shorter synthetic route is not always a better one. The fundamental principles of SNAr reactions predict that this approach will overwhelmingly yield an undesired isomer. While academically interesting, it is not a practical or efficient method for obtaining the target molecule and should be avoided. The challenges in controlling the regioselectivity and separating the resulting isomers would negate any advantage gained from the single-step process.
Ultimately, the choice of synthesis must be guided by scientific integrity and logic. The multi-step nitration-reduction-diazotization sequence provides a robust, self-validating system for producing this compound with high confidence and purity.
References
A Head-to-Head Comparison of 3,4-Difluoro-5-hydroxybenzoic Acid with Known Inhibitors Against Malate Dehydrogenase 2 (MDH2)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic-targeted drug discovery, the enzyme Malate Dehydrogenase 2 (MDH2) has emerged as a critical node in cellular bioenergetics and a compelling target for therapeutic intervention, particularly in oncology.[1] This guide provides a head-to-head comparison of a novel investigational compound, 3,4-Difluoro-5-hydroxybenzoic acid, with two established inhibitors of MDH2: LW6 and Compound 7.
This document is intended to serve as a technical guide for researchers, offering a comparative analysis based on a hypothetical inhibitory profile for this compound, juxtaposed with published data for the known inhibitors. The experimental protocols detailed herein provide a validated framework for assessing the inhibitory potential of new chemical entities against MDH2.
The Central Role of MDH2 in Cellular Metabolism
Given its central role, the inhibition of MDH2 presents a strategic approach to disrupt the metabolic processes that are essential for the proliferation of rapidly dividing cells, such as cancer cells.[1] By blocking the conversion of malate to oxaloacetate, MDH2 inhibitors can lead to a decrease in the availability of oxaloacetate, thereby limiting the production of ATP and other critical metabolites required for cellular growth.[1]
Inhibitor Profiles
This section provides an overview of the investigational compound, this compound, and the two known MDH2 inhibitors, LW6 and Compound 7.
This compound (Hypothetical Inhibitor)
This compound is a fluorinated derivative of hydroxybenzoic acid. While its biological activity is not yet extensively characterized, its structural similarity to other known enzyme inhibitors from the benzoic acid class makes it a compound of interest for targeting metabolic enzymes. The presence of two fluorine atoms on the phenyl ring is anticipated to enhance its binding affinity and metabolic stability. For the purpose of this guide, we will be working with a hypothetical IC50 value to illustrate its potential as an MDH2 inhibitor.
LW6
LW6 is a well-characterized inhibitor of MDH2.[6] It is an aryloxyacetylamino benzoic acid derivative that has been shown to inhibit MDH2 activity in a competitive manner.[6] By reducing the levels of NADH, LW6 curtails oxygen consumption and ATP production, which in turn suppresses the accumulation of hypoxia-inducible factor-1α (HIF-1α).[6]
Compound 7
Compound 7 is another potent and competitive inhibitor of MDH2, identified through structure-based virtual screening.[6][7] It features a benzohydrazide moiety and has demonstrated significant anti-tumor efficacy in preclinical models.[6][7] Similar to LW6, Compound 7's inhibition of MDH2 leads to a reduction in mitochondrial respiration and a subsequent decrease in HIF-1α accumulation.[6][7]
Head-to-Head Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency (IC50) of the three compounds against MDH2. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8]
| Compound | Chemical Structure | IC50 (µM) | Mechanism of Action |
| This compound | 5.2 (Hypothetical) | Competitive (Hypothesized) | |
| LW6 | 6.3[6] | Competitive[6] | |
| Compound 7 | ![]() | 3.9[6] | Competitive[6] |
Note: The IC50 value for this compound is hypothetical and presented for illustrative purposes.
Experimental Protocol: In Vitro MDH2 Enzyme Inhibition Assay
This protocol provides a detailed methodology for determining the IC50 values of test compounds against recombinant human MDH2. The assay is based on monitoring the oxidation of NADH to NAD+, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Materials and Reagents
-
Recombinant Human Malate Dehydrogenase 2 (MDH2)
-
Oxaloacetic acid
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound, LW6, Compound 7)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of oxaloacetic acid in the assay buffer.
-
Prepare a 10 mM stock solution of NADH in the assay buffer.
-
Prepare 10 mM stock solutions of the test compounds and control inhibitors in 100% DMSO.
-
-
Compound Dilution:
-
Perform serial dilutions of the compound stock solutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the assay should not exceed 1%.
-
-
Enzyme Preparation:
-
Dilute the recombinant human MDH2 enzyme in the assay buffer to the desired working concentration (e.g., 5-10 ng/µL).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of the diluted test compound or vehicle control (assay buffer with DMSO).
-
Add 25 µL of the diluted MDH2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Prepare the reaction mix by combining the oxaloacetic acid and NADH stock solutions in the assay buffer to achieve final concentrations of 200 µM each.
-
Initiate the enzymatic reaction by adding 25 µL of the reaction mix to each well.
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This guide provides a comparative framework for evaluating the inhibitory potential of this compound against MDH2, a key metabolic enzyme. By leveraging the established profiles of known inhibitors such as LW6 and Compound 7, and employing a robust experimental protocol, researchers can effectively characterize the potency and mechanism of novel small molecules. The hypothetical data presented for this compound suggests it may be a promising candidate for further investigation. Future studies should focus on confirming its inhibitory activity, elucidating its precise mechanism of action, and evaluating its cellular and in vivo efficacy. The continued exploration of MDH2 inhibitors holds significant promise for the development of next-generation metabolic-targeted therapies.
References
- 1. What are MDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. ttuhsc.edu [ttuhsc.edu]
- 4. byjus.com [byjus.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IC50 - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Benchmarking 3,4-Difluoro-5-hydroxybenzoic Acid in Enzyme Inhibition Assays
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties. The introduction of fluorine can significantly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target.[1] 3,4-Difluoro-5-hydroxybenzoic acid is a synthetic intermediate used in the development of fluorinated pharmaceuticals.[2] This guide provides a comprehensive framework for benchmarking the performance of this compound in relevant biological assays, comparing it against its non-fluorinated parent compound and a positional isomer to elucidate the impact of fluorine substitution on inhibitory activity.
For the purpose of this illustrative guide, we will focus on the inhibition of a hypothetical enzyme, "Metabolo-Synthase X," a key enzyme in a critical metabolic pathway. While the data presented is illustrative, the methodologies and principles are grounded in established biochemical and cell-based assay techniques.
The Scientific Rationale: Why Benchmark Fluorinated Analogs?
The decision to benchmark this compound is rooted in the desire to understand its structure-activity relationship (SAR). By comparing it to structurally similar compounds, we can dissect the contribution of the fluorine atoms to its biological activity. Our comparison will include:
-
3,5-Dihydroxybenzoic Acid: The non-fluorinated parent compound, which will serve as our baseline.
-
3-Fluoro-4-hydroxybenzoic Acid: A positional isomer to investigate the impact of the fluorine atom's position on the benzene ring.[3]
This comparative approach allows us to probe how fluorine's high electronegativity and ability to form strong bonds with carbon influence the molecule's interaction with the enzyme's active site.
Experimental Design: A Two-Tiered Approach
Our benchmarking strategy will employ a two-tiered approach, starting with a direct biochemical assay to determine enzyme inhibition, followed by a cell-based assay to assess the compound's effect in a more physiologically relevant context.
Tier 1: Biochemical Assay - Direct Enzyme Inhibition
The initial tier focuses on quantifying the direct inhibitory effect of our test compounds on purified "Metabolo-Synthase X." A fluorescence-based assay is chosen for its high sensitivity and continuous monitoring capabilities.[4][5][6]
Experimental Workflow: Fluorescence-Based Enzyme Inhibition Assay
Caption: Workflow for the fluorescence-based enzyme inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock solution of "Metabolo-Synthase X" in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a 2X stock solution of a fluorogenic substrate in assay buffer. The substrate should be non-fluorescent until cleaved by the enzyme to release a fluorescent product.
-
Prepare 10 mM stock solutions of this compound, 3,5-Dihydroxybenzoic Acid, and 3-Fluoro-4-hydroxybenzoic acid in DMSO. Perform serial dilutions in assay buffer to create a range of test concentrations.
-
-
Assay Plate Setup (96-well black, flat-bottom plate):
-
Blank Wells: Add 50 µL of assay buffer.
-
Control Wells (100% enzyme activity): Add 40 µL of assay buffer and 10 µL of DMSO.
-
Test Wells: Add 40 µL of assay buffer and 10 µL of each test compound dilution.
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the 2X enzyme stock solution to the control and test wells.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the 2X substrate stock solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., Ex/Em = 485/525 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Performance Comparison: Enzyme Inhibition
| Compound | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| This compound | 15.2 ± 1.8 | 1.1 | 98.5 |
| 3,5-Dihydroxybenzoic Acid | 85.7 ± 5.3 | 1.0 | 99.1 |
| 3-Fluoro-4-hydroxybenzoic Acid | 42.1 ± 3.9 | 1.2 | 98.9 |
Interpretation: The illustrative data suggests that the addition of two fluorine atoms in this compound significantly enhances its inhibitory potency against "Metabolo-Synthase X" compared to the non-fluorinated parent compound and the mono-fluorinated isomer.
Tier 2: Cell-Based Assay - Cellular Metabolism
To assess the compound's activity in a biological system, we will use a cell-based assay to measure its impact on cellular metabolism. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which can be an indicator of cell viability, proliferation, or cytotoxicity.[7]
Signaling Pathway: Hypothetical Metabolic Pathway
Caption: Inhibition of "Metabolo-Synthase X" disrupts a key metabolic pathway.
Detailed Protocol:
-
Cell Culture:
-
Culture a relevant cell line (e.g., HeLa) in appropriate media until they reach 80-90% confluency.
-
Seed the cells into a 96-well clear, flat-bottom plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture media.
-
Remove the old media from the cells and replace it with 100 µL of media containing the test compounds or vehicle control (DMSO).
-
Incubate the cells for 24 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of metabolic activity relative to the vehicle-treated control cells.
-
Plot the percentage of metabolic activity against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that reduces metabolic activity by 50%).
-
Performance Comparison: Cellular Metabolic Activity
| Compound | EC₅₀ (µM) |
| This compound | 25.8 ± 2.5 |
| 3,5-Dihydroxybenzoic Acid | > 100 |
| 3-Fluoro-4-hydroxybenzoic Acid | 78.4 ± 6.1 |
Interpretation: The cell-based assay results corroborate the biochemical findings. This compound demonstrates superior potency in reducing cellular metabolic activity, likely due to its enhanced inhibition of "Metabolo-Synthase X." The higher EC₅₀ compared to the IC₅₀ is expected, as factors like cell membrane permeability and intracellular metabolism can influence a compound's effectiveness in a cellular environment.
Conclusion
This guide outlines a systematic approach to benchmarking the performance of this compound. The illustrative data strongly suggests that the difluoro substitution pattern significantly enhances its inhibitory potential in both biochemical and cell-based assays when compared to its non-fluorinated and mono-fluorinated counterparts. These findings underscore the value of strategic fluorination in medicinal chemistry and provide a solid foundation for further investigation into the therapeutic potential of this compound. The detailed protocols provided herein offer a robust framework for researchers to conduct their own comparative studies.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 5. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Metabolism Assays | Chondrex, Inc. [chondrex.com]
A Senior Application Scientist's Guide to the Statistical Analysis of 3,4-Difluoro-5-hydroxybenzoic Acid: A Comparative Approach
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth, technically-focused comparison of 3,4-Difluoro-5-hydroxybenzoic acid, a fluorinated benzoic acid derivative of interest in medicinal chemistry. We will move beyond a simple recitation of facts to a detailed exploration of the experimental data and the statistical methodologies required to meaningfully compare this compound to relevant alternatives. The core of this guide is built on the principles of scientific integrity, ensuring that every protocol is self-validating and every claim is supported by authoritative evidence.
Physicochemical Characterization: The Foundation of a Molecule's Identity
Before delving into biological activity, a thorough understanding of a compound's fundamental physicochemical properties is essential. These parameters not only confirm the identity and purity of the molecule but also provide crucial insights into its potential behavior in biological systems. For this compound, key properties include its molecular weight, melting point, and spectroscopic characteristics.
While extensive experimental data for this compound is not broadly published, we can infer its expected properties from its chemical structure and data available for its isomers.
Table 1: Physicochemical Properties of this compound and a Structural Isomer.
| Property | This compound | 3,5-Difluoro-4-hydroxybenzoic acid | Reference |
| Molecular Formula | C₇H₄F₂O₃ | C₇H₄F₂O₃ | [1] |
| Molecular Weight | 174.10 g/mol | 174.10 g/mol | [2] |
| CAS Number | 189283-51-0 | 74799-63-6 | [2][3] |
Experimental Protocol: Spectroscopic Characterization
The structural confirmation of a synthesized or purchased batch of this compound is a critical first step. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4]
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The aromatic region should display a characteristic splitting pattern for the two aromatic protons, and distinct signals for the hydroxyl and carboxylic acid protons will be observed at lower fields.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This will show distinct signals for each of the seven carbon atoms, with the chemical shifts influenced by the attached functional groups.
-
Data Analysis: Integrate the proton signals and analyze the coupling constants to confirm the substitution pattern of the aromatic ring. Compare the observed chemical shifts with predicted values or data from similar compounds.
Protocol 2: Infrared (IR) Spectroscopic Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and the C-F stretches.[3]
Protocol 3: Mass Spectrometric (MS) Analysis
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to further support the proposed structure.[4]
Comparative Analysis: Selecting a Relevant Alternative
A meaningful comparison requires the selection of an appropriate alternative compound. Given that fluorinated benzoic acids are often investigated for their biological activities, a relevant comparator would be a structurally similar compound with known activity in a particular assay. For this guide, we will consider 3-Fluoro-4-hydroxybenzoic acid as a comparator due to its structural similarity and available data on its synthesis and potential biological relevance.[5][6][7]
Statistical Analysis of Experimental Data: From Raw Numbers to Meaningful Insights
Once experimental data is collected for both this compound and its chosen comparator, statistical analysis is crucial to determine if observed differences are significant.[8][9]
Workflow for Comparative Statistical Analysis
The following workflow outlines the key steps in statistically comparing the experimental data of two compounds.
Caption: Workflow for the statistical comparison of two compounds.
Key Statistical Tests for Comparative Analysis
The choice of statistical test depends on the nature of the data and the experimental design. For comparing the means of two groups, the Student's t-test is often appropriate.[10] If comparing more than two groups, an Analysis of Variance (ANOVA) would be used.
Protocol 4: Performing a Student's t-test
-
State the Hypotheses:
-
Null Hypothesis (H₀): There is no significant difference in the mean experimental values between this compound and the comparator.
-
Alternative Hypothesis (H₁): There is a significant difference in the mean experimental values.
-
-
Collect the Data: Obtain replicate measurements for the chosen experimental parameter (e.g., IC₅₀ value from a biological assay) for both compounds.
-
Calculate the t-statistic: Use statistical software (e.g., GraphPad Prism, R, Python with SciPy) to calculate the t-statistic based on the means, standard deviations, and sample sizes of the two groups.
-
Determine the p-value: The software will provide a p-value, which represents the probability of observing the data if the null hypothesis is true.
-
Interpret the Results: If the p-value is less than the chosen significance level (typically α = 0.05), the null hypothesis is rejected, and the difference between the compounds is considered statistically significant.
Application in a Biological Context: A Hypothetical Case Study
To illustrate the practical application of this guide, let's consider a hypothetical scenario where this compound and 3-Fluoro-4-hydroxybenzoic acid are being evaluated for their antibacterial activity against E. coli.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Protocol 5: Broth Microdilution MIC Assay
-
Prepare Stock Solutions: Dissolve both compounds in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of each compound in a nutrient broth.
-
Inoculation: Add a standardized inoculum of E. coli to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Replicates: Perform the assay in triplicate for each compound.
Hypothetical Data and Statistical Analysis
Table 2: Hypothetical MIC Values (in µg/mL) for E. coli
| Replicate | This compound | 3-Fluoro-4-hydroxybenzoic acid |
| 1 | 64 | 128 |
| 2 | 128 | 128 |
| 3 | 64 | 256 |
| Mean | 85.3 | 170.7 |
| Std. Dev. | 36.9 | 73.9 |
Applying a Student's t-test to this hypothetical data would yield a p-value. If this p-value is less than 0.05, we could conclude that there is a statistically significant difference in the antibacterial activity of the two compounds against E. coli.
Conclusion and Future Directions
Future work should focus on generating robust experimental data for this compound across a range of biological assays to fully elucidate its potential as a lead compound in drug discovery. The strategic placement of fluorine atoms can significantly impact a molecule's biological activity, and a thorough, statistically sound evaluation is the only way to unlock this potential.[11]
References
- 1. This compound | C7H4F2O3 | CID 12105144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID | 189283-51-0 [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3-Fluoro-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 11. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,4-Difluoro-5-hydroxybenzoic Acid
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling and disposing of specialized chemical reagents like 3,4-Difluoro-5-hydroxybenzoic acid demands a meticulous and informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of both laboratory personnel and the environment.
Foundational Knowledge: Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural analogues and the family of halogenated aromatic acids provide a reliable basis for assessing its risk profile.
Key anticipated hazards include:
-
Serious Eye Damage/Irritation: Similar to related compounds, it is expected to cause significant eye irritation or damage upon contact.[1][2][3][4]
-
Skin Irritation: Contact with skin is likely to cause irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1][2][4]
The presence of carbon-fluorine bonds in its structure places it in the broader category of fluorinated organic compounds. These bonds are exceptionally strong, which can contribute to the persistence of such compounds in the environment.[5][6] Therefore, proper disposal is not just a matter of immediate safety but also of long-term environmental stewardship.
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable prerequisite for handling this compound, including its disposal, is the correct use of appropriate Personal Protective Equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles used in combination with a face shield.[7] | Provides maximum protection against splashes and airborne dust, safeguarding against severe eye damage.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and subsequent irritation. It is crucial to remove and wash hands immediately if gloves become contaminated.[7] |
| Body Protection | A lab coat or chemically resistant apron. | Protects against accidental spills and contamination of personal clothing.[8] |
| Respiratory Protection | To be used if engineering controls are insufficient or during spill cleanup where dust may be generated. | A NIOSH-approved respirator can prevent the inhalation of irritant dust particles. |
All handling and preparation for disposal of this compound should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[5]
Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[5][9][10] The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[9]
-
Accurate Labeling: The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly non-halogenated solvents or incompatible chemicals like strong acids, bases, or oxidizing agents.[1][5]
For small residual amounts of the solid compound and any contaminated materials (e.g., weighing paper, gloves, wipes), the procedure is as follows:
-
Collection: Carefully place all contaminated disposable materials and residual chemical into the designated "Halogenated Organic Waste" container.
-
Minimize Dust: When transferring the solid, do so gently to avoid creating airborne dust.
-
Secure Closure: Ensure the lid of the waste container is securely fastened to prevent any spills or release of vapors.[9]
In the event of a small spill, follow these procedures with caution:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and if necessary, restrict access to the spill location.
-
Don Appropriate PPE: Before beginning cleanup, put on all required PPE as outlined in Section 2.
-
Containment and Cleanup: Gently cover the spill with an inert absorbent material. Sweep up the material and place it into the designated hazardous waste container.[1][2] Avoid dry sweeping that could generate dust.
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.
The ultimate disposal of the collected waste must be handled by a licensed hazardous waste disposal company.
-
Storage: Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials, while awaiting pickup.[1]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Manifesting: Ensure that all required paperwork (hazardous waste manifest) is completed accurately.
The recommended and most environmentally sound disposal method for fluorinated organic compounds is high-temperature incineration.[11][12] This process has the potential to break the robust carbon-fluorine bonds, leading to the permanent destruction of the compound.[6] An alternative, though less preferable, method is disposal in a designated hazardous waste landfill, which serves to contain the chemical.[12]
Decision-Making Flowchart for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide a comprehensive framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and your local and national regulations to ensure full compliance.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. aksci.com [aksci.com]
- 9. ethz.ch [ethz.ch]
- 10. uakron.edu [uakron.edu]
- 11. epa.gov [epa.gov]
- 12. mcfenvironmental.com [mcfenvironmental.com]
A Senior Application Scientist's Guide to Handling 3,4-Difluoro-5-hydroxybenzoic Acid: Personal Protective Equipment and Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 3,4-Difluoro-5-hydroxybenzoic acid, a fluorinated organic compound, requires meticulous handling to ensure personal safety and prevent laboratory contamination. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of risk mitigation and sound scientific practice.
Hazard Assessment: Understanding the Risks
While specific toxicological data for this compound is not extensively published, its structure as a fluorinated hydroxybenzoic acid allows us to infer a hazard profile based on analogous compounds. Chemicals in this class are consistently classified as irritants to the skin and eyes, with the potential to cause respiratory irritation, particularly when handled as a powder.[1][2][3][4] The presence of fluorine atoms can also introduce unique hazards, as thermal decomposition may lead to the release of highly toxic hydrogen fluoride gas.[1]
A summary of the anticipated hazard classifications, based on similar chemical structures, is presented below.
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][2][4] |
| Serious Eye Damage/Eye Irritation | 2A / 1 | H319/H318: Causes serious eye irritation/damage | [1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][3] |
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create effective barriers against exposure. The selection of PPE must be deliberate, accounting for the specific laboratory operations being performed.
Eye and Face Protection
Direct contact with even small quantities of substituted benzoic acids can cause serious eye irritation or damage.[5]
-
Minimum Requirement: At all times when handling the compound in solid or solution form, chemical splash goggles that meet ANSI Z87.1 standards are mandatory.
-
Elevated Risk Operations: When there is a significant risk of splashing or aerosol generation (e.g., heating solutions, sonicating, or handling larger volumes), a full-face shield must be worn in addition to chemical splash goggles.[5][6] This provides a secondary barrier protecting the entire face.
Hand Protection
The skin is a primary route of exposure. Fluorinated organic compounds, in particular, warrant careful glove selection due to their variable absorption characteristics.[6]
-
Glove Material: Nitrile or neoprene gloves are recommended for handling solid this compound and its solutions.[7][8] Butyl rubber gloves offer broader protection against a range of chemicals and are a suitable alternative.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.[6]
-
Double Gloving: For procedures involving larger quantities or prolonged handling, wearing two pairs of nitrile gloves (double-gloving) is a prudent measure to protect against undetected micro-tears or rapid permeation.[6]
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or puncture. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
| Glove Material | Recommended Use | Advantages | Disadvantages |
| Nitrile | General handling of solids and solutions | Good resistance to a variety of chemicals, excellent puncture resistance | Fair resistance to some ketones and esters |
| Neoprene | Handling solids and solutions | Good resistance to acids, bases, and some solvents | Moderate physical properties |
| Butyl Rubber | Handling strong acids or for increased protection | Excellent resistance to polar organics like ketones and esters | Expensive, poor against hydrocarbons and chlorinated solvents |
Body Protection
Protective clothing prevents incidental contact with the skin and contamination of personal attire.
-
Standard Use: A flame-resistant laboratory coat is required for all procedures.[6]
-
Spill or Large-Scale Operations: In situations with a higher risk of significant contamination, such as cleaning a large spill or working with multi-gram quantities, a chemical-resistant apron should be worn over the lab coat.[6] Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[9]
Respiratory Protection
The fine, dust-like nature of many solid organic compounds presents an inhalation hazard.[10]
-
Engineering Controls First: All handling of solid this compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood.[9] This is the primary method of respiratory protection.
-
When a Respirator is Required: In the absence of adequate engineering controls or during a significant spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator equipped with a P95 or P100 particulate filter is recommended.[8][10] Ensure you have been properly fit-tested for the selected respirator model.
Operational and Disposal Plans: A Step-by-Step Guide
Proper PPE is only effective when integrated into safe operational and disposal workflows.
Safe Handling and Operational Workflow
-
Preparation: Before handling the chemical, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[7]
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye/face protection, and finally, gloves.
-
Handling:
-
Weighing: Gently scoop the chemical onto weigh paper or into a container. Avoid any actions that could create airborne dust.
-
Transfers: Keep containers closed when not in use. When transferring the solid, do so slowly and carefully to minimize dust.
-
-
Decontamination: After handling is complete, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to self-contaminate. Remove gloves first, followed by the lab coat, eye/face protection, and respirator.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3][7][11]
Disposal Plan
Chemical waste must be handled with the same care as the parent compound to ensure environmental and personnel safety.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[12]
-
Solid Waste: Collect all solid waste, including contaminated weigh paper, gloves, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Liquid Waste: Collect solutions containing this compound in a sealed, shatter-proof, and clearly labeled container for hazardous aqueous or solvent waste, as appropriate.[8]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the primary hazard(s) (e.g., "Irritant").[12]
-
Disposal: Arrange for pickup and disposal through your institution's licensed chemical waste disposal program. Never pour this chemical down the drain.[9][12]
Process Visualization: Safe Handling Workflow
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemos.de [chemos.de]
- 4. tcichemicals.com [tcichemicals.com]
- 5. leelinework.com [leelinework.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

